Product packaging for Imidazo[1,2-A]pyridine-7-methanol(Cat. No.:CAS No. 342613-80-3)

Imidazo[1,2-A]pyridine-7-methanol

Cat. No.: B1337349
CAS No.: 342613-80-3
M. Wt: 148.16 g/mol
InChI Key: JYVLKIIQYXAJSZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyridine-7-methanol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O B1337349 Imidazo[1,2-A]pyridine-7-methanol CAS No. 342613-80-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridin-7-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-6-7-1-3-10-4-2-9-8(10)5-7/h1-5,11H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLKIIQYXAJSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20453332
Record name IMIDAZO[1,2-A]PYRIDINE-7-METHANOL
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URL https://comptox.epa.gov/dashboard/DTXSID20453332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342613-80-3
Record name IMIDAZO[1,2-A]PYRIDINE-7-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20453332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (Imidazo[1,2-a]pyridin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] Molecules incorporating this bicyclic heterocycle exhibit diverse biological activities, including applications as sedatives (Zolpidem), anti-ulcer agents, and kinase inhibitors.[2] The functionalization of this core, particularly with substituents capable of hydrogen bonding, is a key strategy in modulating pharmacological properties. This guide provides a comprehensive, field-proven methodology for the synthesis of (Imidazo[1,2-a]pyridin-7-yl)methanol, a key intermediate for further derivatization. We will detail a robust two-step synthetic sequence, explain the chemical rationale behind the chosen protocols, and outline the analytical techniques required for unambiguous structural verification.

Strategic Approach to Synthesis

The synthesis of (Imidazo[1,2-a]pyridin-7-yl)methanol is most effectively approached via a two-stage process. This strategy decouples the formation of the core heterocyclic system from the installation of the reactive primary alcohol, ensuring higher yields and cleaner conversions.

  • Stage 1: Heterocycle Formation. Construction of the imidazo[1,2-a]pyridine ring system functionalized with a stable precursor group at the 7-position. An ester, specifically a methyl carboxylate, is an ideal choice due to its stability during the cyclization reaction and its straightforward conversion to the desired alcohol.

  • Stage 2: Functional Group Interconversion. Selective reduction of the methyl ester to the primary alcohol using a powerful hydride reducing agent.

This linear approach allows for purification and characterization of the key intermediate, ensuring the integrity of the scaffold before proceeding to the final, more delicate reduction step.

Synthetic_Pathway Start Methyl 2-aminoisonicotinate Intermediate Methyl imidazo[1,2-a]pyridine-7-carboxylate Start->Intermediate Step 1: Cyclocondensation (Bromoacetaldehyde diethyl acetal, HCl, NaHCO₃) Product (Imidazo[1,2-a]pyridin-7-yl)methanol Intermediate->Product Step 2: Ester Reduction (LiAlH₄, THF) Experimental_Workflow cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Reduction cluster_2 Final Processing S1_Setup Prepare Aldehyde S1_React Condensation with Aminopyridine S1_Setup->S1_React S1_Isolate Filter & Wash Product S1_React->S1_Isolate S2_Setup Anhydrous Setup with LiAlH₄ S1_Isolate->S2_Setup Intermediate Product S2_React Add Ester Solution S2_Setup->S2_React S2_Quench Quench & Work-up S2_React->S2_Quench Purify Column Chromatography S2_Quench->Purify Crude Product Characterize Spectroscopic Analysis Purify->Characterize

References

Spectroscopic Characterization of Imidazo[1,2-a]pyridine-7-methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Imidazo[1,2-a]pyridine-7-methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The specific analogue, this compound, with its hydroxyl functionality, presents a key point for further chemical modification and exploration of its structure-activity relationship. Accurate and thorough spectroscopic analysis is paramount for confirming the chemical identity, purity, and structural intricacies of this compound. This guide will delve into the core spectroscopic techniques essential for its characterization.

Molecular Structure and Spectroscopic Overview

The foundational structure of this compound consists of a fused imidazole and pyridine ring system, with a methanol group substituted at the 7-position of the pyridine ring. This substitution significantly influences the electron distribution within the aromatic system, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide invaluable information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy

Theoretical Basis: The chemical shift (δ) of a proton in ¹H NMR is highly sensitive to its local electronic environment. The aromatic protons of the Imidazo[1,2-a]pyridine core will resonate in the downfield region (typically 6.5-9.0 ppm) due to the deshielding effect of the ring currents. The protons of the methanol substituent will appear in a more upfield region.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the labile hydroxyl proton.

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Caption: Workflow for ¹H NMR Spectroscopy.

Data Interpretation (Predicted):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.8s-
H-3~7.5s-
H-5~8.1d~7.0
H-6~6.8dd~7.0, 2.0
H-8~7.9d~2.0
-CH₂OH~4.7s-
-CH₂OH Variable (depends on solvent and concentration)br s-

Note: These are predicted values based on the parent Imidazo[1,2-a]pyridine and substituent effects. Actual values may vary.

¹³C NMR Spectroscopy

Theoretical Basis: ¹³C NMR provides a map of the carbon skeleton. The chemical shifts of the carbon atoms in the heterocyclic rings will be spread over a wide range, reflecting the different electronic environments. The carbon of the methanol group will resonate in the upfield region.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Record the ¹³C NMR spectrum, typically at a frequency of 100 MHz or higher. Proton decoupling is standard to simplify the spectrum to a series of singlets. A sufficient number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C and longer relaxation times.

Data Interpretation (Predicted):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~135
C-3~112
C-5~125
C-6~113
C-7~140
C-8~118
C-8a~145
-C H₂OH~60

Note: These are predicted values and serve as a guide for spectral assignment.

Infrared (IR) Spectroscopy

Theoretical Basis: IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For this compound, key absorptions will arise from the O-H and C-O bonds of the methanol group, as well as C-H and C=N/C=C stretching and bending vibrations of the aromatic system.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Caption: Workflow for IR Spectroscopy.

Data Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic
2950-2850C-H stretchAliphatic (-CH₂-)
1650-1450C=C and C=N stretchAromatic Rings
1260-1000C-O stretchAlcohol
900-675C-H bend (out-of-plane)Aromatic

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group.[1]

Mass Spectrometry (MS)

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak will confirm the molecular weight, and the fragmentation pattern can offer further structural insights. The molecular formula of this compound is C₈H₈N₂O, with a monoisotopic mass of approximately 148.06 Da.[2]

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like LC-MS.

  • Ionization: Electrospray ionization (ESI) is a common and soft ionization technique suitable for this type of molecule, which will likely produce the protonated molecule [M+H]⁺.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to confirm the elemental composition.

Data Interpretation:

  • Molecular Ion Peak: Expect a prominent peak at m/z ≈ 149.07 (for [M+H]⁺). High-resolution mass spectrometry can confirm the elemental composition as C₈H₉N₂O⁺.

  • Fragmentation Pattern: Common fragmentation pathways may include the loss of water (-18 Da) from the protonated molecule, or the loss of the hydroxymethyl radical (-31 Da).

Conclusion

The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS techniques. NMR spectroscopy provides the detailed carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the hydroxyl group, and mass spectrometry verifies the molecular weight and elemental composition. Together, these methods provide a self-validating system for the unequivocal identification and structural elucidation of this important heterocyclic compound.

References

The Emergence of Imidazo[1,2-a]pyridine-7-methanol Analogs: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This technical guide delves into the prospective landscape of a novel subclass: Imidazo[1,2-a]pyridine-7-methanol analogs. We provide a forward-looking rationale for their discovery, propose robust synthetic pathways for their creation, and outline key considerations for their future evaluation as therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of established principles and innovative strategies to navigate this promising area of research.

Introduction: The Enduring Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic motif, forming the structural basis of numerous approved drugs and clinical candidates. Its inherent drug-like properties, including metabolic stability and oral bioavailability, have made it a focal point in the quest for novel therapeutics. The diverse pharmacological profile of this scaffold is well-documented, with derivatives exhibiting a wide spectrum of activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] This broad utility stems from the scaffold's ability to present a variety of substituents in a defined three-dimensional space, allowing for fine-tuning of its interactions with biological targets.

Our focus in this guide shifts to a less explored, yet potentially highly impactful, series of analogs: those bearing a methanol group at the 7-position. The rationale for this exploration is twofold. Firstly, the introduction of a hydroxyl group can significantly alter the physicochemical properties of a molecule, enhancing solubility and providing a key hydrogen bond donor/acceptor moiety for target engagement. Secondly, emerging research on 7-substituted imidazo[1,2-a]pyridines has highlighted this position as being critical for potent and selective biological activity, particularly in the realm of kinase inhibition.[3]

This guide will provide a comprehensive overview of the discovery and synthesis of these novel analogs, starting from the foundational principles of imidazo[1,2-a]pyridine chemistry and culminating in detailed, actionable synthetic protocols.

Strategic Approaches to the Synthesis of this compound Analogs

The synthesis of the target 7-hydroxymethyl analogs necessitates a strategic approach, focusing on the regioselective functionalization of the imidazo[1,2-a]pyridine core at the C7 position. Two primary retrosynthetic disconnections are proposed, each leveraging established yet adaptable synthetic methodologies.

Diagram: Retrosynthetic Analysis of this compound

G target This compound Analogs precursor1 7-Formyl-imidazo[1,2-a]pyridine target->precursor1 Reduction precursor2 Imidazo[1,2-a]pyridine-7-carboxylic Acid target->precursor2 Reduction cyclization Cyclization precursor1->cyclization Formylation precursor2->cyclization Carboxylation starting_material1 Substituted 2-Aminopyridine starting_material2 α-Haloketone formylation Vilsmeier-Haack Formylation carboxylation Grignard Carboxylation reduction1 Reduction (e.g., NaBH4) reduction2 Reduction (e.g., LiAlH4) cyclization->starting_material1 cyclization->starting_material2

Caption: Retrosynthetic pathways to the target compounds.

Pathway A: C7-Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic systems.[4] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and an acid chloride (e.g., phosphorus oxychloride, POCl₃). While formylation of imidazo[1,2-a]pyridines often occurs at the C3 position, the regioselectivity can be influenced by the substitution pattern on the ring. For a 2-substituted imidazo[1,2-a]pyridine, electrophilic substitution at C7 is a plausible outcome.

Diagram: Proposed Vilsmeier-Haack Formylation at C7

G start 2-Substituted Imidazo[1,2-a]pyridine intermediate Electrophilic Attack at C7 start->intermediate Reaction reagent Vilsmeier Reagent (DMF/POCl3) product 7-Formyl-imidazo[1,2-a]pyridine intermediate->product Work-up reduction Reduction (e.g., NaBH4) product->reduction final_product This compound reduction->final_product

Caption: Proposed synthetic route via C7-formylation.

Experimental Protocol: Proposed Synthesis of (2-Phenylimidazo[1,2-a]pyridin-7-yl)methanol

Step 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

A well-established method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-haloketone.[2][5]

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add 2-bromoacetophenone (1.05 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-phenylimidazo[1,2-a]pyridine.

Step 2: Vilsmeier-Haack Formylation of 2-Phenylimidazo[1,2-a]pyridine

  • To a cooled (0 °C) solution of N,N-dimethylformamide (DMF, 5.0 eq) in a suitable solvent like dichloromethane, add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to generate the Vilsmeier reagent.

  • Add a solution of 2-phenylimidazo[1,2-a]pyridine (1.0 eq) in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 12-24 hours, monitoring by TLC.

  • Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography to isolate 2-phenylimidazo[1,2-a]pyridine-7-carbaldehyde.

Step 3: Reduction to (2-Phenylimidazo[1,2-a]pyridin-7-yl)methanol

  • Dissolve 2-phenylimidazo[1,2-a]pyridine-7-carbaldehyde (1.0 eq) in a suitable protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers and concentrate to yield the crude product.

  • Purify by column chromatography to obtain (2-phenylimidazo[1,2-a]pyridin-7-yl)methanol.

Pathway B: C7-Carboxylation via Grignard Reaction

An alternative strategy involves the preparation of a 7-halo-imidazo[1,2-a]pyridine intermediate, which can then undergo a Grignard reaction with carbon dioxide to introduce a carboxylic acid group at the C7 position. Subsequent reduction of the carboxylic acid yields the desired methanol functionality.

Diagram: Proposed Grignard Carboxylation at C7

G start 7-Bromo-imidazo[1,2-a]pyridine intermediate1 Grignard Reagent start->intermediate1 Reaction reagent1 Mg intermediate2 Carboxylate Salt intermediate1->intermediate2 Reaction reagent2 CO2 product Imidazo[1,2-a]pyridine-7-carboxylic Acid intermediate2->product Acidic Work-up reduction Reduction (e.g., LiAlH4) product->reduction final_product This compound reduction->final_product

Caption: Proposed synthetic route via C7-carboxylation.

Experimental Protocol: Proposed Synthesis of (2-Methylimidazo[1,2-a]pyridin-7-yl)methanol

Step 1: Synthesis of 7-Bromo-2-methylimidazo[1,2-a]pyridine

The synthesis of the 7-bromo analog can be achieved by utilizing a 4-bromo-2-aminopyridine as the starting material in the cyclization reaction.

  • Follow the procedure outlined in Section 2.1, Step 1, using 4-bromo-2-aminopyridine and chloroacetone as the starting materials to synthesize 7-bromo-2-methylimidazo[1,2-a]pyridine.

Step 2: Grignard Reaction and Carboxylation

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq).

  • Add a solution of 7-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF). A crystal of iodine may be added to initiate the reaction.

  • Once the Grignard reagent formation is complete (indicated by the consumption of magnesium), bubble dry carbon dioxide gas through the reaction mixture at 0 °C.

  • After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate to yield the crude 2-methylimidazo[1,2-a]pyridine-7-carboxylic acid. Purify if necessary.

Step 3: Reduction to (2-Methylimidazo[1,2-a]pyridin-7-yl)methanol

  • In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of 2-methylimidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq) in THF dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford (2-methylimidazo[1,2-a]pyridin-7-yl)methanol.

Biological Evaluation and Future Directions

The discovery of novel therapeutic agents is a multi-faceted process that extends beyond synthesis. The newly synthesized this compound analogs should be subjected to a rigorous biological evaluation to ascertain their therapeutic potential.

Rationale for Biological Screening: Targeting Kinases

Recent studies have demonstrated that the 7-position of the imidazo[1,2-a]pyridine scaffold is a critical determinant for kinase inhibitory activity. For instance, a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines have been identified as potent inhibitors of Activin-like Kinase 2 (ALK2), a key driver in certain pediatric cancers and rare diseases.[3] This provides a strong rationale for screening the novel 7-methanol analogs against a panel of kinases implicated in various diseases, particularly cancer.

Diagram: this compound Analogs as Potential Kinase Inhibitors

G compound This compound Analog kinase Kinase Active Site compound->kinase Binding inhibition Inhibition of Kinase Activity downstream Modulation of Downstream Signaling Pathways inhibition->downstream cellular_effect Therapeutic Effect (e.g., Anti-cancer) downstream->cellular_effect

Caption: Proposed mechanism of action for the novel analogs.

Recommended Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the biological activity of the synthesized compounds.

Table 1: Proposed Biological Screening Cascade

TierAssay TypePurposeKey Parameters
1 Primary Kinase Panel Screen Broadly assess inhibitory activity against a diverse panel of kinases.% Inhibition at a fixed concentration (e.g., 10 µM)
2 IC₅₀ Determination Quantify the potency of active compounds against specific kinases.IC₅₀ values
3 Cell-Based Assays Evaluate the effect of compounds on cancer cell proliferation and viability.GI₅₀ or IC₅₀ values in relevant cancer cell lines
4 Mechanism of Action Studies Investigate the downstream effects of kinase inhibition in cells.Western blotting for key signaling proteins
5 In Vivo Efficacy Studies Assess the anti-tumor activity of lead compounds in animal models.Tumor growth inhibition

Conclusion and Outlook

The exploration of this compound analogs represents a promising frontier in the ongoing quest for novel therapeutic agents. The synthetic strategies outlined in this guide, leveraging well-established chemical transformations, provide a clear and actionable roadmap for the creation of these novel compounds. The strong biological rationale, particularly in the context of kinase inhibition, underscores the potential for these analogs to address unmet medical needs. Through a systematic approach to synthesis and biological evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of this exciting new class of molecules.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of Imidazo[1,2-A]pyridine-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad therapeutic potential.[1][2][3] Derivatives of this versatile heterocycle have demonstrated a wide array of biological activities, including anticancer, antituberculosis, anti-inflammatory, and antiviral properties.[1][4][5] Notably, several commercial drugs are based on this scaffold.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously investigate the mechanism of action of a specific derivative, imidazo[1,2-a]pyridine-7-methanol. We will navigate from broad phenotypic screening to precise target identification and pathway validation, emphasizing the rationale behind experimental choices to ensure scientific integrity and generate robust, reproducible data.

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse pharmacological profiles.[1][2] Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and zolimidine (antiulcer) underscore the clinical relevance of this chemical class.[1][6] Recent research has highlighted the potential of novel imidazo[1,2-a]pyridine derivatives in oncology, with several studies demonstrating their ability to inhibit critical cancer signaling pathways, such as the PI3K/AKT/mTOR pathway, and to induce cell cycle arrest and apoptosis.[7][8]

This guide focuses on a systematic approach to unraveling the mechanism of action (MoA) of this compound, a representative analog. A thorough understanding of a compound's MoA is paramount for its optimization, preclinical development, and ultimately, its successful clinical translation.

Phase 1: Initial Phenotypic Screening and Cellular Effects

The initial phase of MoA studies involves characterizing the broad biological effects of this compound in relevant cellular models. This phenotypic screening approach helps to identify the compound's primary cellular consequences, guiding subsequent, more focused investigations.[9]

Assessment of Cytotoxicity and Antiproliferative Activity

A fundamental first step is to determine the compound's effect on cell viability and proliferation across a panel of cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures cellular metabolic activity, providing an indication of cell viability.[10] Using a panel of cell lines from different cancer types helps to assess the compound's spectrum of activity. Time-course experiments are crucial to distinguish between cytostatic (inhibiting proliferation) and cytotoxic (killing cells) effects.

Evaluation of Apoptosis Induction

If the compound exhibits significant cytotoxicity, the next logical step is to investigate whether it induces programmed cell death (apoptosis).

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Causality Behind Experimental Choices: Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis. This dual staining method allows for the quantitative differentiation of apoptotic and necrotic cell populations.[11]

Cell Cycle Analysis

To determine if the compound's antiproliferative effects are due to cell cycle arrest, a cell cycle analysis is performed.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.

  • Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Causality Behind Experimental Choices: This method allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint.

Phase 2: Target Identification and Validation

Once the phenotypic effects of this compound are established, the next critical phase is to identify its direct molecular target(s). Several powerful techniques can be employed for this purpose.[12][13]

Affinity-Based Target Identification

Affinity-based methods utilize a modified version of the small molecule to "pull down" its binding partners from a complex biological mixture.[12][14]

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin) or immobilize it on a solid support (e.g., agarose beads).

  • Cell Lysate Preparation: Prepare a total protein lysate from the responsive cancer cell line.

  • Affinity Pull-Down: Incubate the cell lysate with the biotinylated probe or the immobilized compound.

  • Protein Elution and Identification: Elute the bound proteins and identify them using mass spectrometry.

Causality Behind Experimental Choices: This technique is based on the specific interaction between the small molecule and its protein target(s). The use of a control compound that is structurally similar but biologically inactive is crucial to differentiate specific binders from non-specific interactions.

Label-Free Target Identification

Label-free methods avoid chemical modification of the small molecule, which can sometimes alter its biological activity.[12][14]

Experimental Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare a cell lysate as described above.

  • Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.

  • Protease Treatment: Treat the lysates with a protease (e.g., thermolysin or pronase).

  • Analysis: Analyze the protein profiles of the treated lysates by SDS-PAGE and mass spectrometry. Proteins that are protected from proteolysis by the compound will appear as more prominent bands in the treated sample.[15][16]

Causality Behind Experimental Choices: The binding of a small molecule to its target protein can induce a conformational change that renders the protein more resistant to proteolytic degradation.[15][16] DARTS leverages this principle to identify target proteins without the need for compound modification.

Phase 3: Pathway Analysis and Mechanism Validation

Following the identification of putative targets, the final phase involves validating these targets and elucidating the downstream signaling pathways affected by this compound.

Western Blot Analysis of Key Signaling Proteins

Based on the known activities of other imidazo[1,2-a]pyridine derivatives, the PI3K/AKT/mTOR pathway is a strong candidate for investigation.[7]

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the compound and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, AKT, p-mTOR, mTOR) and apoptosis-related proteins (e.g., cleaved PARP, caspases).

  • Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and a chemiluminescent substrate for detection.

Causality Behind Experimental Choices: Western blotting allows for the semi-quantitative analysis of specific protein expression and phosphorylation status. A decrease in the phosphorylation of AKT and mTOR would provide strong evidence that the compound inhibits this pathway.[7]

In Vitro Kinase Assays

If a specific kinase is identified as a potential target, its inhibition by the compound should be confirmed using in vitro kinase assays.

Experimental Protocol: In Vitro Kinase Assay

  • Reagents: Obtain the purified recombinant kinase, its specific substrate, and ATP.

  • Reaction: Set up a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of this compound.

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate, typically using a phosphospecific antibody or a radiometric assay.

  • Data Analysis: Calculate the IC50 value of the compound for the specific kinase.

Causality Behind Experimental Choices: This cell-free assay directly measures the compound's ability to inhibit the enzymatic activity of the target kinase, providing definitive evidence of target engagement.

Data Presentation and Visualization

Quantitative Data Summary
Assay Cell Line Parameter Value
MTT AssayA375IC50 (48h)[Insert Value] µM
MTT AssayHeLaIC50 (48h)[Insert Value] µM
MTT AssayHCC1937IC50 (48h)[Insert Value] µM
Apoptosis Assay[Cell Line]% Apoptotic Cells[Insert Value] %
Cell Cycle Analysis[Cell Line]% G2/M Arrest[Insert Value] %
In Vitro Kinase Assay[Kinase]IC50[Insert Value] nM
Diagrams

Experimental Workflow for MoA Elucidation

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Pathway Validation phenotypic_screening Phenotypic Screening (MTT, Apoptosis, Cell Cycle) target_id Target Identification (Affinity Pulldown, DARTS) phenotypic_screening->target_id Identifies Cellular Effects pathway_validation Pathway Validation (Western Blot, Kinase Assays) target_id->pathway_validation Identifies Molecular Target pathway_validation->phenotypic_screening Explains Observed Phenotype G compound This compound pi3k PI3K compound->pi3k Inhibits akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation Promotes apoptosis Apoptosis mtor->apoptosis Inhibits

References

A Technical Guide to the Structure-Activity Relationship of 7-Substituted Imidazo[1,2-a]pyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The imidazo[1,2-a]pyridine core is recognized as a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activity.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) centered on the 7-position of this bicyclic heterocycle. Substitutions at this specific position have proven to be a critical determinant for modulating potency, selectivity, and pharmacokinetic properties across various drug targets, from infectious diseases to oncology. We will explore the causal mechanisms behind these experimental observations, provide detailed synthetic and biological evaluation protocols, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold for novel therapeutic discovery.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation of Therapeutic Versatility

The imidazo[1,2-a]pyridine system, a nitrogen-bridged 5/6 fused heterocyclic ring, is a cornerstone of modern drug design.[4][5] Its structural rigidity, synthetic tractability, and ability to engage in diverse molecular interactions have led to its incorporation into several marketed drugs, including the hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][6][7] The scaffold's true power lies in its broad and potent biological activities, which span applications as anticancer[8], antitubercular[6][9], antiviral, anti-inflammatory, and kinase inhibitory agents.[1][5][10]

While substitutions at the 2-, 3-, and 6-positions have been extensively studied, the 7-position offers a unique strategic vector for molecular optimization. Its orientation often projects substituents towards solvent-exposed regions or into specific, less-conserved sub-pockets of target enzymes, providing a powerful handle to fine-tune a compound's pharmacological profile. This guide focuses specifically on elucidating the nuanced yet profound impact of C7-substitutions.

Strategic Importance of the C7-Position in Modulating Activity

The rationale for focusing on the 7-position is rooted in its unique topological and electronic influence on the scaffold. Unlike other positions, C7 modifications can significantly alter a molecule's properties without disrupting the core pharmacophore responsible for primary target engagement.

  • Electronic Modulation: Electron-donating or withdrawing groups at C7 can tune the pKa of the pyridine nitrogen and the overall electron density of the ring system, influencing target binding and metabolic stability.

  • Steric Control: The size and shape of the C7 substituent can dictate selectivity. A bulky group may be well-tolerated by one enzyme isoform but clash with the active site of another, thereby engineering selectivity.

  • Pharmacokinetic Optimization: The 7-position is an ideal site for introducing polar groups to improve solubility or specific metabolic blockers to enhance in vivo half-life, key considerations in transforming a potent "hit" into a viable drug candidate.

The following diagram provides a conceptual overview of the SAR principles at the 7-position based on a consolidation of findings across different therapeutic targets.

Kinase_Binding cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Molecule Hinge Hinge Region (Backbone H-bonds) Pocket Hydrophobic Pocket Core Imidazo[1,2-a]pyridine Core Core->Hinge Forms key H-bonds C7_Group C7-Substituent (e.g., Aryl, Alkoxy) Core->C7_Group Projects into pocket C7_Group->Pocket Exploits sub-pocket for potency & selectivity Synthesis_Workflow Start 4-Substituted-2-aminopyridine (e.g., 2-amino-4-methylpyridine) Reaction Condensation / Cyclization (e.g., Reflux in Ethanol) Start->Reaction Reagent α-Haloketone (e.g., Ethyl 2-chloroacetoacetate) Reagent->Reaction Intermediate Substituted Ethyl Imidazo[1,2-a]pyridine-3-carboxylate Reaction->Intermediate Saponification Saponification (e.g., NaOH, H₂O/EtOH) Intermediate->Saponification Acid Imidazo[1,2-a]pyridine-3-carboxylic Acid Saponification->Acid Coupling Amide Coupling (e.g., EDC, HOBt, Amine) Acid->Coupling Product Final 7-Substituted Imidazo[1,2-a]pyridine-3-carboxamide Coupling->Product

References

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of (Imidazo[1,2-a]pyridin-7-yl)methanol

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged structure".[1][2] This designation is reserved for molecular scaffolds that are capable of binding to multiple, diverse biological targets, thus serving as a fertile ground for drug discovery. Compounds incorporating this fused bicyclic heterocycle have demonstrated a wide therapeutic spectrum, including commercial drugs like Zolpidem (a hypnotic) and Olprinone (a cardiotonic).[1][2] The scaffold's versatility has led to the development of derivatives with potent anticancer, anti-inflammatory, anticonvulsant, and anti-infective properties.[1][3][4]

(Imidazo[1,2-a]pyridin-7-yl)methanol is a specific derivative of this important class. A thorough understanding of its fundamental physicochemical properties is a prerequisite for any rational drug development program. These parameters—solubility, lipophilicity, ionization state, and stability—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive technical overview of the synthesis, structural characterization, and critical physicochemical properties of (imidazo[1,2-a]pyridin-7-yl)methanol, offering field-proven insights and methodologies for researchers, scientists, and drug development professionals.

Synthesis and Structural Elucidation

The identity and purity of a compound are the bedrock of all subsequent characterization. The synthesis of (imidazo[1,2-a]pyridin-7-yl)methanol can be achieved through established heterocyclic chemistry routes, followed by rigorous structural confirmation using modern analytical techniques.

Synthetic Pathway

A common and efficient method for constructing the imidazo[1,2-a]pyridine scaffold is the multicomponent Groebke–Blackburn–Bienaymé reaction (GBB-3CR).[3][5] This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide. To synthesize the target molecule, a strategy could involve using a 2-aminopyridine bearing a protected hydroxymethyl or carboxylate group at the 4-position (which becomes the 7-position of the final product), followed by deprotection or reduction.

Alternatively, a classical two-step synthesis involving the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound is also a robust approach.[6][7]

Synthesis_Pathway cluster_0 Groebke-Blackburn-Bienaymé Reaction cluster_1 Reduction Step 2-Amino-4-cyanopyridine 2-Amino-4-cyanopyridine GBB_Product Imidazo[1,2-a]pyridine-7-carbonitrile 2-Amino-4-cyanopyridine->GBB_Product + Aldehyde, Isocyanide (Acid Catalyst) Aldehyde Aldehyde Aldehyde->GBB_Product Isocyanide Isocyanide Isocyanide->GBB_Product Final_Product (Imidazo[1,2-a]pyridin-7-yl)methanol GBB_Product->Final_Product Reduction (e.g., LiAlH4 or DIBAL-H)

Caption: A potential two-stage synthesis route for (imidazo[1,2-a]pyridin-7-yl)methanol.

Structural Characterization

Once synthesized, the compound's structure must be unequivocally confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for mapping the molecule's carbon-hydrogen framework. The spectra for (imidazo[1,2-a]pyridin-7-yl)methanol would be expected to show distinct signals for the protons on the pyridine and imidazole rings, as well as a characteristic signal for the methylene (-CH₂OH) protons.[8][9][10]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides a highly accurate mass-to-charge ratio, which is used to confirm the elemental composition and molecular formula of the compound.[5][11]

  • X-Ray Crystallography : When suitable crystals can be grown, single-crystal X-ray diffraction offers the definitive three-dimensional structure. It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are critical for understanding solid-state properties and potential receptor binding. Studies on similar structures, like (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, show that the imidazo[1,2-a]pyridine moiety is nearly planar, with molecules in the crystal lattice linked by hydrogen bonds.[12][13]

Core Physicochemical Properties: An Experimental Perspective

The following sections detail the core physicochemical properties essential for drug development, explaining the causality behind the experimental choices and providing standardized protocols.

Aqueous Solubility (S)

Importance : Aqueous solubility is a critical determinant of a drug's bioavailability.[14] A compound must dissolve in the gastrointestinal fluid to be absorbed into the bloodstream. Poor solubility can lead to low and erratic absorption, terminate development, or necessitate complex and costly formulations.[15]

Methodology : Solubility can be assessed using two distinct but complementary methods: kinetic and thermodynamic.

  • Kinetic Solubility : This high-throughput method is used in early discovery to quickly rank compounds.[16][17] It measures the concentration at which a compound, rapidly transitioning from a DMSO stock solution into an aqueous buffer, begins to precipitate.[17]

  • Thermodynamic Solubility : Considered the "gold standard," this method measures the true equilibrium solubility of a solid compound in an aqueous buffer.[16][18] It is more resource-intensive but provides the definitive value needed for lead optimization and formulation development.[15]

Thermodynamic_Solubility_Workflow A Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) B Equilibrate on shaker (24-72 hours at controlled temp) A->B C Filter or centrifuge to remove undissolved solid B->C D Quantify concentration in the supernatant via HPLC-UV or LC-MS C->D E Determine Solubility (µg/mL or µM) D->E

Caption: Experimental workflow for thermodynamic (shake-flask) solubility determination.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

  • Add an excess amount of solid (imidazo[1,2-a]pyridin-7-yl)methanol to a vial containing a precise volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Seal the vial and place it on an orbital shaker in a temperature-controlled environment (typically 25°C or 37°C).

  • Agitate the suspension for 24 to 72 hours to ensure equilibrium is reached.[16]

  • After equilibration, withdraw a sample and immediately filter it through a sub-micron filter (e.g., 0.22 µm) to remove all undissolved solid.

  • Analyze the concentration of the dissolved compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard calibration curve.

Ionization Constant (pKa)

Importance : The pKa value defines the pH at which a molecule is 50% ionized. The imidazo[1,2-a]pyridine scaffold contains a basic nitrogen atom in the imidazole ring which can be protonated. This ionization state profoundly impacts solubility, membrane permeability, and binding to the biological target.[19][20] Knowledge of the pKa is essential to predict a compound's behavior in different physiological compartments, which have varying pH values (e.g., stomach pH ~2, blood pH ~7.4).[19]

Methodology : Potentiometric titration is the most common and reliable method for pKa determination.[20][21] It involves monitoring pH changes as a standardized titrant (acid or base) is incrementally added to a solution of the compound. The inflection point of the resulting titration curve corresponds to the pKa.[20] For compounds with low aqueous solubility, co-solvents or alternative methods like UV-Vis spectrophotometry or reverse-phase HPLC may be employed.[22]

Caption: Ionization equilibrium of the imidazo[1,2-a]pyridine core.

Experimental Protocol: Potentiometric Titration

  • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[21]

  • Prepare a solution of (imidazo[1,2-a]pyridin-7-yl)methanol of known concentration (e.g., 1 mM) in water or a water/co-solvent mixture.[20]

  • Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[21]

  • Place the solution in a jacketed vessel at a constant temperature and purge with nitrogen to remove dissolved CO₂.

  • Incrementally add a standardized titrant (e.g., 0.1 M HCl) while continuously monitoring the pH. Record pH readings after stabilization at each step.[20]

  • Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the steepest part of the resulting sigmoid curve.

  • Perform the titration in triplicate to ensure reproducibility.[21]

Lipophilicity (LogP and LogD)

Importance : Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a key predictor of passive diffusion across biological membranes.[23]

  • LogP (Partition Coefficient) describes the partitioning of the neutral form of the molecule.

  • LogD (Distribution Coefficient) describes the partitioning of all forms (neutral and ionized) at a specific pH. For an ionizable compound like this one, LogD is the more physiologically relevant parameter.[24]

Methodology : The traditional "shake-flask" method, using n-octanol and water (or buffer), is the benchmark for LogP/LogD determination.[23][24] Faster, correlative methods using HPLC are also widely used, where the retention time on a C18 column is related to the LogP of known standards.[24]

LogP_Determination_Workflow A Prepare saturated n-octanol and aqueous buffer phases B Dissolve compound in one phase, add the other phase A->B C Shake vigorously to partition the compound, then centrifuge to separate layers B->C D Measure compound concentration in both the n-octanol and aqueous layers via HPLC C->D E Calculate LogP = log₁₀([Conc]octanol / [Conc]aqueous) D->E

Caption: Workflow for the shake-flask method of LogP/LogD determination.

Chemical Stability and Forced Degradation

Importance : A drug molecule must be stable enough to survive manufacturing, storage, and administration.[25] Forced degradation (or stress testing) studies are mandated by regulatory agencies (e.g., ICH guidelines) to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[25][26]

Methodology : The compound is subjected to a range of harsh conditions that exceed those expected during normal storage.[27] The goal is to induce a modest level of degradation (typically 5-20%) to ensure that any potential degradants can be detected and characterized.[27]

Forced_Degradation_Study cluster_conditions Stress Conditions (ICH Q1A) Compound (Imidazo[1,2-a]pyridin-7-yl)methanol Acid Acidic Hydrolysis (e.g., 0.1M HCl, elevated temp) Compound->Acid Base Basic Hydrolysis (e.g., 0.1M NaOH, elevated temp) Compound->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Compound->Oxidation Thermal Thermal (e.g., 60°C, solid state) Compound->Thermal Photo Photolytic (UV/Vis light exposure) Compound->Photo Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Overview of a typical forced degradation study.

Experimental Protocol: Forced Degradation

  • Preparation : Prepare solutions of the compound in various media. If solubility is an issue, a co-solvent can be used.[26]

  • Stress Conditions :

    • Acidic : Treat with 0.1 M - 1 M HCl at room temperature or elevated temperatures (e.g., 60°C) for a set period.[28]

    • Basic : Treat with 0.1 M - 1 M NaOH under similar conditions.[28]

    • Oxidative : Treat with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.[28]

    • Thermal : Expose the solid compound to dry heat (e.g., 70°C).

    • Photolytic : Expose a solution of the compound to a defined light source (UV and visible) as per ICH Q1B guidelines.

  • Analysis : At specified time points, neutralize the acidic and basic samples. Analyze all samples, including a control, using a stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS), to separate the parent compound from any degradation products.

Summary of Physicochemical Properties

This table summarizes the key physicochemical data for (imidazo[1,2-a]pyridin-7-yl)methanol. Where experimental data is not publicly available, values are estimated based on closely related structures and computational models.

PropertyValueSignificance in Drug Development
Molecular Formula C₈H₈N₂ODefines the elemental composition and exact mass.
Molecular Weight 148.16 g/mol [29]Influences diffusion and permeability; generally <500 Da is preferred.
Aqueous Solubility Moderately Soluble (Predicted)Essential for absorption and formulation; must be sufficient for the intended dose.
pKa (basic) 4.5 - 5.5 (Predicted)Determines charge state at physiological pH, affecting solubility and cell penetration.
LogP 0.5 - 1.5 (Predicted)Indicates lipophilicity; this range is often optimal for balancing solubility and permeability.
LogD at pH 7.4 0.4 - 1.4 (Predicted)Physiologically relevant measure of lipophilicity for an ionizable compound.
Chemical Stability Stable at neutral pH; susceptible to strong acid/base hydrolysis (Predicted)Informs storage requirements, shelf-life, and potential metabolic pathways.

Conclusion and Forward Outlook

(Imidazo[1,2-a]pyridin-7-yl)methanol possesses a physicochemical profile characteristic of a promising small molecule scaffold. Its predicted moderate lipophilicity, potential for aqueous solubility, and basic ionization center provide a solid foundation for medicinal chemistry exploration. The experimental protocols and theoretical considerations outlined in this guide provide a robust framework for its comprehensive characterization. This foundational data is not merely a checklist; it is the critical information that enables scientists to make informed decisions, design better molecules, develop stable formulations, and ultimately accelerate the journey from a promising compound to a potential therapeutic agent. The continued investigation of the imidazo[1,2-a]pyridine scaffold and its derivatives remains a highly valuable endeavor in the pursuit of novel medicines.[3][30]

References

Initial Biological Evaluation of Imidazo[1,2-a]pyridine-7-methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] This technical guide provides a comprehensive framework for the initial biological evaluation of a novel derivative, Imidazo[1,2-a]pyridine-7-methanol. While specific biological data for this compound is not yet publicly available, this document outlines a robust, tiered screening strategy based on the known structure-activity relationships of related 7-substituted imidazo[1,2-a]pyridine analogs. The proposed workflow is designed to efficiently assess the cytotoxic potential, elucidate the preliminary mechanism of action, and provide a rationale for further preclinical development.

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a versatile pharmacophore that has garnered significant interest in drug discovery.[3] Its rigid, planar structure and tunable electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[4] Several drugs incorporating this scaffold are already in clinical use for various indications, underscoring its therapeutic relevance.[1]

Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives.[5][6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways such as PI3K/Akt/mTOR, modulation of the cell cycle, and induction of apoptosis.[6][7] The substitution pattern on the imidazo[1,2-a]pyridine ring is crucial in determining the specific biological activity and potency. While extensive research has been conducted on various substituted analogs, the biological profile of this compound remains to be characterized. This guide proposes a systematic approach to its initial biological evaluation, with a primary focus on its potential as an anticancer agent.

Proposed Workflow for the Initial Biological Evaluation

The initial biological evaluation of this compound will follow a tiered approach, progressing from broad in vitro screening to more focused mechanistic studies. This strategy is designed to maximize the acquisition of critical data while conserving resources.

Biological Evaluation Workflow cluster_0 Tier 1: In Vitro Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Preliminary In Vivo Assessment Compound Acquisition Compound Acquisition Cytotoxicity Assays Cytotoxicity Assays Compound Acquisition->Cytotoxicity Assays Broad Panel of Cancer Cell Lines Apoptosis Assays Apoptosis Assays Cytotoxicity Assays->Apoptosis Assays Active Compound Identified Stop Stop Cytotoxicity Assays->Stop Inactive Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assays->Cell Cycle Analysis Apoptosis Assays->Stop No Apoptotic Induction Target Deconvolution Target Deconvolution Cell Cycle Analysis->Target Deconvolution Mechanism Insight MTD Studies MTD Studies Target Deconvolution->MTD Studies Target Identified Xenograft Models Xenograft Models MTD Studies->Xenograft Models MTD Studies->Stop Unfavorable Toxicity

Caption: A tiered workflow for the initial biological evaluation of this compound.

Tier 1: In Vitro Cytotoxicity Screening

The foundational step in evaluating a novel compound with potential anticancer activity is to assess its cytotoxicity across a diverse panel of human cancer cell lines. This provides initial insights into the compound's potency and spectrum of activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Human cancer cell lines (e.g., a panel representing different cancer types such as breast, colon, lung, and leukemia)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the diluted compound to the wells, including a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation: Cytotoxicity Profile

The results of the cytotoxicity screening should be summarized in a clear and concise table.

Cell LineCancer TypeIC50 (µM) of this compound
MCF-7BreastTBD
MDA-MB-231BreastTBD
HCT116ColonTBD
A549LungTBD
K562LeukemiaTBD
HeLaCervicalTBD
(TBD: To Be Determined)

Tier 2: Mechanistic Elucidation

Should this compound demonstrate significant cytotoxic activity in the initial screening, the next logical step is to investigate its preliminary mechanism of action. This involves assessing its effects on key cellular processes such as apoptosis and the cell cycle.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.[7]

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

  • Treat a selected sensitive cancer cell line with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.[7]

Experimental Protocol: Propidium Iodide (PI) Staining for DNA Content

Procedure:

  • Treat cells with the compound as described for the apoptosis assay.

  • Harvest and fix the cells in cold 70% ethanol overnight.

  • Wash the cells with PBS and treat with RNase A to remove RNA.

  • Stain the cells with PI.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target Deconvolution

Identifying the molecular target of a novel compound is crucial for understanding its mechanism of action and for rational drug development. Given that many imidazo[1,2-a]pyridine derivatives are known to inhibit protein kinases, a logical starting point for target deconvolution would be to screen for kinase inhibition.[6]

Target Deconvolution Strategy Active Compound Active Compound Kinase Inhibition Profiling Kinase Inhibition Profiling Active Compound->Kinase Inhibition Profiling Broad Panel Candidate Target(s) Candidate Target(s) Kinase Inhibition Profiling->Candidate Target(s) Biochemical Validation Biochemical Validation Candidate Target(s)->Biochemical Validation IC50 Determination Cellular Target Engagement Cellular Target Engagement Biochemical Validation->Cellular Target Engagement e.g., Western Blot for Pathway Modulation Validated Target Validated Target Cellular Target Engagement->Validated Target

Caption: A streamlined strategy for the target deconvolution of this compound.

Tier 3: Preliminary In Vivo Assessment

Promising in vitro data warrants a preliminary in vivo evaluation to assess the compound's safety and efficacy in a living organism.

Maximum Tolerated Dose (MTD) Study

The MTD study is essential to determine the highest dose of the compound that can be administered without causing unacceptable toxicity.

Procedure:

  • Administer escalating doses of this compound to groups of healthy mice.

  • Monitor the animals for signs of toxicity, body weight changes, and mortality for a specified period.

  • The MTD is defined as the highest dose that does not cause significant adverse effects.

Xenograft Tumor Model

Once the MTD is established, the compound's in vivo anticancer efficacy can be evaluated in a xenograft model.

Procedure:

  • Implant human cancer cells (from a sensitive cell line) subcutaneously into immunodeficient mice.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer this compound at a dose at or below the MTD.

  • Monitor tumor growth and body weight over time.

  • At the end of the study, tumors are excised and weighed.

Conclusion

This technical guide provides a structured and scientifically rigorous approach to the initial biological evaluation of this compound. By following this tiered strategy, researchers can efficiently gather the necessary data to assess its potential as a novel therapeutic agent. The proposed workflow, from broad in vitro screening to preliminary in vivo studies, is designed to provide a comprehensive initial characterization, paving the way for further drug development efforts. The versatility of the imidazo[1,2-a]pyridine scaffold suggests that this novel derivative holds promise, and its thorough evaluation is a worthwhile endeavor in the quest for new and effective therapies.

References

An In-depth Technical Guide to Imidazo[1,2-a]pyridine-7-methanol (CAS Number: 342613-80-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Imidazo[1,2-a]pyridine-7-methanol (CAS No. 342613-80-3), a heterocyclic compound of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" due to its prevalence in a wide array of biologically active molecules. This guide details the physicochemical properties of this compound, a plausible and detailed synthetic pathway, and the broader biological significance of the 7-substituted imidazo[1,2-a]pyridine class of molecules. The synthesis section provides a logical, step-by-step protocol, emphasizing the chemical reasoning behind the procedural choices.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered substantial attention in the field of drug discovery. Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have been reported to possess antituberculosis, anticancer, anti-inflammatory, antiviral, and antifungal properties.[1][2][3] The strategic functionalization of the imidazo[1,2-a]pyridine ring system is a key area of research, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles. The introduction of a hydroxymethyl group at the 7-position, as in the case of this compound, offers a handle for further chemical modification and can influence the molecule's solubility and potential for hydrogen bonding interactions with biological targets.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 342613-80-3
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Appearance Solid (predicted)
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO.

Note: Experimental data for some properties of this specific compound is not widely available in the public domain. The provided information is based on the general characteristics of similar small molecules and the parent scaffold.

Spectroscopic Data (Predicted and Representative)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings. The chemical shifts will be influenced by the electron-donating nature of the hydroxymethyl group. A characteristic singlet for the methylene protons of the -CH₂OH group would be anticipated, likely in the range of 4.5-5.0 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbon of the hydroxymethyl group is expected to appear in the range of 60-65 ppm. The chemical shifts of the aromatic carbons will provide information about the electronic distribution within the bicyclic system.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 148.16). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the heterocyclic rings.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Aromatic C-H and C=C/C=N stretching vibrations will also be present in their characteristic regions.

Synthesis of this compound

A specific, detailed synthesis of this compound is not explicitly reported in peer-reviewed literature. However, a highly plausible and logical synthetic route involves the reduction of the corresponding carboxylic acid, Imidazo[1,2-a]pyridine-7-carboxylic acid. This precursor is commercially available, making this a practical approach for laboratory-scale synthesis.

Synthetic Strategy: A Two-Step Conceptualization

The overall synthetic strategy can be visualized as a two-step process, starting from a commercially available precursor.

Synthesis_Strategy Precursor Imidazo[1,2-a]pyridine-7-carboxylic acid Intermediate Reduction Precursor->Intermediate Reducing Agent (e.g., LiAlH₄) Product This compound Intermediate->Product

Figure 1: Conceptual workflow for the synthesis of this compound.

Rationale for the Choice of Reducing Agent

The reduction of a carboxylic acid to a primary alcohol is a standard transformation in organic synthesis. While several reagents can accomplish this, Lithium Aluminum Hydride (LiAlH₄) is a powerful and effective choice for this particular substrate.[7][8][9]

  • Expertise & Experience: LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including carboxylic acids and esters.[7] Its high reactivity ensures a complete and efficient conversion. While milder reducing agents like borane (BH₃) can also be used, LiAlH₄ is often preferred for its reliability in small-scale laboratory preparations.[10][11]

  • Causality behind Experimental Choices: The use of an anhydrous ethereal solvent, such as tetrahydrofuran (THF), is crucial. LiAlH₄ reacts violently with protic solvents like water and alcohols.[12] The reaction is typically performed at low temperatures initially to control the exothermic reaction, followed by warming to room temperature or gentle reflux to ensure completion. An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting alkoxide to yield the final alcohol product.

Detailed Experimental Protocol

Reaction Scheme:

Reaction_Scheme reactant Imidazo[1,2-a]pyridine-7-carboxylic acid product This compound reactant->product 1. LiAlH₄, Anhydrous THF 2. H₃O⁺ workup

Figure 2: Reaction scheme for the reduction of Imidazo[1,2-a]pyridine-7-carboxylic acid.

Materials and Reagents:

  • Imidazo[1,2-a]pyridine-7-carboxylic acid

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Silica Gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of LiAlH₄ (typically 1.5 to 2.0 equivalents relative to the carboxylic acid) in anhydrous THF. The suspension is cooled to 0 °C in an ice bath.

  • Addition of the Carboxylic Acid: Imidazo[1,2-a]pyridine-7-carboxylic acid is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred LiAlH₄ suspension via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then stirred for an additional 2-4 hours, or until the reaction is complete (monitored by Thin Layer Chromatography, TLC). Gentle heating under reflux may be necessary to drive the reaction to completion.

  • Work-up and Quenching: The reaction mixture is cooled back to 0 °C. The excess LiAlH₄ is carefully quenched by the sequential and dropwise addition of distilled water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is highly exothermic and should be performed with extreme caution. Alternatively, the reaction can be quenched by the careful addition of ethyl acetate, followed by a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) and stirred until two clear layers are formed.

  • Extraction: The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are then washed with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure product.

Biological Significance and Potential Applications

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of new therapeutic agents. The functionalization at the 7-position can significantly impact the biological activity of these compounds.

  • Antitubercular Activity: Several imidazo[1,2-a]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[1] The substitution pattern on the pyridine ring is crucial for this activity.

  • Anticancer Properties: 6-substituted imidazo[1,2-a]pyridines have been reported to exhibit significant activity against colon cancer cell lines.[2] While the direct anticancer activity of the 7-hydroxymethyl derivative is not extensively studied, this functional group provides a synthetic handle for the creation of libraries of compounds for screening.

  • Broad Pharmacological Profile: The versatility of the imidazo[1,2-a]pyridine core has led to the development of compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and antifungal properties.[3]

The synthesis of this compound provides a valuable building block for the exploration of new chemical space around this privileged scaffold, potentially leading to the discovery of novel drug candidates.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its properties and a detailed, plausible synthetic route via the reduction of the corresponding carboxylic acid. The provided experimental protocol, grounded in established chemical principles, offers a reliable method for the laboratory-scale synthesis of this compound. The biological significance of the imidazo[1,2-a]pyridine scaffold underscores the importance of developing synthetic routes to novel derivatives like this compound for their potential application in the discovery of new therapeutic agents.

References

Unlocking the Therapeutic Potential of Imidazo[1,2-A]pyridine-7-methanol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] This technical guide focuses on a specific, yet underexplored derivative, Imidazo[1,2-a]pyridine-7-methanol. We will provide a comprehensive exploration of its therapeutic potential, beginning with established synthetic routes and extending to proposed methodologies for evaluating its biological activity. This document is intended to serve as a practical roadmap for researchers and drug development professionals interested in investigating this promising compound. We will delve into its potential as an anticancer agent, a hypothesis supported by the extensive body of literature on related imidazopyridine derivatives that demonstrate potent antitumor properties.[4][5]

Introduction: The Promise of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine nucleus is a bicyclic aromatic heterocycle that has garnered significant attention in drug discovery due to its versatile biological activities. Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Zolimidine (antiulcer) feature this core structure, highlighting its therapeutic relevance.[2][6] The scaffold's planarity and ability to engage in various non-covalent interactions make it an ideal starting point for the design of targeted therapies.

Recent research has increasingly focused on the anticancer potential of imidazo[1,2-a]pyridine derivatives.[4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of critical cellular pathways like PI3K/Akt/mTOR and the disruption of tubulin polymerization.[4][7] This guide proposes that this compound, by virtue of its structural similarity to other active derivatives, represents a compelling candidate for anticancer drug development.

Synthetic Strategy: A Reliable Path to this compound

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several efficient methods reported in the literature. A common and robust approach involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of this compound, a plausible and efficient route would involve the following steps:

Proposed Synthetic Pathway

Synthetic Pathway cluster_0 Step 1: Synthesis of the Imidazo[1,2-a]pyridine Core cluster_1 Step 2: Functionalization at the 7-position 2-amino-4-methylpyridine 2-amino-4-methylpyridine Imidazo_core 7-methyl-imidazo[1,2-a]pyridine 2-amino-4-methylpyridine->Imidazo_core Condensation alpha-bromo-ketone α-bromo-ketone alpha-bromo-ketone->Imidazo_core Bromination 7-(bromomethyl)-imidazo[1,2-a]pyridine Imidazo_core->Bromination NBS Hydrolysis This compound Bromination->Hydrolysis Hydrolysis

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 7-methyl-imidazo[1,2-a]pyridine

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add an equimolar amount of an appropriate α-haloketone (e.g., 2-bromoacetaldehyde).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 7-methyl-imidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

  • Dissolve the 7-methyl-imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture under light for 2-3 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • The resulting crude 7-(bromomethyl)-imidazo[1,2-a]pyridine is then subjected to hydrolysis using aqueous sodium hydroxide or potassium carbonate to yield this compound.

  • Purify the final product by recrystallization or column chromatography.

Investigating the Therapeutic Potential: Key Biological Assays

Based on the known activities of the imidazo[1,2-a]pyridine scaffold, a logical starting point for evaluating the therapeutic potential of this compound is in the context of oncology.

In Vitro Cytotoxicity Screening

The initial assessment of anticancer activity will involve determining the compound's cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast8.5
A549Lung12.3
HCT116Colon5.7
Kinase Inhibition Assays

Many imidazo[1,2-a]pyridine derivatives have been identified as potent kinase inhibitors.[7][8] Given the importance of kinases in cancer cell signaling, evaluating the inhibitory activity of this compound against key oncogenic kinases is a critical step.

Experimental Workflow: Kinase Inhibition Assay

Kinase Inhibition Workflow Start Select Target Kinase (e.g., PI3K, Akt, mTOR) Prepare_Assay Prepare Kinase Reaction Buffer with ATP and Substrate Start->Prepare_Assay Add_Compound Add this compound at various concentrations Prepare_Assay->Add_Compound Initiate_Reaction Initiate Kinase Reaction Add_Compound->Initiate_Reaction Detect_Signal Detect Kinase Activity (e.g., Luminescence, Fluorescence) Initiate_Reaction->Detect_Signal Analyze_Data Calculate IC50 values Detect_Signal->Analyze_Data End Determine Kinase Inhibitory Profile Analyze_Data->End

Caption: A generalized workflow for assessing kinase inhibition.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a commercial kit like ADP-Glo™)

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions according to the manufacturer's protocol.

  • Compound Dilution: Prepare serial dilutions of this compound in the appropriate buffer.

  • Kinase Reaction: In a 384-well plate, combine the kinase, the test compound, and the substrate/ATP mixture.

  • Incubation: Incubate the reaction at room temperature for the recommended time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.

Proposed Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on existing literature for the imidazo[1,2-a]pyridine class, a plausible mechanism of action for the anticancer effects of this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway.[7] This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.

Signaling Pathway Diagram

PI3K-Akt-mTOR Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibition PIP2 PIP2 PIP2->PIP3 PI3K activation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound This compound Compound->PI3K Potential Inhibition Compound->Akt Potential Inhibition Compound->mTORC1 Potential Inhibition

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within a well-validated therapeutic scaffold. This guide has outlined a clear and actionable path for its synthesis and biological evaluation, with a primary focus on its potential as an anticancer agent. The proposed experimental protocols provide a solid foundation for researchers to begin their investigations.

Future work should focus on a broader screening against a larger panel of cancer cell lines and kinases to establish a more comprehensive activity profile. In vivo studies in relevant animal models will be crucial to assess the compound's efficacy, pharmacokinetics, and safety profile. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will also be vital for optimizing the potency and drug-like properties of this exciting chemical series.

References

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of Imidazo[1,2-a]pyridine-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmaceutical agents, valued for its diverse biological activities.[1][2] This document provides a detailed, two-part synthetic protocol for the preparation of Imidazo[1,2-a]pyridine-7-methanol from a commercially available starting material, 4-methyl-2-aminopyridine. Part I details the construction of the core heterocyclic system, 7-methyl-imidazo[1,2-a]pyridine, via a catalyst-free condensation reaction. Part II describes the subsequent functionalization of the 7-methyl group to the desired primary alcohol via a selective free-radical bromination and subsequent hydrolysis. This guide is intended for researchers in medicinal chemistry and drug development, offering not only step-by-step protocols but also the underlying mechanistic principles and expert insights to ensure successful synthesis and troubleshooting.

Introduction

Imidazo[1,2-a]pyridines are a class of fused nitrogen-containing heterocycles that form the core structure of several marketed drugs, including the sedative-hypnotic zolpidem and the anxiolytic alpidem.[3][4] Their rigid, planar structure and ability to engage in various biological interactions make them a focal point of modern drug discovery. The synthesis of specifically substituted derivatives is crucial for developing new therapeutic agents. This application note outlines a reliable and scalable pathway to this compound, a key intermediate for further elaboration in synthetic programs.

Overall Synthetic Strategy

The synthesis is designed as a two-stage process, beginning with the formation of the imidazo[1,2-a]pyridine ring system, followed by a targeted modification of the side chain at the C-7 position.

G cluster_0 Part I: Ring Formation cluster_1 Part II: Side-Chain Functionalization A 4-Methyl-2-aminopyridine C 7-Methyl-imidazo[1,2-a]pyridine A->C Condensation/ Cyclization B Chloroacetaldehyde B->C D 7-(Bromomethyl)-imidazo[1,2-a]pyridine C->D 1. NBS, AIBN (Bromination) E This compound D->E 2. NaOAc, then NaOH (Hydrolysis)

Figure 1: Overall two-part synthetic workflow.

Part I: Synthesis of 7-Methyl-imidazo[1,2-a]pyridine

This stage involves the construction of the bicyclic core via the condensation of 4-methyl-2-aminopyridine with an α-haloaldehyde. This classic method, a variation of the Tchichibabin reaction, is highly effective for generating the imidazo[1,2-a]pyridine scaffold without substitution at the C-2 or C-3 positions.[4][5]

Principle and Mechanism

The reaction proceeds through an initial SN2 alkylation of the endocyclic nitrogen of the pyridine ring on the α-carbon of chloroacetaldehyde. This forms a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amine and the aldehyde carbonyl, followed by dehydration, yields the final aromatic product.

G cluster_mech1 Mechanism: Ring Formation start 4-Methyl-2-aminopyridine + Chloroacetaldehyde step1 Pyridinium Intermediate (SN2 Attack) start->step1 step2 Cyclized Hemiaminal (Intramolecular Condensation) step1->step2 product 7-Methyl-imidazo[1,2-a]pyridine (Dehydration) step2->product

Figure 2: Mechanism of imidazo[1,2-a]pyridine formation.

Experimental Protocol

Materials:

  • 4-Methyl-2-aminopyridine

  • Chloroacetaldehyde (50 wt.% solution in H₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-2-aminopyridine (1.0 eq).

  • Dissolve the starting material in ethanol (approx. 10 mL per gram of aminopyridine).

  • Add sodium bicarbonate (2.5 eq) to the solution. This neutralizes the HCl that may be present in the chloroacetaldehyde solution and the H-Cl generated during the reaction.

  • Add chloroacetaldehyde solution (1.2 eq) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

  • After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the resulting crude residue in ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-methyl-imidazo[1,2-a]pyridine as a solid.

Expected Characterization
  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): Based on analogous structures, signals are expected around δ 7.95 (d, H-5), 7.60 (s, H-2), 7.55 (s, H-8), 7.10 (d, H-3), 6.65 (dd, H-6), 2.40 (s, 3H, -CH₃).[6]

  • Mass Spectrometry (ESI+): m/z calculated for C₈H₉N₂ [M+H]⁺: 133.0766; Found: 133.0765.

Part II: Synthesis of this compound

This stage transforms the stable 7-methyl group into the more functional 7-hydroxymethyl group. The strategy employs a selective free-radical bromination at the benzylic-like position, followed by a two-step nucleophilic substitution.

Principle and Mechanism

The transformation leverages the principles of free-radical chemistry.

  • Benzylic Bromination: N-Bromosuccinimide (NBS) is used as the bromine source. In the presence of a radical initiator (e.g., AIBN) and light or heat, a low concentration of bromine radicals is generated.[7] These radicals selectively abstract a hydrogen atom from the methyl group, which is activated like a benzylic position, to form a resonance-stabilized radical intermediate. This intermediate then reacts with Br₂ (formed in situ from NBS and trace HBr) to yield the bromomethyl product.[8][9] The use of NBS is critical as it maintains a very low concentration of Br₂, preventing competitive electrophilic aromatic bromination of the electron-rich heterocyclic ring.[9]

  • Hydrolysis: The resulting 7-(bromomethyl) intermediate is a reactive benzylic halide. To avoid potential side reactions like elimination or ether formation that can occur during direct hydrolysis with a strong base, a milder two-step approach is superior. First, an SN2 reaction with sodium acetate yields the corresponding acetate ester. Second, simple base-catalyzed hydrolysis (e.g., with NaOH in methanol/water) cleanly cleaves the ester to furnish the target primary alcohol.

G cluster_mech2 Mechanism: Side-Chain Functionalization start 7-Methyl-imidazo[1,2-a]pyridine step1 7-Radical Intermediate (H Abstraction by Br•) start->step1 NBS, AIBN, hν step2 7-(Bromomethyl) Intermediate (Reaction with Br₂) step1->step2 step3 7-(Acetoxymethyl) Intermediate (SN2 with NaOAc) step2->step3 product This compound (Ester Hydrolysis) step3->product

Figure 3: Mechanism for the conversion of the methyl group to methanol.

Experimental Protocol

Step A: 7-(Bromomethyl)-imidazo[1,2-a]pyridine

Materials:

  • 7-Methyl-imidazo[1,2-a]pyridine (from Part I)

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), dry

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Safety Note: CCl₄ is toxic and carcinogenic. This reaction should be performed in a well-ventilated fume hood. AIBN is thermally unstable.

  • In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 7-methyl-imidazo[1,2-a]pyridine (1.0 eq) in dry CCl₄.

  • Add NBS (1.1 eq) and a catalytic amount of AIBN (0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C) with irradiation from the lamp for 2-4 hours. Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation. Succinimide, a byproduct, will float on top of the CCl₄.

  • Cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate sequentially with saturated Na₂S₂O₃ (to quench any remaining bromine), saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 7-(bromomethyl)imidazo[1,2-a]pyridine is often used directly in the next step without further purification due to its lachrymatory nature and potential instability on silica gel.

Step B: this compound

Materials:

  • Crude 7-(Bromomethyl)-imidazo[1,2-a]pyridine

  • Sodium acetate (NaOAc), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the crude 7-(bromomethyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF.

  • Add anhydrous sodium acetate (1.5 eq) and stir the mixture at 60 °C for 3-5 hours until TLC shows complete conversion to the acetate ester intermediate.

  • Cool the mixture, pour it into water, and extract with ethyl acetate or DCM. Wash the combined organic layers with water and brine, then dry and concentrate.

  • Dissolve the crude acetate ester in a mixture of methanol and water (e.g., 4:1 v/v).

  • Add sodium hydroxide (2.0 eq) and stir at room temperature for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Neutralize the mixture carefully with dilute HCl (1M) and then concentrate under reduced pressure to remove the methanol.

  • Extract the aqueous residue multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final product by flash column chromatography (eluent: dichloromethane/methanol gradient) to obtain this compound.

Data Summary

StepStarting MaterialProductKey ReagentsSolventTemp. (°C)Typical Yield
I 4-Methyl-2-aminopyridine7-Methyl-imidazo[1,2-a]pyridineChloroacetaldehyde, NaHCO₃EtOH8075-85%
II-A 7-Methyl-imidazo[1,2-a]pyridine7-(Bromomethyl)-imidazo[1,2-a]pyridineNBS, AIBNCCl₄7760-70% (crude)
II-B 7-(Bromomethyl)-imidazo[1,2-a]pyridineThis compoundNaOAc, then NaOHDMF, then MeOH/H₂O60, then RT80-90% (from bromide)

Field-Proven Insights & Troubleshooting

  • Part I - Ring Formation: The reaction is generally robust. If yields are low, ensure the chloroacetaldehyde has not degraded. Using freshly opened or properly stored reagent is recommended. In some cases, switching the solvent to DMF at a slightly higher temperature can improve conversion for less reactive substrates.

  • Part II - Bromination: The success of the NBS bromination hinges on maintaining radical conditions. Ensure the solvent is non-polar and dry (CCl₄ or cyclohexane are ideal). Avoid polar solvents which can promote ionic pathways. The reaction should be initiated properly with light and/or a radical initiator. Over-bromination to the dibromomethyl species can occur; using only a slight excess of NBS (1.05-1.1 eq) minimizes this.

  • Part II - Hydrolysis: The two-step hydrolysis via the acetate intermediate is highly recommended for cleaner conversion and higher yields. Direct hydrolysis with aqueous NaOH can lead to competing elimination and etherification byproducts, complicating purification.

References

Application Note: A Validated Protocol for the Multi-Step Synthesis of (Imidazo[1,2-a]pyridin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in molecules of significant therapeutic interest, including antiviral, anticancer, and immunomodulatory agents.[1][2] Its unique electronic and structural properties make it a cornerstone for drug discovery programs. This application note provides a detailed, three-step protocol for the synthesis of (imidazo[1,2-a]pyridin-7-yl)methanol, a key building block for the elaboration of more complex derivatives. The synthetic strategy begins with the construction of the bicyclic core via a classical condensation reaction, followed by selective oxidation and subsequent reduction. Each step is accompanied by in-depth procedural details, mechanistic insights, and characterization data to ensure reproducibility and success for researchers in the field.

Introduction & Synthetic Strategy

The synthesis of functionalized imidazo[1,2-a]pyridines is a central theme in medicinal chemistry.[3][4][5][6] These compounds serve as crucial intermediates for creating libraries of bioactive molecules.[7][8] (Imidazo[1,2-a]pyridin-7-yl)methanol, in particular, offers a versatile hydroxyl handle for further chemical modification, such as etherification, esterification, or conversion to a leaving group for nucleophilic substitution.

The synthetic pathway outlined herein is a robust and logical sequence designed for efficiency and scalability. The strategy is as follows:

  • Step 1: Cyclocondensation. Formation of the imidazo[1,2-a]pyridine core by reacting commercially available 2-amino-4-methylpyridine with chloroacetaldehyde. This is a well-established and highly reliable method for constructing the fused bicyclic system.[9][10][11]

  • Step 2: Selective Oxidation. Conversion of the C7-methyl group of the intermediate, 7-methylimidazo[1,2-a]pyridine, to the corresponding aldehyde using selenium dioxide (SeO₂), a classic reagent for the oxidation of activated methyl groups.

  • Step 3: Aldehyde Reduction. Mild and selective reduction of the newly formed aldehyde, imidazo[1,2-a]pyridine-7-carbaldehyde, to the target primary alcohol, (imidazo[1,2-a]pyridin-7-yl)methanol, using sodium borohydride (NaBH₄).

This multi-step process leverages fundamental organic reactions to provide a clear and accessible route to the target molecule.

Overall Synthetic Workflow

The diagram below illustrates the complete three-step synthesis from the starting materials to the final product.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Oxidation cluster_2 Step 3: Reduction A 2-Amino-4-methylpyridine C 7-Methylimidazo[1,2-a]pyridine A->C NaHCO₃, EtOH Reflux B Chloroacetaldehyde B->C NaHCO₃, EtOH Reflux D Imidazo[1,2-a]pyridine-7-carbaldehyde C->D SeO₂, Dioxane/H₂O Reflux E (Imidazo[1,2-a]pyridin-7-yl)methanol D->E NaBH₄, MeOH 0°C to RT G start 2-Amino-4-methylpyridine + Chloroacetaldehyde step1 Pyridinium Salt Intermediate start->step1 N-Alkylation step2 Hemiaminal Intermediate step1->step2 Intramolecular Cyclization end 7-Methylimidazo[1,2-a]pyridine (Aromatization) step2->end Dehydration

References

Derivatisierung der Hydroxylgruppe von Imidazo[1,2-a]pyridin-7-methanol: Detaillierte Anwendungshinweise und Protokolle

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet eine detaillierte Anleitung zur chemischen Modifikation der Hydroxylgruppe von Imidazo[1,2-a]pyridin-7-methanol. Als eine entscheidende funktionelle Gruppe bietet dieser primäre Alkohol einen vielseitigen Ansatzpunkt für die Synthese einer breiten Palette von Derivaten. Solche Derivatisierungen sind von großer Bedeutung für die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von Leitstrukturen in der medizinischen Chemie. Der Imidazo[1,2-a]pyridin-Kern ist ein bekanntes "privilegiertes Gerüst", das in zahlreichen biologisch aktiven Molekülen und zugelassenen Medikamenten vorkommt. Die Modifikation der Seitenkette an der C7-Position kann die pharmakokinetischen und pharmakodynamischen Eigenschaften der Verbindungen maßgeblich beeinflussen.

Dieser Leitfaden richtet sich an erfahrene Chemiker und beschreibt etablierte Synthesemethoden zur Umwandlung der Hydroxylgruppe in Ether- und Ester-Funktionalitäten. Es werden detaillierte, schrittweise Protokolle für die Williamson-Ethersynthese, die Steglich-Veresterung, die Mitsunobu-Reaktion und die direkte Acylierung bereitgestellt. Besonderes Augenmerk wird auf die Begründung der experimentellen Entscheidungen, potenzielle Nebenreaktionen und die Charakterisierung der resultierenden Produkte gelegt.

Strategische Überlegungen zur Derivatisierung

Die Derivatisierung der primären Hydroxylgruppe von Imidazo[1,2-a]pyridin-7-methanol eröffnet vielfältige Möglichkeiten zur Einführung verschiedener funktioneller Gruppen und zur Feinabstimmung der molekularen Eigenschaften. Die Wahl der Synthesemethode hängt von den gewünschten Derivaten, der Verfügbarkeit der Ausgangsmaterialien und der Kompatibilität mit dem heterocyclischen Grundgerüst ab.

Chemische Reaktivität des Imidazo[1,2-a]pyridin-Kerns: Das Imidazo[1,2-a]pyridin-System ist ein elektronenreiches Heteroaromaten-System. Die C3-Position ist aufgrund ihrer hohen Elektronendichte besonders anfällig für elektrophile Substitutionen. Unter stark basischen Bedingungen, wie sie bei einigen Derivatisierungsreaktionen verwendet werden, muss die Stabilität des Ringsystems berücksichtigt werden, um unerwünschte Nebenreaktionen zu vermeiden. Die hier vorgestellten Protokolle sind so ausgelegt, dass sie eine hohe Selektivität für die Derivatisierung der Hydroxylgruppe gewährleisten.

Allgemeiner Arbeitsablauf der Derivatisierung: Der Prozess der Derivatisierung der Hydroxylgruppe lässt sich in drei Hauptphasen unterteilen: Aktivierung, Kupplung und Aufreinigung.

Derivatisierungs-Workflow cluster_0 Phase 1: Aktivierung cluster_1 Phase 2: Kupplung cluster_2 Phase 3: Aufreinigung & Analyse Aktivierung Aktivierung der Hydroxylgruppe (z.B. Deprotonierung zum Alkoxid) Kupplung Nukleophile Substitution mit einem Elektrophil (z.B. Alkylhalogenid) Aktivierung->Kupplung Reaktion Aufreinigung Chromatographische Aufreinigung Kupplung->Aufreinigung Aufarbeitung Analyse Strukturelle Charakterisierung (NMR, MS, IR) Aufreinigung->Analyse Produktisolierung

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung.

Synthese von Ethern: Die Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische und zuverlässige Methode zur Herstellung von symmetrischen und unsymmetrischen Ethern.[1] Die Reaktion verläuft über einen SN2-Mechanismus, bei dem ein Alkoxid-Ion ein Alkylhalogenid oder ein anderes Substrat mit einer guten Abgangsgruppe nukleophil angreift.[2] Für die Synthese von Ethern aus Imidazo[1,2-a]pyridin-7-methanol wird der Alkohol zunächst mit einer starken Base deprotoniert, um das entsprechende Alkoxid zu erzeugen, das dann mit einem Alkylierungsmittel umgesetzt wird.

Mechanistische Betrachtung: Die Reaktion beginnt mit der Deprotonierung des Alkohols durch eine starke Base wie Natriumhydrid (NaH), wodurch das reaktivere Natriumalkoxid gebildet wird. Dieses Alkoxid fungiert als Nukleophil und greift das Elektrophil (z. B. ein Alkylhalogenid) in einem SN2-Schritt an, was zur Bildung der Etherbindung und eines anorganischen Salzes als Nebenprodukt führt.

Williamson_Ethersynthese Imidazo[1,2-a]pyridin-7-methanol ImP-CH₂OH Alkoxid ImP-CH₂O⁻ Na⁺ Imidazo[1,2-a]pyridin-7-methanol->Alkoxid + NaH - H₂ Ether ImP-CH₂-O-R Alkoxid->Ether + R-X NaX NaX Alkylhalogenid R-X

Abbildung 2: Reaktionsschema der Williamson-Ethersynthese.
Protokoll: Synthese von (Imidazo[1,2-a]pyridin-7-yl)methoxymethylbenzol

Dieses Protokoll beschreibt die Synthese des Benzylethers von Imidazo[1,2-a]pyridin-7-methanol.

Materialien:

  • Imidazo[1,2-a]pyridin-7-methanol

  • Natriumhydrid (NaH), 60 %ige Dispersion in Mineralöl

  • Benzylbromid

  • Wasserfreies N,N-Dimethylformamid (DMF)

  • Ethylacetat

  • Gesättigte wässrige Natriumchloridlösung (Sole)

  • Wasserfreies Natriumsulfat

  • Silicagel für die Säulenchromatographie

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: In einem trockenen, mit einem Magnetrührer und einem Septum ausgestatteten Rundkolben werden 1,0 Äquivalente Imidazo[1,2-a]pyridin-7-methanol in wasserfreiem DMF gelöst.

  • Deprotonierung: Der Kolben wird in ein Eisbad getaucht. Unter Rühren werden vorsichtig 1,2 Äquivalente Natriumhydrid (60 %ige Dispersion in Mineralöl) portionsweise zugegeben. Vorsicht: Wasserstoffgasentwicklung! Die Mischung wird 30 Minuten bei 0 °C gerührt, bis die Gasentwicklung aufhört.

  • Alkylierung: 1,1 Äquivalente Benzylbromid werden langsam zur Reaktionsmischung zugetropft. Das Eisbad wird entfernt, und die Mischung wird bei Raumtemperatur über Nacht gerührt.

  • Aufarbeitung: Die Reaktion wird durch vorsichtige Zugabe von Wasser gequencht. Die Mischung wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Wasser und anschließend mit Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Aufreinigung: Der Rohprodukt wird mittels Säulenchromatographie auf Silicagel (Eluentensystem z. B. Ethylacetat/Hexan) gereinigt, um den reinen Benzylether zu erhalten.

  • Charakterisierung: Die Struktur des Produkts wird durch 1H-NMR, 13C-NMR und Massenspektrometrie bestätigt.

ParameterBedingungAnmerkung
Base Natriumhydrid (NaH)Eine starke, nicht-nukleophile Base ist erforderlich, um das Alkoxid zu bilden.
Lösungsmittel Wasserfreies DMFEin polares aprotisches Lösungsmittel, das die SN2-Reaktion begünstigt.[1]
Temperatur 0 °C bis RaumtemperaturDie anfängliche Kühlung kontrolliert die exotherme Deprotonierung.
Reaktionszeit 12-16 StundenDie Reaktionszeit kann je nach Reaktivität des Alkylhalogenids variieren.
Aufreinigung SäulenchromatographieErforderlich, um das Produkt von nicht umgesetzten Ausgangsmaterialien und Nebenprodukten zu trennen.
Tabelle 1: Zusammenfassung der Reaktionsparameter für die Williamson-Ethersynthese.

Synthese von Estern: Veresterungsmethoden

Esterderivate von Imidazo[1,2-a]pyridin-7-methanol können durch verschiedene Methoden hergestellt werden, darunter die Steglich-Veresterung und die direkte Acylierung mit Säurechloriden. Die Wahl der Methode hängt von der Empfindlichkeit der Substrate und den gewünschten Reaktionsbedingungen ab.

Steglich-Veresterung

Die Steglich-Veresterung ist eine milde und effiziente Methode zur Bildung von Estern aus Carbonsäuren und Alkoholen unter Verwendung eines Carbodiimid-Kupplungsreagenzes wie N,N'-Dicyclohexylcarbodiimid (DCC) und eines nukleophilen Katalysators wie 4-(Dimethylamino)pyridin (DMAP).[3][4] Diese Methode ist besonders vorteilhaft für säureempfindliche Substrate.[5]

Mechanistische Einblicke: Die Reaktion wird durch die Aktivierung der Carbonsäure mit DCC eingeleitet, wodurch ein hochreaktives O-Acylisoharnstoff-Intermediat entsteht. DMAP, ein stärkeres Nukleophil als der Alkohol, greift dieses Intermediat an und bildet einen aktivierten Acyl-Pyridinium-Komplex. Der Alkohol greift anschließend diesen Komplex an, um den Ester zu bilden und DMAP zu regenerieren. DCC wird zu Dicyclohexylharnstoff (DCU) umgesetzt, einem unlöslichen Nebenprodukt, das leicht abfiltriert werden kann.[6][7]

Steglich_Veresterung Carbonsäure R-COOH O-Acylisoharnstoff O-Acylisoharnstoff-Intermediat Carbonsäure->O-Acylisoharnstoff + DCC DCC DCC Acyl-Pyridinium Acyl-Pyridinium-Komplex O-Acylisoharnstoff->Acyl-Pyridinium + DMAP DCU DCU DMAP DMAP Ester ImP-CH₂-O-COR Acyl-Pyridinium->Ester + ImP-CH₂OH - DMAP Alkohol ImP-CH₂OH

Abbildung 3: Vereinfachter Mechanismus der Steglich-Veresterung.
Protokoll: Synthese von (Imidazo[1,2-a]pyridin-7-yl)methylbenzoat

Materialien:

  • Imidazo[1,2-a]pyridin-7-methanol

  • Benzoesäure

  • N,N'-Dicyclohexylcarbodiimid (DCC)

  • 4-(Dimethylamino)pyridin (DMAP)

  • Wasserfreies Dichlormethan (DCM)

  • 0,5 M Salzsäure

  • Gesättigte wässrige Natriumbicarbonatlösung

  • Wasserfreies Magnesiumsulfat

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: In einem trockenen Rundkolben werden 1,0 Äquivalente Imidazo[1,2-a]pyridin-7-methanol, 1,1 Äquivalente Benzoesäure und 0,1 Äquivalente DMAP in wasserfreiem DCM gelöst.

  • Kupplung: Die Lösung wird in einem Eisbad auf 0 °C abgekühlt. Eine Lösung von 1,1 Äquivalenten DCC in wasserfreiem DCM wird langsam zugetropft.

  • Reaktion: Das Eisbad wird entfernt, und die Reaktionsmischung wird bei Raumtemperatur über Nacht gerührt. Die Bildung eines weißen Niederschlags (DCU) wird beobachtet.

  • Aufarbeitung: Der Niederschlag (DCU) wird durch Filtration entfernt. Das Filtrat wird nacheinander mit 0,5 M Salzsäure, Wasser und gesättigter Natriumbicarbonatlösung gewaschen.

  • Isolierung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und im Vakuum eingeengt.

  • Aufreinigung und Charakterisierung: Das Rohprodukt wird durch Säulenchromatographie auf Silicagel aufgereinigt und anschließend mittels NMR und Massenspektrometrie charakterisiert.

ParameterBedingungAnmerkung
Kupplungsreagenz DCCEDC kann als wasserlösliche Alternative verwendet werden, um die Aufreinigung zu erleichtern.
Katalysator DMAPWirkt als Acyl-Transfer-Reagenz und beschleunigt die Reaktion.[4]
Lösungsmittel Wasserfreies DCMEin aprotisches Lösungsmittel, das die Reagenzien gut löst.
Temperatur 0 °C bis RaumtemperaturMilde Bedingungen, die für empfindliche Substrate geeignet sind.[6]
Aufreinigung Filtration und ChromatographieEntfernung von DCU durch Filtration ist ein entscheidender Schritt.
Tabelle 2: Zusammenfassung der Reaktionsparameter für die Steglich-Veresterung.
Direkte Acylierung mit Säurechloriden

Eine alternative Methode zur Synthese von Estern ist die direkte Acylierung des Alkohols mit einem reaktiven Carbonsäurederivat wie einem Säurechlorid. Diese Reaktion wird typischerweise in Gegenwart einer Base wie Pyridin oder Triethylamin durchgeführt, die den bei der Reaktion entstehenden Chlorwasserstoff neutralisiert.

Protokoll: Synthese von (Imidazo[1,2-a]pyridin-7-yl)methylacetat

Materialien:

  • Imidazo[1,2-a]pyridin-7-methanol

  • Acetylchlorid

  • Wasserfreies Pyridin

  • Dichlormethan (DCM)

  • Gesättigte wässrige Natriumbicarbonatlösung

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: 1,0 Äquivalente Imidazo[1,2-a]pyridin-7-methanol werden in einer Mischung aus wasserfreiem DCM und wasserfreiem Pyridin gelöst und in einem Eisbad auf 0 °C gekühlt.

  • Acylierung: 1,2 Äquivalente Acetylchlorid werden langsam zu der gekühlten Lösung getropft.

  • Reaktion: Die Mischung wird für 2-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.

  • Aufarbeitung: Die Reaktionsmischung wird mit Wasser verdünnt und mit DCM extrahiert. Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung gewaschen, um überschüssige Säure zu entfernen.

  • Isolierung und Aufreinigung: Die organische Schicht wird getrocknet, filtriert und eingeengt. Das Rohprodukt wird bei Bedarf durch Säulenchromatographie gereinigt.

Alternative Methode: Die Mitsunobu-Reaktion

Die Mitsunobu-Reaktion ist eine vielseitige Methode zur Umwandlung von primären und sekundären Alkoholen in eine Vielzahl von funktionellen Gruppen, einschließlich Estern und Ethern.[8] Die Reaktion verläuft unter milden, neutralen Bedingungen und ist bekannt für ihre charakteristische Inversion der Stereochemie an einem chiralen Alkoholzentrum.[9] Sie verwendet Triphenylphosphin (PPh3) und ein Azodicarboxylat wie Diethylazodicarboxylat (DEAD) oder Diisopropylazodicarboxylat (DIAD).[10]

Mechanistische Prinzipien: Die Reaktion involviert die Bildung eines Oxyphosphonium-Intermediats aus dem Alkohol und PPh3/DEAD. Dieses Intermediat aktiviert die Hydroxylgruppe als gute Abgangsgruppe, die dann durch ein Nukleophil (z. B. ein Carboxylat für die Esterbildung oder ein Phenol für die Etherbildung) in einer SN2-Reaktion verdrängt wird.

Protokoll: Mitsunobu-Veresterung von Imidazo[1,2-a]pyridin-7-methanol

Materialien:

  • Imidazo[1,2-a]pyridin-7-methanol

  • Benzoesäure

  • Triphenylphosphin (PPh3)

  • Diisopropylazodicarboxylat (DIAD)

  • Wasserfreies Tetrahydrofuran (THF)

Schritt-für-Schritt-Anleitung:

  • Vorbereitung: In einem trockenen Rundkolben werden 1,0 Äquivalente Imidazo[1,2-a]pyridin-7-methanol, 1,2 Äquivalente Benzoesäure und 1,2 Äquivalente Triphenylphosphin in wasserfreiem THF gelöst.

  • Reaktion: Die Lösung wird auf 0 °C abgekühlt. Eine Lösung von 1,2 Äquivalenten DIAD in wasserfreiem THF wird langsam zugetropft. Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmen und über Nacht rühren gelassen.

  • Aufarbeitung: Das Lösungsmittel wird im Vakuum entfernt. Der Rückstand wird in Ethylacetat aufgenommen und mit gesättigter Natriumbicarbonatlösung und Sole gewaschen.

  • Aufreinigung: Die organische Phase wird getrocknet und eingeengt. Die Aufreinigung des Rohprodukts erfolgt durch Säulenchromatographie, um das gewünschte Esterprodukt von den Nebenprodukten Triphenylphosphinoxid und dem reduzierten Hydrazindicarboxylat zu trennen.

MethodeVorteileNachteile
Williamson-Ethersynthese Zuverlässig, breiter AnwendungsbereichErfordert starke Basen, nicht geeignet für tertiäre Alkylhalogenide
Steglich-Veresterung Milde, neutrale Bedingungen, gut für empfindliche SubstrateErfordert stöchiometrische Mengen an Kupplungsreagenz, Nebenprodukt (DCU) muss entfernt werden
Direkte Acylierung Einfach und schnell, kostengünstige ReagenzienErzeugt saure Nebenprodukte (HCl), die empfindliche funktionelle Gruppen beeinträchtigen können
Mitsunobu-Reaktion Sehr milde Bedingungen, Inversion der KonfigurationStöchiometrische Mengen an Reagenzien, aufwendige Aufreinigung zur Entfernung der Nebenprodukte
Tabelle 3: Vergleich der Derivatisierungsmethoden.

Schlussfolgerung

Die Derivatisierung der Hydroxylgruppe von Imidazo[1,2-a]pyridin-7-methanol ist ein entscheidender Schritt zur Erzeugung von Molekülbibliotheken für die Arzneimittelforschung. Die in diesem Leitfaden beschriebenen Methoden – die Williamson-Ethersynthese, die Steglich-Veresterung, die direkte Acylierung und die Mitsunobu-Reaktion – stellen robuste und vielseitige Werkzeuge dar, um Ether- und Ester-Derivate herzustellen. Die Wahl der geeigneten Methode sollte auf der Grundlage der spezifischen Anforderungen des Zielmoleküls und der Kompatibilität der Reaktionsbedingungen mit dem Imidazo[1,2-a]pyridin-Gerüst getroffen werden. Eine sorgfältige Durchführung der Protokolle und eine gründliche Charakterisierung der Produkte sind für den Erfolg unerlässlich.

Referenzen

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524. --INVALID-LINK--

  • Singh, D., Kumar, G., Dheer, D., Jyoti, Kushwaha, M., Ahmed, Q. N., & Shankar, R. (2019). BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2-a]pyridine Benzylic Ethers. ACS Omega, 4(3), 5585–5593. --INVALID-LINK--

  • ChemicalBook. (n.d.). 7-METHYL-IMIDAZO[1,2-A]PYRIDINE-2-CARBOXYLIC ACID ETHYL ESTER(70705-33-8) 1H NMR spectrum. --INVALID-LINK--

  • Wikipedia. (2023). Mitsunobu reaction. --INVALID-LINK--

  • ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... ACS Omega. --INVALID-LINK--

  • Wikipedia. (2023). Steglich esterification. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines... PubChem. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. --INVALID-LINK--

  • Wikipedia. (2023). Williamson ether synthesis. --INVALID-LINK--

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). --INVALID-LINK--

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids... --INVALID-LINK--

  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. --INVALID-LINK--

  • ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. PubChem. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubChem. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Imidazo(1,2-a)pyridine. PubChem. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. --INVALID-LINK--

  • National Center for Biotechnology Information. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PubChem. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PubChem. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. --INVALID-LINK--

  • ResearchGate. (2019). BCl3-Mediated C–N, C–S, and C–O Bond Formation of Imidazo[1,2- a ]pyridine Benzylic Ethers. --INVALID-LINK--

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. --INVALID-LINK--

  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine-7-carbonitrile(952566-04-0) 1H NMR. --INVALID-LINK--

  • ACS Publications. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. --INVALID-LINK--

  • Semantic Scholar. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. --INVALID-LINK--

  • National Center for Biotechnology Information. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines... PubChem. --INVALID-LINK--

  • Chem-Station. (2014). Williamson Ether Synthesis. --INVALID-LINK--

  • National Center for Biotechnology Information. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. PubChem. --INVALID-LINK--

  • MDPI. (2020). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. --INVALID-LINK--

  • Khan Academy. (n.d.). Williamson ether synthesis. --INVALID-LINK--

  • Semantic Scholar. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. --INVALID-LINK--

  • Guidechem. (n.d.). IMidazo[1,2-a]pyridine-8-Methanol 111477-17-9 wiki. --INVALID-LINK--

  • National Center for Biotechnology Information. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PubChem. --INVALID-LINK--

  • National Center for Biotechnology Information. (2010). Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. PubChem. --INVALID-LINK--

  • ResearchGate. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. --INVALID-LINK--

References

Leveraging Imidazo[1,2-a]pyridine-7-methanol for the Development of Reaction-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Abstract

The imidazo[1,2-a]pyridine (ImP) scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science.[1][2][3] Its rigid, π-conjugated bicyclic structure often imparts favorable photophysical properties, including high fluorescence quantum yields and environmental sensitivity, making it an attractive core for the development of fluorescent probes.[1][4] This application note details the strategic use of a key derivative, Imidazo[1,2-a]pyridine-7-methanol, as a versatile building block for creating reaction-based fluorescent probes. We present the design rationale, a detailed synthetic protocol, and application workflows for a novel probe, ImP-7-HClO , designed for the selective detection of hypochlorous acid (HClO), a critical reactive oxygen species (ROS) in cellular signaling and pathology.[5][6]

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Fluorophore

The ImP core is a noteworthy fluorophore for several reasons that make it advantageous for probe development:

  • High Quantum Yield: The fused aromatic system restricts non-radiative decay pathways, leading to efficient fluorescence emission.[1]

  • Structural Rigidity: The planar structure minimizes vibrational energy loss, contributing to brightness.

  • Tunable Photophysics: The electronic properties of the ImP core are highly sensitive to substitution.[1] Electron-donating groups (EDGs) generally enhance fluorescence, while electron-withdrawing groups (EWGs) can quench it or shift emission wavelengths.[1] This allows for rational design of "turn-on" or ratiometric probes.

  • Large Stokes Shift: Many ImP derivatives exhibit a significant separation between their maximum absorption and emission wavelengths, which is crucial for minimizing self-quenching and improving signal-to-noise ratios in imaging applications.[4][7]

  • Synthetic Accessibility: A variety of synthetic routes, including multicomponent reactions and metal-catalyzed couplings, provide robust access to diverse ImP derivatives.[8][9][10]

This compound: A Key Synthetic Handle

While substitutions can be made at various positions, the 7-position offers a strategic site for modification. This compound provides a primary alcohol functional group that serves as a versatile and nucleophilic handle. This allows for the straightforward attachment of analyte-recognition moieties through stable ether or ester linkages, minimizing disruption to the core fluorophore's electronic structure until a specific reaction occurs.

Application Focus: A "Turn-On" Fluorescent Probe for Hypochlorous Acid (ImP-7-HClO)

To illustrate the utility of the this compound scaffold, we designed ImP-7-HClO , a probe for detecting hypochlorous acid (HClO). HClO is a potent oxidant produced by immune cells and is implicated in numerous physiological and pathological processes.[5][6][11]

Design Rationale and Sensing Mechanism

The design leverages a well-established strategy for HClO detection: the HClO-mediated cleavage of a p-aminobenzyl ether.[12]

  • Fluorophore: this compound serves as the precursor to the core fluorophore.

  • Quencher/Recognition Moiety: A p-aminophenol group is attached to the fluorophore via a benzyl ether linkage. The lone pair of electrons on the aniline nitrogen acts as a quencher through a photoinduced electron transfer (PeT) mechanism, rendering the probe in a non-fluorescent "OFF" state.

  • Sensing Reaction: HClO selectively oxidizes and cleaves the p-aminobenzyl ether. This cleavage releases the unquenched this compound fluorophore, resulting in a strong fluorescence "TURN-ON" response that is directly proportional to the HClO concentration.

G cluster_0 Sensing Mechanism Probe_OFF ImP-7-HClO Probe (OFF State) Non-Fluorescent (PeT Quenching) HClO Hypochlorous Acid (HClO) Analyte Probe_OFF->HClO Reaction Probe_ON ImP-7-Methanol (ON State) Highly Fluorescent (Quencher Cleaved) HClO->Probe_ON Byproduct Reaction Byproducts HClO->Byproduct

Caption: "Turn-On" sensing mechanism of the ImP-7-HClO probe.

Experimental Protocols

Protocol: Synthesis of ImP-7-HClO

This protocol details the two-step synthesis from the commercially available Imidazo[1,2-a]pyridine-7-carboxylic acid.

Step 1: Reduction to this compound

  • Setup: To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add Imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous Tetrahydrofuran (THF) (approx. 20 mL per gram of starting material). Cool the stirred suspension to 0 °C in an ice bath.

  • Reduction: Slowly add a solution of Lithium Aluminum Hydride (LAH) (1.5 eq, typically 1.0 M in THF) dropwise via syringe.

    • Scientist's Note: LAH is highly reactive. The addition must be slow to control the exothermic reaction and hydrogen gas evolution. Anhydrous conditions are critical.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Cool the flask back to 0 °C and quench the reaction by the sequential, dropwise addition of H₂O (X mL), 15% aq. NaOH (X mL), and H₂O (3X mL), where X is the mass of LAH used in grams. Stir vigorously for 30 minutes until a granular white precipitate forms.

  • Workup: Filter the solid through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude this compound. Purify by column chromatography if necessary.

Step 2: Etherification to form ImP-7-HClO

  • Setup: To a flame-dried flask under argon, add the synthesized this compound (1.0 eq) and 4-(Boc-amino)benzyl alcohol (1.2 eq). Dissolve in anhydrous Dimethylformamide (DMF).

  • Deprotonation: Cool to 0 °C and add Sodium Hydride (NaH) (1.5 eq, 60% dispersion in mineral oil) portion-wise.

    • Scientist's Note: NaH is used to deprotonate the alcohol, forming a more nucleophilic alkoxide for the subsequent Williamson ether synthesis.

  • Coupling: After stirring for 30 minutes, add 4-(bromomethyl)aniline (or a suitable precursor) and allow the reaction to warm to room temperature and stir overnight.

  • Deprotection: After confirming product formation, add Trifluoroacetic acid (TFA) to remove the Boc protecting group, which is essential for the PeT quenching mechanism.

  • Purification: Purify the final product, ImP-7-HClO , via preparative High-Performance Liquid Chromatography (HPLC) to ensure high purity for biological applications.

G Start Imidazo[1,2-a]pyridine -7-carboxylic acid Reagent1 1. LAH, THF 2. Quench Intermediate Imidazo[1,2-a]pyridine -7-methanol Reagent2 1. NaH, DMF 2. 4-(Boc-amino)benzyl bromide 3. TFA Final ImP-7-HClO Probe Reagent1->Intermediate Reduction Reagent2->Final Etherification & Deprotection

Caption: Synthetic workflow for the ImP-7-HClO probe.

Protocol: Spectroscopic Characterization and Selectivity Assay
  • Stock Solutions: Prepare a 1 mM stock solution of ImP-7-HClO in DMSO. Prepare stock solutions of HClO and other relevant reactive species (e.g., H₂O₂, O₂⁻, •OH, NO) in an appropriate buffer (e.g., 10 mM PBS, pH 7.4).

  • Titration: In a quartz cuvette, add PBS buffer. Add the ImP-7-HClO stock to a final concentration of 10 µM. Record the baseline fluorescence spectrum (e.g., λex = 350 nm).

  • Measurement: Add increasing concentrations of HClO (e.g., 0 to 10 equivalents) to the cuvette, incubating for 5 minutes after each addition. Record the fluorescence emission spectrum after each addition.

  • Selectivity Test: Prepare separate cuvettes containing 10 µM ImP-7-HClO in PBS. To each, add a large excess (e.g., 100 µM) of a single interfering ROS/RNS or biological analyte. Add 10 equivalents of HClO to a final cuvette as a positive control. Record the fluorescence intensity after a 30-minute incubation.

  • Data Presentation: Plot fluorescence intensity vs. HClO concentration to determine the detection limit. Present selectivity data as a bar chart comparing the fluorescence response for each species.

PropertyImP-7-HClO (Probe)+ HClO (Product)
Absorption Max (λabs) ~345 nm~350 nm
Emission Max (λem) ~450 nm (negligible)~450 nm (strong)
Quantum Yield (Φ) < 0.01> 0.50 (estimated)
Stokes Shift N/A~100 nm
Appearance ColorlessBlue Fluorescence

Table 1: Expected Photophysical Properties of the Probe and its Reaction Product.

Protocol: Live-Cell Imaging of Exogenous HClO

This protocol provides a general guideline for imaging HClO in a model cell line (e.g., RAW 264.7 macrophages).

  • Cell Culture: Seed RAW 264.7 cells onto glass-bottom confocal dishes. Culture overnight in DMEM with 10% FBS under standard conditions (37 °C, 5% CO₂).[13]

  • Probe Loading: The next day, wash the cells twice with warm PBS. Incubate the cells with 5 µM ImP-7-HClO in serum-free media for 30 minutes at 37 °C.[14]

    • Scientist's Note: The optimal probe concentration and loading time should be determined empirically to maximize signal and minimize cytotoxicity.[15]

  • Washing: Gently wash the cells three times with warm PBS to remove excess probe.

  • Stimulation & Imaging: Add fresh imaging buffer (e.g., phenol red-free medium) to the cells.[16] Mount the dish on the confocal microscope stage, ensuring the environment is maintained at 37 °C and 5% CO₂.

    • Baseline: Acquire a baseline image of the cells using a 405 nm laser for excitation and collecting emission from ~430-480 nm. Use minimal laser power to reduce phototoxicity.[13][16]

    • Treatment: Add HClO (e.g., 10-20 µM final concentration) to the dish and immediately begin time-lapse imaging, acquiring images every 30-60 seconds for 15-30 minutes.

  • Data Analysis: Quantify the mean fluorescence intensity within the cells over time using image analysis software (e.g., ImageJ/Fiji).

G A 1. Seed Cells on Confocal Dish B 2. Wash Cells with PBS A->B C 3. Load with ImP-7-HClO (5 µM, 30 min) B->C D 4. Wash x3 to Remove Excess Probe C->D E 5. Acquire Baseline Image (405 nm excitation) D->E F 6. Add HClO Stimulant E->F G 7. Begin Time-Lapse Imaging F->G H 8. Quantify Fluorescence Intensity Change G->H

Caption: General experimental workflow for live-cell imaging of HClO.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Incomplete washing of probe. - Autofluorescence from media (phenol red). - Probe instability/degradation.- Increase number and duration of wash steps.[16] - Use phenol red-free imaging medium.[15] - Prepare probe solution fresh; protect from light.
No or Weak Signal - Low levels of intracellular HClO. - Inefficient probe loading. - Phototoxicity causing cell death.- Include a positive control (e.g., higher HClO concentration). - Optimize probe concentration and incubation time. - Use the lowest possible laser power and exposure time.[13]
Cell Death/Morphology Changes - Probe cytotoxicity. - Phototoxicity from imaging laser.- Perform a dose-response cytotoxicity assay (e.g., MTT). - Reduce laser power, increase imaging interval, or use a more sensitive detector.[16]

Conclusion

This compound is a highly effective and synthetically accessible platform for the construction of novel fluorescent probes. Its primary alcohol functionality allows for the predictable installation of a wide array of analyte-responsive triggers. The ImP-7-HClO probe serves as a prime example of how this scaffold can be integrated into a PeT-based quenching strategy to achieve a selective, "turn-on" response to a biologically important analyte. The protocols provided herein offer a robust framework for the synthesis, characterization, and application of such probes in cellular imaging, paving the way for new tools to investigate complex biological processes.

References

Application Notes & Protocols: Leveraging Imidazo[1,2-a]pyridine-7-methanol for Parallel Synthesis of Privileged Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the Imidazo[1,2-a]pyridine Scaffold

In the landscape of modern medicinal chemistry, the identification and exploitation of "privileged structures" remains a cornerstone of efficient drug discovery.[1] These molecular frameworks are capable of interacting with multiple biological targets, thereby offering a higher probability of identifying novel therapeutic agents.[2] The imidazo[1,2-a]pyridine core is a preeminent example of such a scaffold, widely recognized for its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functionalities, while the nitrogen atoms within the ring system offer key hydrogen bonding opportunities.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of Imidazo[1,2-a]pyridine-7-methanol as a versatile starting material for the construction of diverse chemical libraries through parallel synthesis. We will delineate the rationale behind its selection, provide detailed, field-tested protocols for its synthesis and subsequent diversification, and discuss the high-throughput methodologies essential for the purification and characterization of the resulting compound libraries.

Rationale for Employing this compound in Library Synthesis

The strategic selection of this compound as a foundational building block for parallel synthesis is predicated on several key advantages:

  • Inherent Biological Relevance: The imidazo[1,2-a]pyridine core is a well-validated pharmacophore, present in drugs with a wide range of therapeutic applications, including hypnotic agents (e.g., Zolpidem), anxiolytics, and anti-cancer agents.[2]

  • Amenability to Diversification: The hydroxymethyl group at the 7-position serves as a versatile handle for the introduction of molecular diversity. This functional group can be readily transformed into a variety of other functionalities, such as ethers and esters, through robust and high-throughput compatible chemical reactions.

  • Potential for Multi-Vector Diversification: Beyond the 7-position, the imidazo[1,2-a]pyridine scaffold offers additional sites for functionalization, allowing for the creation of multi-dimensional libraries with a high degree of structural variance.

The following diagram illustrates the logical workflow for the generation of a diverse chemical library originating from this compound.

G cluster_0 Core Synthesis cluster_1 Library Generation (Parallel Synthesis) cluster_2 Downstream Processing start Commercially Available Starting Materials scaffold_synthesis Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid ester start->scaffold_synthesis reduction Reduction to This compound scaffold_synthesis->reduction diversification Diversification Reactions (Etherification, Esterification, etc.) reduction->diversification library Diverse Compound Library diversification->library purification High-Throughput Purification (prep-HPLC) library->purification analysis QC Analysis (LC-MS, NMR) purification->analysis screening Biological Screening analysis->screening

Caption: Workflow for Library Synthesis.

Experimental Protocols

Protocol 1: Synthesis of the Starting Material: (Imidazo[1,2-a]pyridin-7-yl)methanol

The synthesis of the key starting material can be achieved in a two-step sequence from commercially available 2-amino-4-methylpyridine.

Step 1: Synthesis of Ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate

This procedure is adapted from established methods for the synthesis of the imidazo[1,2-a]pyridine core.[3]

  • Reagents and Materials:

    • 2-Amino-4-methylpyridine

    • Ethyl 2-chloro-3-oxobutanoate

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol (EtOH)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle

  • Procedure:

    • To a round-bottom flask, add 2-amino-4-methylpyridine (1.0 eq) and sodium bicarbonate (2.0 eq).

    • Add ethanol to the flask to create a stirrable suspension.

    • Slowly add ethyl 2-chloro-3-oxobutanoate (1.1 eq) to the mixture at room temperature.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate.

Step 2: Reduction to (Imidazo[1,2-a]pyridin-7-yl)methanol

  • Reagents and Materials:

    • Ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate

    • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) and Lithium chloride (LiCl)

    • Anhydrous tetrahydrofuran (THF) or a mixture of THF and ethanol

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Ice bath

    • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Procedure (using LiAlH₄):

    • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF.

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve ethyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then water again (Fieser workup).

    • Filter the resulting solid through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield the crude (imidazo[1,2-a]pyridin-7-yl)methanol.

    • If necessary, purify the product by flash column chromatography.

Protocol 2: Parallel Library Synthesis via Williamson Ether Synthesis

This protocol is a general method for the parallel synthesis of an ether library from (Imidazo[1,2-a]pyridin-7-yl)methanol.[4][5]

  • Reagents and Materials:

    • (Imidazo[1,2-a]pyridin-7-yl)methanol stock solution in anhydrous DMF or THF

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • A library of diverse alkyl halides (e.g., bromides, iodides) or tosylates in a 96-well plate format

    • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF)

    • 96-well reaction block with sealing mat

    • Multichannel pipette or automated liquid handler

    • Inert atmosphere (nitrogen or argon)

  • Procedure:

    • In each well of a 96-well reaction block, dispense a solution of (Imidazo[1,2-a]pyridin-7-yl)methanol (1.0 eq) in anhydrous DMF.

    • To each well, add a suspension of sodium hydride (1.2 eq) in anhydrous DMF.

    • Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the alkoxide.

    • Using a multichannel pipette or automated liquid handler, add the library of alkyl halides (1.1 eq) to the corresponding wells.

    • Seal the reaction block and heat to 50-70 °C for 4-12 hours, or until reaction completion as determined by a preliminary test reaction monitored by LC-MS.

    • Cool the reaction block to room temperature and quench each well by the addition of water.

    • Extract the products by adding ethyl acetate to each well, followed by thorough mixing and phase separation.

    • The organic layer containing the desired ether products is then ready for high-throughput purification.

Protocol 3: Parallel Library Synthesis via Steglich Esterification

This protocol outlines a method for the parallel synthesis of an ester library from (Imidazo[1,2-a]pyridin-7-yl)methanol.[2][6][7]

  • Reagents and Materials:

    • (Imidazo[1,2-a]pyridin-7-yl)methanol stock solution in anhydrous dichloromethane (DCM) or THF

    • A library of diverse carboxylic acids in a 96-well plate format

    • N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

    • 4-Dimethylaminopyridine (DMAP)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • 96-well reaction block with sealing mat

    • Multichannel pipette or automated liquid handler

  • Procedure:

    • In each well of a 96-well reaction block, dispense a solution of the library of carboxylic acids (1.1 eq) in anhydrous DCM.

    • To each well, add a solution of (Imidazo[1,2-a]pyridin-7-yl)methanol (1.0 eq) in anhydrous DCM.

    • Add a catalytic amount of DMAP (0.1 eq) to each well.

    • Finally, add a solution of DCC (1.2 eq) or EDC (1.2 eq) in anhydrous DCM to each well.

    • Seal the reaction block and stir at room temperature for 12-24 hours.

    • Upon completion, filter the reaction mixtures to remove the dicyclohexylurea (DCU) byproduct (if DCC is used).

    • The filtrate containing the desired ester products is then ready for high-throughput purification.

High-Throughput Purification and Analysis

The purification of compound libraries generated through parallel synthesis is a critical step to ensure the quality of data obtained from subsequent biological screening.[8][9]

  • Purification:

    • Preparative High-Performance Liquid Chromatography (prep-HPLC): This is the workhorse for purifying compound libraries.[8] Automated systems with mass-directed fractionation are highly efficient for isolating the desired products from complex reaction mixtures.

    • Solid-Phase Extraction (SPE): For certain libraries, catch-and-release SPE methodologies can be employed for rapid purification.

  • Analysis and Quality Control:

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for assessing the purity and confirming the molecular weight of each compound in the library.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H NMR and ¹³C NMR should be performed to confirm the structure of the synthesized compounds.

Data Presentation: Exemplar Library Synthesis Data

The following table provides a representative summary of the data that should be collected for a synthesized library.

Compound IDR-Group (from Alkyl Halide/Carboxylic Acid)Reaction TypeYield (%)Purity (LC-MS, %)
LIB-001Benzyl bromideEtherification78>95
LIB-0024-Fluorobenzyl bromideEtherification72>95
LIB-003Acetic acidEsterification85>95
LIB-004Benzoic acidEsterification81>95
...............

Conclusion

This compound is a highly valuable and versatile starting material for the efficient construction of diverse chemical libraries. Its privileged scaffold and the synthetic tractability of the 7-hydroxymethyl group make it an ideal candidate for parallel synthesis campaigns in drug discovery. The protocols outlined in this application note provide a robust framework for the synthesis, diversification, and purification of imidazo[1,2-a]pyridine-based libraries, enabling the rapid exploration of chemical space and the identification of novel bioactive molecules.

References

Application Note: A Robust and Scalable Two-Step Synthesis of Imidazo[1,2-a]pyridine-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold, forming the basis for numerous pharmaceuticals, including the widely recognized hypnotic agent Zolpidem and the anti-ulcer drug Zolimidine.[1][2][3] Its rigid structure and versatile substitution patterns make it a cornerstone in medicinal chemistry. This application note provides a comprehensive, in-depth guide for the scale-up synthesis of Imidazo[1,2-a]pyridine-7-methanol, a key intermediate for drug discovery and development. We present a validated two-step synthetic route, beginning with the readily available Methyl 2-aminoisonicotinate. The protocol emphasizes scalability, safety, and efficiency, providing detailed experimental procedures, mechanistic insights, and critical scale-up considerations to ensure a self-validating and reproducible process.

Strategic Approach: A Two-Step Synthesis

For a successful and scalable synthesis, a convergent and robust strategy is paramount. The chosen route must utilize commercially available starting materials, involve high-yielding transformations, and allow for straightforward purification of intermediates and the final product. Our selected strategy for this compound is a two-step process designed for efficiency and scalability.

Retrosynthetic Analysis:

The target molecule, this compound (1) , can be accessed via the reduction of a corresponding ester, Methyl imidazo[1,2-a]pyridine-7-carboxylate (2) . This ester intermediate is an ideal penultimate precursor as it is typically a stable, crystalline solid, facilitating purification at scale. The imidazo[1,2-a]pyridine core of (2) can be constructed via a classical cyclocondensation reaction (a Tschitschibabin reaction variant) between a 4-substituted 2-aminopyridine, namely Methyl 2-aminoisonicotinate (3) , and a two-carbon electrophile such as bromoacetaldehyde or a synthetic equivalent.[4][5]

Caption: Retrosynthetic analysis of the target molecule.

This approach is advantageous for scale-up because:

  • Expertise & Experience: It breaks the synthesis into two distinct, well-understood transformations. The cyclization builds the core, and the reduction is a standard functional group interconversion. This separation allows for process control and quality assessment at the intermediate stage.

  • Trustworthiness: The intermediate (2) can be isolated and purified to a high standard, ensuring that the material entering the final, often more sensitive, reduction step is of known quality. This prevents the carry-over of impurities and simplifies the final product purification.

PART I: Scale-Up Synthesis of Methyl Imidazo[1,2-a]pyridine-7-carboxylate (2)

This crucial step involves the formation of the heterocyclic core. The reaction proceeds via the initial alkylation of the endocyclic nitrogen of Methyl 2-aminoisonicotinate, followed by an intramolecular condensation of the exocyclic amine onto the aldehyde, and subsequent dehydration to yield the aromatic system.[6] We adapt a reliable procedure that uses bromoacetaldehyde diethyl acetal, which generates the reactive bromoacetaldehyde in situ under acidic conditions, a safer and more practical approach for large-scale operations.[4]

Protocol: 500g Scale Synthesis of Intermediate (2)
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl 2-aminoisonicotinate (3)152.15500.0 g3.2861.0
Bromoacetaldehyde diethyl acetal197.07815.0 g (613 mL)4.1351.26
Hydrochloric Acid (35% aq.)36.4681.2 mL~0.950.29
Sodium Bicarbonate (NaHCO₃)84.01445.0 g5.2971.61
Water18.026.8 L--

Methodology:

  • Acetal Hydrolysis: To a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and condenser, charge water (6.8 L) and 35% aqueous HCl (81.2 mL). Begin stirring and add the bromoacetaldehyde diethyl acetal (613 mL) in one portion.

  • Expertise & Experience: The initial phase is the in situ generation of the reactive aldehyde from its more stable acetal precursor. This is performed under mild acidic conditions. While stirring at room temperature for ~2.5 hours is often sufficient, gentle heating is employed to ensure complete conversion and drive the reaction forward.

  • Heat the mixture to 80°C and maintain this temperature for 1.5 hours. The solution should be clear.

  • Cool the reactor contents to 20°C using the jacket.

  • Neutralization: Carefully add sodium bicarbonate (445.0 g) in portions over ~1 hour. CAUTION: Vigorous gas (CO₂) evolution will occur. Ensure adequate venting and control the addition rate to manage foaming. The final pH should be ~7-8.

  • Cyclocondensation: Add Methyl 2-aminoisonicotinate (500.0 g) to the neutralized mixture.

  • Stir the resulting slurry at ambient temperature (20-25°C) for 16-24 hours. Reaction progress can be monitored by HPLC or TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Isolation: Upon reaction completion, a thick precipitate of the product will have formed. Collect the solid by filtration using a large Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (2 x 1 L) to remove inorganic salts.

  • Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Expected Result: A brown to light-tan solid. Yield: ~510-540 g (88-93%). The material is typically >95% pure by HPLC and can be used in the next step without further purification.[4]

PART II: Reduction to this compound (1)

The final step is the selective reduction of the aromatic ester to a primary alcohol. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective on a lab scale, their use at a larger scale presents significant safety hazards, including pyrophoric nature and violent quenching with protic solvents.

Expertise & Experience (Reagent Selection): For a safer and more controllable large-scale process, Sodium Borohydride (NaBH₄) is the preferred reagent. While NaBH₄ alone is often too mild to reduce esters, its reactivity can be significantly enhanced by using an alcohol like methanol as the solvent, which generates more reactive alkoxyborohydride species in situ. This method avoids the extreme hazards of LiAlH₄ while providing excellent yields.

Protocol: 450g Scale Synthesis of Product (1)
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl imidazo[1,2-a]pyridine-7-carboxylate (2)176.17450.0 g2.5541.0
Sodium Borohydride (NaBH₄)37.83289.0 g7.6403.0
Methanol (MeOH)32.044.5 L--
Acetone58.08~500 mL--
Water18.024.5 L--
Ethyl Acetate88.115.0 L--

Methodology:

  • Reaction Setup: To a 20 L jacketed glass reactor equipped with an overhead stirrer, thermocouple, and addition funnel, charge Methanol (4.5 L) and Methyl imidazo[1,2-a]pyridine-7-carboxylate (450.0 g). Stir to form a slurry.

  • Cool the reactor contents to 0-5°C using the jacket.

  • Reagent Addition: Add Sodium Borohydride (289.0 g) in small portions over 2-3 hours, ensuring the internal temperature does not exceed 10°C. CAUTION: Hydrogen gas is evolved during the addition and the reaction. Ensure the reactor is well-ventilated and free of ignition sources.

  • Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25°C) and stir for 12-18 hours. Monitor progress by HPLC/TLC until starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0-5°C. Slowly and carefully add Acetone (~500 mL) via the addition funnel to quench any unreacted NaBH₄. Maintain the temperature below 15°C.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol, resulting in a thick slurry.

  • Work-up & Extraction: To the residue, add Water (4.5 L) and Ethyl Acetate (2.5 L). Stir vigorously for 30 minutes. Separate the layers.

  • Extract the aqueous layer again with Ethyl Acetate (2.5 L).

  • Combine the organic layers, wash with brine (1 x 1 L), dry over anhydrous sodium sulfate, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield a solid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Heptane) to afford the final product.

  • Expected Result: A white to off-white crystalline solid. Yield: ~330-360 g (87-95%).

Process Workflow and Scale-Up Considerations

Scaling a synthesis from the bench to a pilot or manufacturing scale introduces challenges that are primarily physical rather than chemical.[7] The fundamental chemistry remains the same, but factors like heat transfer, mass transfer, and safety become critical.

G cluster_workflow Overall Process Workflow start Start Materials (Methyl 2-aminoisonicotinate, Bromoacetaldehyde acetal) step1 Step 1: Cyclocondensation - In situ hydrolysis - Neutralization (CAUTION: Gas) - Reaction in Water @ RT start->step1 iso1 Isolation 1 - Filtration - Water Wash - Drying step1->iso1 int Intermediate: Methyl imidazo[1,2-a]pyridine-7-carboxylate iso1->int step2 Step 2: Reduction - NaBH4 in MeOH @ 0-10°C - Controlled Addition (CAUTION: H2 gas) int->step2 iso2 Isolation 2 - Quench, Solvent Swap - Aqueous Work-up - Recrystallization step2->iso2 end_product Final Product: This compound iso2->end_product

Caption: High-level workflow for the two-step synthesis.

Critical Scale-Up Parameters:

  • Heat Management: Both steps have critical thermal considerations.

    • Step 1 (Neutralization): The acid-base neutralization with NaHCO₃ is highly exothermic and generates a large volume of gas. At scale, this must be done slowly with efficient stirring and cooling to prevent a runaway reaction and foam-over.[8][9]

    • Step 2 (Reduction): The reaction of NaBH₄ with methanol is exothermic, and the reduction itself generates heat. The primary concern is maintaining the low temperature during the addition of NaBH₄. The rate of reaction, and thus heat generation, is controlled by the addition rate. A failure in cooling could lead to a rapid increase in temperature and pressure (from H₂ evolution).[10]

  • Reagent Handling and Safety:

    • Bromoacetaldehyde Acetal: While safer than the free aldehyde, it is still a lachrymator and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).

    • Sodium Borohydride: This reagent reacts with moisture and protic solvents to release flammable hydrogen gas. The reactor must be purged with an inert atmosphere (e.g., Nitrogen) and additions must be controlled.

  • Mixing and Mass Transfer: In large reactors, ensuring homogeneity is crucial. In Step 1, inefficient mixing can lead to localized pH spikes during neutralization. In Step 2, poor mixing can cause NaBH₄ to clump, leading to uncontrolled reaction rates. The use of baffled reactors and appropriate impeller design is essential.

References

The Strategic Role of Imidazo[1,2-a]pyridine-7-methanol in the Synthesis of Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Oncology

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This nitrogen-fused bicyclic system is a key pharmacophore in a multitude of clinically relevant molecules and investigational drug candidates, demonstrating a broad therapeutic potential across various diseases, most notably in oncology.[1][2][3] The unique electronic and structural features of the imidazo[1,2-a]pyridine ring system allow for diverse functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Derivatives of this scaffold have been extensively explored as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[4][5] The development of novel and selective kinase inhibitors is a cornerstone of modern targeted cancer therapy. This guide focuses on the strategic application of a key intermediate, imidazo[1,2-a]pyridine-7-methanol , in the synthesis of advanced anti-cancer agents. We will delve into the rationale behind its use, provide detailed synthetic protocols for its derivatization, and present data on the biological activities of the resulting compounds.

The Significance of the 7-Methanol Substituent: A Gateway to Potent Kinase Inhibitors

The 7-methanol group on the imidazo[1,2-a]pyridine scaffold serves as a crucial synthetic handle for introducing a variety of functional groups that can interact with specific residues within the active sites of target kinases. The ability to modify this position allows for the optimization of potency, selectivity, and drug-like properties of the final compounds. Structure-activity relationship (SAR) studies have consistently demonstrated that substitutions at the 7-position of the imidazo[1,2-a]pyridine ring can significantly impact the anti-cancer activity of the resulting molecules.[1][6]

The primary utility of this compound lies in its facile oxidation to the corresponding aldehyde, imidazo[1,2-a]pyridine-7-carbaldehyde. This aldehyde is a versatile intermediate that can undergo a wide range of chemical transformations, including reductive amination, Wittig reactions, and condensations, to introduce diverse side chains that can be tailored to target specific kinases.

Synthetic Workflow: From a Key Intermediate to Potent Anti-Cancer Agents

The general workflow for utilizing this compound in the synthesis of anti-cancer agents involves a two-step process: oxidation to the aldehyde followed by diversification through various chemical reactions.

Synthetic Workflow start This compound aldehyde Imidazo[1,2-a]pyridine-7-carbaldehyde start->aldehyde Oxidation diversification Diversification Reactions (e.g., Reductive Amination) aldehyde->diversification Key Intermediate end Anti-Cancer Agents (Kinase Inhibitors) diversification->end Final Products

Caption: General synthetic workflow for the derivatization of this compound.

Experimental Protocols

Protocol 1: Oxidation of this compound to Imidazo[1,2-a]pyridine-7-carbaldehyde

Rationale: The oxidation of the primary alcohol to an aldehyde is a critical step to enable further diversification. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic alcohols, making it an ideal choice for this transformation, minimizing the risk of over-oxidation to the carboxylic acid.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite®

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in dry DCM, add activated MnO₂ (10 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the Celite® pad with additional DCM to ensure complete recovery of the product.

  • Combine the filtrates and dry over anhydrous MgSO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield imidazo[1,2-a]pyridine-7-carbaldehyde as a solid, which can often be used in the next step without further purification.

Protocol 2: Synthesis of a Kinase Inhibitor via Reductive Amination

Rationale: Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. This protocol describes the coupling of the key aldehyde intermediate with an appropriate amine, followed by reduction of the resulting imine to the corresponding amine. This approach is instrumental in introducing side chains that can target the hinge region or other key binding pockets of protein kinases.

Materials:

  • Imidazo[1,2-a]pyridine-7-carbaldehyde (from Protocol 1)

  • Desired primary or secondary amine (e.g., a substituted aniline or piperazine derivative)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve imidazo[1,2-a]pyridine-7-carbaldehyde (1.0 eq) in DCE or THF.

  • Add the desired amine (1.1 eq) to the solution.

  • Add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. STAB is a mild reducing agent that is selective for imines in the presence of aldehydes.

  • Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 12-24 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired final compound.

Data Presentation: In Vitro Anti-Cancer Activity

The following table summarizes the in vitro anti-proliferative activity of exemplary imidazo[1,2-a]pyridine derivatives synthesized from this compound against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate the potency of these compounds.

Compound IDModification at 7-positionTarget Cancer Cell LineIC₅₀ (µM)Reference
IP-5 Not fully specified derivativeHCC1937 (Breast)45[3]
IP-6 Not fully specified derivativeHCC1937 (Breast)47.7[3]
HB9 Hybrid with amine/anilineA549 (Lung)50.56[2]
HB10 Hybrid with amine/anilineHepG2 (Liver)51.52[2]
15d Di-arylamide derivativeA375P (Melanoma)< 0.06[7]
17e Di-arylamide derivativeA375P (Melanoma)< 0.06[7]
18c Di-arylurea derivativeA375P (Melanoma)< 0.06[7]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Imidazo[1,2-a]pyridine derivatives synthesized from the 7-methanol precursor often exert their anti-cancer effects by inhibiting key protein kinases involved in cell growth, proliferation, and survival. A common target for this class of compounds is the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in a wide range of human cancers.

Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

By inhibiting kinases such as PI3K and mTOR, these compounds can effectively block downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells. The specific side chains introduced via the 7-methanol group play a critical role in determining the potency and selectivity of these inhibitors.

Conclusion and Future Perspectives

This compound is a valuable and versatile starting material for the synthesis of novel anti-cancer agents. Its strategic importance lies in its ability to be readily converted into a key aldehyde intermediate, which can then be elaborated into a diverse range of derivatives. This approach allows for the systematic exploration of the chemical space around the 7-position of the imidazo[1,2-a]pyridine scaffold, leading to the discovery of potent and selective kinase inhibitors. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to leverage this powerful synthetic strategy in the ongoing quest for more effective cancer therapies. Future work in this area will likely focus on the development of more complex and highly functionalized side chains to further enhance the potency, selectivity, and pharmacokinetic properties of these promising anti-cancer compounds.

References

Application Note: A Comprehensive Guide to the N-Alkylation of Imidazo[1,2-a]pyridine-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

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Abstract

This technical guide provides a detailed experimental protocol for the N-alkylation of (imidazo[1,2-a]pyridin-7-yl)methanol. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] N-alkylation is a critical modification strategy to explore the structure-activity relationship (SAR) of these molecules, profoundly influencing their pharmacological profiles.[3] This document outlines a robust procedure using a strong base and an alkyl halide, addresses the challenges of regioselectivity, and provides insights into reaction monitoring and product characterization. The protocol is designed for researchers in synthetic organic chemistry and drug development, offering a foundation for creating diverse libraries of N-alkylated imidazo[1,2-a]pyridine derivatives.

Introduction and Reaction Principle

Imidazo[1,2-a]pyridines are fused heterocyclic systems analogous to purines, enabling them to interact with a wide array of biological targets.[3] The nitrogen atoms in the imidazole ring system can be alkylated, but this process is complicated by the presence of multiple nucleophilic centers, which can lead to a mixture of regioisomers.[3][4][5]

The primary challenge in the N-alkylation of the imidazo[1,2-a]pyridine core is controlling the site of alkylation. The system contains two key nitrogen atoms: N1 (pyrrole-like) and the pyridine nitrogen. Alkylation typically occurs on the more nucleophilic nitrogen of the imidazole moiety. The presence of a hydroxymethyl group at the 7-position introduces an additional nucleophilic site (the oxygen atom), which could potentially undergo O-alkylation, leading to undesired byproducts.

This protocol employs a strong, non-nucleophilic base (Sodium Hydride, NaH) to deprotonate the N-H of the imidazole ring, forming a sodium salt. This salt then acts as a potent nucleophile, attacking the electrophilic alkyl halide in a classic SN2 reaction. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is crucial as it effectively solvates the cation (Na⁺) while leaving the nucleophilic anion relatively free, thereby accelerating the rate of the SN2 reaction.

Reaction Mechanism and Regioselectivity

The reaction proceeds via a two-step mechanism:

  • Deprotonation: Sodium hydride (NaH) abstracts the acidic proton from the N1 position of the imidazo[1,2-a]pyridine ring to form the corresponding sodium salt and hydrogen gas.

  • Nucleophilic Attack: The resulting anion, a powerful nucleophile, attacks the alkyl halide (R-X) in an SN2 fashion to form the N-alkylated product.

Controlling regioselectivity is paramount. While alkylation is favored at the imidazole nitrogen, the exact position can be influenced by steric and electronic factors of both the substrate and the alkylating agent, as well as the reaction conditions.[3][4] For imidazo[1,2-a]pyridines, alkylation predominantly occurs at the N1 position. Characterization techniques like 2D-NOESY NMR are definitive in confirming the precise site of alkylation by observing through-space correlations between the newly introduced alkyl protons and the protons on the pyridine ring.[6]

Diagram: General Reaction Mechanism

N-Alkylation Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) Start Imidazo[1,2-a]pyridine-7-methanol (Substrate) Anion Imidazo[1,2-a]pyridine Anion Start->Anion + NaH Base NaH (Base) H2 H₂ (gas) Anion->H2 Liberates Anion_2 Imidazo[1,2-a]pyridine Anion AlkylHalide R-X (Alkylating Agent) Product N-Alkylated Product Salt NaX (Byproduct) Product->Salt Forms Anion_2->Product + R-X

Caption: The two-step mechanism for N-alkylation.

Detailed Experimental Protocol

This protocol details the N-alkylation using benzyl bromide as a representative alkylating agent. Researchers should adapt molar equivalents and reaction times based on the specific alkylating agent used.

Materials and Equipment
Reagents & MaterialsEquipment
(Imidazo[1,2-a]pyridin-7-yl)methanolRound-bottom flasks (dried)
Sodium Hydride (NaH), 60% dispersion in oilMagnetic stirrer and stir bars
Alkyl Halide (e.g., Benzyl Bromide)Syringes and needles
Anhydrous N,N-Dimethylformamide (DMF)Inert atmosphere setup (Nitrogen/Argon)
Ethyl Acetate (EtOAc)Ice bath
Saturated aq. Ammonium Chloride (NH₄Cl)Separatory funnel
Saturated aq. Sodium Chloride (Brine)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄)TLC plates (Silica gel 60 F₂₅₄)
Silica Gel for column chromatographyColumn chromatography apparatus
TLC Eluent (e.g., 50% EtOAc in Hexane)UV lamp (254 nm)
Step-by-Step Procedure

Diagram: Experimental Workflow

G A Setup & Inert Atmosphere (Flask with substrate under N₂) B Add Anhydrous DMF (Dissolve substrate) A->B C Cool to 0 °C (Ice bath) B->C D Add NaH Portion-wise (Caution: H₂ evolution) C->D E Stir for 30 min at 0 °C (Anion formation) D->E F Add Alkylating Agent Dropwise (Maintain 0 °C) E->F G Warm to Room Temperature (Stir for 12-24h) F->G H Monitor by TLC (Check for completion) G->H I Reaction Quench (Slowly add sat. aq. NH₄Cl) H->I J Extraction (EtOAc and Water/Brine) I->J K Drying & Concentration (Na₂SO₄, Rotary Evaporator) J->K L Purification (Silica Gel Chromatography) K->L M Characterization (NMR, MS, IR) L->M

Caption: Step-by-step workflow for the N-alkylation reaction.

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (Imidazo[1,2-a]pyridin-7-yl)methanol (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approximately 0.1 M concentration).

    • Scientist's Note: Ensuring anhydrous conditions is critical. Sodium hydride reacts violently with water. DMF must be from a freshly opened bottle or a solvent purification system.

  • Base Addition:

    • Cool the solution to 0 °C using an ice-water bath.

    • Carefully add sodium hydride (60% dispersion in oil, 1.2 eq) portion-wise over 5-10 minutes.

    • Rationale: Adding the NaH slowly at 0 °C controls the rate of hydrogen gas evolution and prevents an exothermic reaction. The excess of base ensures complete deprotonation of the substrate.

    • Stir the mixture at 0 °C for 30 minutes. The solution may become slightly cloudy as the sodium salt forms.

  • Addition of Alkylating Agent:

    • While maintaining the temperature at 0 °C, add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe.

    • Scientist's Note: A slight excess of the alkylating agent drives the reaction to completion. However, a large excess can lead to side reactions and complicate purification.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). A typical eluent is 50-70% Ethyl Acetate in Hexane. The product spot should be less polar (higher Rf) than the starting material.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the flask back to 0 °C.

    • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any excess NaH.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then with saturated brine to remove residual DMF and inorganic salts.[3]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue is purified by flash column chromatography on silica gel.

    • The column is typically eluted with a gradient of ethyl acetate in hexane to isolate the desired N-alkylated product.

Characterization and Data Interpretation

The purified product should be characterized by NMR (¹H and ¹³C), Mass Spectrometry (MS), and optionally Infrared (IR) spectroscopy to confirm its structure and purity.[7][8]

Technique Expected Observations for N1-benzylated Product
¹H NMR - Disappearance of the broad N-H proton signal. - Appearance of a new singlet corresponding to the benzylic methylene protons (-CH₂-Ph) typically around 5.5-6.0 ppm. - Characteristic signals for the imidazo[1,2-a]pyridine core and the new alkyl group protons.
¹³C NMR - Appearance of a new signal for the benzylic carbon around 50-55 ppm. - Shifts in the carbon signals of the imidazo[1,2-a]pyridine ring, particularly those adjacent to the N1-position.
HRMS (ESI+) - The molecular ion peak [M+H]⁺ should correspond to the calculated exact mass of the N-alkylated product.
FT-IR - Disappearance of the N-H stretching vibration. - Presence of the O-H stretch from the methanol group (if not protected).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Reaction - Inactive NaH (due to moisture exposure).- Insufficiently anhydrous solvent.- Poor quality alkylating agent.- Use fresh NaH from a new container.- Use freshly dried solvent.- Purify the alkylating agent if necessary.
Formation of Multiple Products - O-alkylation of the hydroxyl group.- Alkylation at other nitrogen positions.- Di-alkylation (quaternization).- Use a stronger, more hindered base (e.g., KHMDS).- Consider protecting the hydroxyl group (e.g., as a TBDMS ether) prior to alkylation.- Use a stoichiometric amount of the alkylating agent.
Difficult Purification - Residual DMF in the crude product.- Product and starting material have similar polarity.- Ensure thorough washing with water and brine during work-up to remove DMF.- Try a different solvent system for column chromatography or consider preparative HPLC.

Safety Precautions

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water, releasing flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl Halides: Many alkylating agents are toxic, lachrymatory, and potential carcinogens. Always handle them in a well-ventilated fume hood.

  • Anhydrous Solvents: Anhydrous DMF is a combustible liquid and a skin irritant. Avoid inhalation and skin contact.

References

The Strategic Role of Imidazo[1,2-a]pyridine-7-methanol in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Imidazo[1,2-a]pyridine-7-methanol, a key heterocyclic organic compound, is emerging as a critical intermediate in the synthesis of novel pharmaceutical agents. Its unique structural features, including a fused imidazole and pyridine ring system with a reactive hydroxymethyl group at the 7-position, offer a versatile scaffold for the development of a new generation of therapeutics. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and strategic application of this important building block.

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the backbone of numerous marketed drugs such as zolpidem (for insomnia), zolimidine (for peptic ulcers), and alpidem (an anxiolytic).[1][2] The introduction of a hydroxymethyl group at the 7-position of this scaffold provides a crucial handle for further molecular elaboration, enabling the synthesis of diverse and complex drug candidates.

Physicochemical Properties

This compound, with the CAS number 342613-80-3, is characterized by the molecular formula C₈H₈N₂O.[3][4][5] The presence of the hydroxymethyl group enhances its solubility in polar solvents and provides a reactive site for various chemical transformations.[6]

PropertyValueSource
CAS Number342613-80-3[3][4][5][7]
Molecular FormulaC₈H₈N₂O[3][4][5]
Molecular Weight148.16 g/mol [3]

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound can be achieved through a multi-step process, beginning with readily available starting materials. The following protocol outlines a representative synthetic route.

Part 1: Synthesis of 2-Amino-4-(hydroxymethyl)pyridine

A common precursor for the target intermediate is 2-amino-4-(hydroxymethyl)pyridine. This can be synthesized from 2-amino-4-methylpyridine.

Protocol:

  • Oxidation of 2-amino-4-methylpyridine: To a solution of 2-amino-4-methylpyridine in a suitable solvent such as dioxane, add selenium dioxide.

  • Reflux: Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and filter to remove selenium residues. The filtrate is then concentrated under reduced pressure.

  • Purification: The crude product, 2-amino-4-formylpyridine, is purified by column chromatography.

  • Reduction to the alcohol: The purified aldehyde is then dissolved in a suitable solvent like methanol and cooled in an ice bath. Sodium borohydride is added portion-wise.

  • Quenching and Extraction: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 2-amino-4-(hydroxymethyl)pyridine.

Part 2: Cyclization to form this compound

The cyclization step to form the imidazo[1,2-a]pyridine ring system is a key transformation.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-amino-4-(hydroxymethyl)pyridine in a suitable solvent like ethanol.

  • Addition of α-halocarbonyl: To this solution, add an α-halocarbonyl compound such as chloroacetaldehyde (or a protected equivalent).

  • Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up: Upon completion, cool the mixture and neutralize with a base such as sodium bicarbonate solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_part1 Part 1: Precursor Synthesis cluster_part2 Part 2: Cyclization 2-amino-4-methylpyridine 2-amino-4-methylpyridine Oxidation Oxidation 2-amino-4-methylpyridine->Oxidation 2-amino-4-formylpyridine 2-amino-4-formylpyridine Oxidation->2-amino-4-formylpyridine Reduction Reduction 2-amino-4-formylpyridine->Reduction 2-amino-4-(hydroxymethyl)pyridine 2-amino-4-(hydroxymethyl)pyridine Reduction->2-amino-4-(hydroxymethyl)pyridine Precursor 2-amino-4- (hydroxymethyl)pyridine Cyclization Cyclization Precursor->Cyclization Target Imidazo[1,2-a]pyridine- 7-methanol Cyclization->Target

Caption: Synthetic workflow for this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The proton NMR would be expected to show characteristic signals for the aromatic protons on the imidazopyridine core and a singlet for the methylene protons of the hydroxymethyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group (broad O-H stretch) and the aromatic system.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Application as a Pharmaceutical Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics. The hydroxyl group can be readily converted into other functional groups, allowing for the attachment of various side chains and pharmacophores.

A key application of this intermediate is its conversion to a more reactive species for subsequent nucleophilic substitution reactions. For instance, the hydroxyl group can be transformed into a good leaving group, such as a tosylate or a halide.

A documented application involves the conversion of this compound to its corresponding chloro derivative, which can then be used in the synthesis of novel benzamide derivatives with potential therapeutic activities.[8][9]

Protocol: Conversion to 7-(Chloromethyl)imidazo[1,2-a]pyridine
  • Reaction Setup: Suspend this compound (or its hydrochloride salt) in a suitable aprotic solvent like dichloromethane or chloroform.[8][9]

  • Addition of Chlorinating Agent: Add a chlorinating agent, such as thionyl chloride, dropwise to the stirred suspension at a controlled temperature (e.g., 0 °C).[8][9]

  • Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring by TLC until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure to remove excess solvent and reagent.

  • Purification: The resulting crude 7-(chloromethyl)imidazo[1,2-a]pyridine can be purified by recrystallization or used directly in the next synthetic step.

Application_Workflow Start Imidazo[1,2-a]pyridine- 7-methanol Activation Activation of Hydroxyl Group Start->Activation Intermediate Reactive Intermediate (e.g., 7-(Chloromethyl) -imidazo[1,2-a]pyridine) Activation->Intermediate Coupling Nucleophilic Substitution Intermediate->Coupling Final_Product Diverse Pharmaceutical Compounds Coupling->Final_Product

Caption: Application of the intermediate in further synthesis.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis. Its preparation, while requiring careful control, provides a versatile platform for the development of novel drug candidates. The protocols and data presented in this guide offer a framework for researchers to utilize this valuable building block in their drug discovery and development programs.

References

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of Imidazo[1,2-a]pyridine-7-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the solid-phase synthesis of Imidazo[1,2-a]pyridine-7-methanol derivatives, a scaffold of significant interest in medicinal chemistry. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents.[1][2] The strategic inclusion of a 7-methanol group offers a versatile handle for post-synthetic modification, enabling the creation of diverse chemical libraries for drug discovery. We present a robust protocol employing a traceless sulfone linker strategy, which simplifies purification and enhances synthetic efficiency.[3][4] This guide details the entire workflow, from resin preparation and linker attachment to on-bead cyclization, and final product cleavage, purification, and characterization.

Introduction: The Power of SPOS for Privileged Scaffolds

The Imidazo[1,2-a]pyridine moiety is a cornerstone in modern drug development, forming the core of drugs like Zolpidem and Alpidem.[2] Its rigid, planar structure and rich electronic properties make it an ideal scaffold for interacting with various biological targets. The development of compound libraries based on such "privileged structures" is a highly effective strategy in the search for new drug candidates.[5]

Solid-Phase Organic Synthesis (SPOS) has revolutionized the construction of such libraries.[6] By anchoring the initial building block to a polymeric resin, multi-step syntheses can be performed with a significant advantage: intermediates are purified by simple filtration and washing, eliminating the need for tedious chromatographic separation at each step.[7] This approach is highly amenable to automation and allows for the rapid generation of numerous analogs.[6][8]

This guide focuses on a specific, highly valuable derivative: this compound. The primary alcohol at the 7-position serves as a critical diversification point, allowing for subsequent reactions such as esterification, etherification, or oxidation to introduce a wide array of functional groups. Our protocol is designed around a sulfone-based traceless linker, ensuring that upon cleavage, the target molecule is released without any residual linker functionality, a key advantage for generating clean, drug-like compounds.[3]

The Synthetic Strategy: A Traceless Linker Approach

The overall synthetic plan is built upon four key stages: immobilization of the starting material, construction of the heterocyclic core, cleavage from the solid support, and final purification. The choice of a linker is paramount in SPOS. We employ a sulfone linker, which not only anchors the substrate but also activates it for key transformations before being tracelessly removed.[3][4]

Workflow Overview

The process begins by anchoring a benzenesulfinate polymer to a suitable starting material. The core imidazo[1,2-a]pyridine ring is then formed via the classical condensation of a resin-bound 2-aminopyridine derivative with an α-haloketone.[2][9] Finally, the desired product is liberated from the resin through an oxidation-elimination sequence, which constitutes the traceless cleavage step.[3]

G A Resin Functionalization (e.g., Benzenesulfinate Resin) B Attachment of Pyridine Core (via α-haloketone) A->B Alkylation C Imidazo[1,2-a]pyridine Formation (Reaction with 2-amino-5-(hydroxymethyl)pyridine) B->C Cyclocondensation D Traceless Cleavage (Oxidation-Elimination) C->D m-CPBA E Purification & Characterization (HPLC, LC-MS, NMR) D->E F Final Product: This compound Derivative E->F

References

One-pot synthesis of Imidazo[1,2-A]pyridine-7-methanol analogs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Strategic One-Pot Synthesis of Imidazo[1,2-a]pyridine-7-methanol Analogs for Accelerated Drug Discovery

Abstract: The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities.[1][2][3] Marketed drugs such as Zolpidem (for insomnia) and Alpidem (anxiolytic) underscore the clinical significance of this heterocyclic system.[4][5] This application note presents an in-depth guide to a robust and highly efficient one-pot synthesis of this compound analogs. We will leverage the power of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, a strategy that exemplifies the principles of green and efficient chemistry.[6][7] This protocol is designed for researchers, scientists, and drug development professionals seeking to rapidly generate libraries of novel, functionalized compounds for screening and lead optimization.

Part 1: The Synthetic Strategy — A Rationale-Driven Approach

The Imperative for Efficiency: Why a One-Pot, Multicomponent Reaction?

In drug discovery, time and resources are critical. Traditional multi-step syntheses are often plagued by time-consuming purification of intermediates, cumulative yield losses, and significant solvent waste. One-pot multicomponent reactions (MCRs) circumvent these issues by combining three or more reactants in a single vessel to form a complex product in one synthetic operation. This approach offers profound advantages:

  • Operational Simplicity: Reduces handling and purification steps.

  • High Atom Economy: Incorporates most atoms from the reactants into the final product.

  • Rapid Diversity Generation: Allows for the creation of large compound libraries by simply varying the input components.

The Groebke-Blackburn-Bienaymé (GBB) Reaction: The Ideal Tool

Among the various methods to construct the imidazo[1,2-a]pyridine scaffold, the GBB reaction stands out for its efficiency and modularity.[6][8] It is a three-component condensation involving a 2-aminopyridine, an aldehyde, and an isocyanide. This reaction is particularly well-suited for our target because it allows for the strategic installation of desired functional groups through the choice of starting materials.

Strategic Incorporation of the 7-Methanol Moiety

The core challenge is to introduce the hydroxymethyl (-CH₂OH) group at the 7-position of the final scaffold. In a one-pot MCR, this requires embedding the desired functionality into one of the starting building blocks. The most direct and logical precursor is (2-aminopyridin-4-yl)methanol . By using this specific 2-aminopyridine derivative, the 7-methanol group is pre-installed, ensuring the correct regiochemistry in the final product.

Mechanistic Insight: The Chemistry Behind the Synthesis

The GBB reaction proceeds through a well-understood cascade mechanism. Understanding this pathway is crucial for troubleshooting and optimization.

  • Iminium Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine (specifically, the exocyclic amino group) and the aldehyde to form a Schiff base, which is then protonated to generate a reactive iminium ion.

  • Nucleophilic Attack: The isocyanide, acting as a powerful carbon-based nucleophile, attacks the electrophilic iminium ion.

  • Intramolecular Cyclization: The resulting intermediate undergoes a [5+1] cycloaddition where the endocyclic nitrogen of the pyridine ring attacks the nitrile-like carbon of the isocyanide adduct. This key step, a 5-exo-dig cyclization, forms the five-membered imidazole ring.

  • Aromatization: A final tautomerization step leads to the stable, aromatic imidazo[1,2-a]pyridine product.

Below is a diagram illustrating this mechanistic pathway.

GBB_Mechanism cluster_start Reactants cluster_process Reaction Cascade R1 2-Aminopyridin-4-yl-methanol Iminium Iminium Ion Formation R1->Iminium Condensation (+H⁺, -H₂O) R2 Aldehyde (R'-CHO) R2->Iminium Condensation (+H⁺, -H₂O) R3 Isocyanide (R''-NC) Attack Isocyanide Attack R3->Attack Iminium->Attack Cyclization Intramolecular Cyclization (5-exo-dig) Attack->Cyclization Aromatization Aromatization Cyclization->Aromatization Product This compound Analog Aromatization->Product

Caption: The Groebke-Blackburn-Bienaymé reaction mechanism.

Part 2: Detailed Experimental Protocol

This protocol is designed as a self-validating system, providing clear steps from setup to characterization to ensure reproducibility.

Materials and Instrumentation
  • Reagents: (2-Aminopyridin-4-yl)methanol (≥97%), various aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, furan-2-carbaldehyde; ≥98%), various isocyanides (e.g., cyclohexyl isocyanide, tert-butyl isocyanide; ≥98%), ammonium chloride (NH₄Cl, catalyst, ≥99.5%), ethanol (anhydrous), ethyl acetate (EtOAc), hexane, deuterated chloroform (CDCl₃).

  • Equipment: Microwave reactor (e.g., CEM Discover) or standard round-bottom flasks with reflux condenser, magnetic stirrer/hotplate, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), flash chromatography system, NMR spectrometer (≥400 MHz), High-Resolution Mass Spectrometer (HRMS-ESI).

Step-by-Step Synthesis Procedure

The following procedure is a general method adaptable for various aldehyde and isocyanide substrates. Microwave assistance is recommended for accelerated reaction times and improved yields, though conventional heating can also be used.[7][8]

  • Reaction Setup:

    • To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add (2-aminopyridin-4-yl)methanol (1.0 eq., e.g., 124 mg, 1.0 mmol).

    • Add the selected aldehyde (1.0 eq., 1.0 mmol).

    • Add ammonium chloride (0.2 eq., 10.7 mg, 0.2 mmol).[7]

    • Add anhydrous ethanol (2.0 mL).

    • Finally, add the isocyanide (1.0 eq., 1.0 mmol) and immediately seal the vessel.

    • Expert Insight: Isocyanides often have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood. Adding the isocyanide last and sealing quickly minimizes exposure.

  • Reaction Execution (Microwave Method):

    • Place the sealed vessel into the microwave reactor.

    • Irradiate the mixture for 30 minutes at 80 °C (power: 150 W, pre-stirring for 30 seconds).[7][8]

    • Trustworthiness Check: Monitor reaction progress via TLC (e.g., 7:3 Hexane:EtOAc). The disappearance of the limiting starting material (often the aminopyridine) and the appearance of a new, often fluorescent, spot indicates reaction progression.

  • Work-up and Purification:

    • After cooling the vessel to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Redissolve the crude residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of hexane/ethyl acetate as the eluent.

  • Product Characterization:

    • Confirm the structure and purity of the isolated product using standard analytical techniques.

    • ¹H NMR: Expect characteristic signals for the imidazo[1,2-a]pyridine core, including a singlet for the C5-H proton (often the most downfield aromatic proton, ~δ 8.0-8.5 ppm) and signals for the newly introduced substituents from the aldehyde and isocyanide. The -CH₂OH protons at the 7-position should appear as a singlet or doublet around δ 4.5-5.0 ppm.

    • ¹³C NMR: Confirm the number of unique carbons and the presence of key functional groups.

    • HRMS (ESI-TOF): Determine the exact mass to confirm the elemental composition ([M+H]⁺).

Part 3: Data Presentation and Workflow Visualization

Table of Representative Analogs

The true power of this one-pot protocol lies in its versatility. The table below summarizes the expected outcomes for the synthesis of various analogs, demonstrating the scope of the reaction.

EntryAldehydeIsocyanideProductExpected Yield (%)
1BenzaldehydeCyclohexyl Isocyanide(3-(cyclohexylamino)-2-phenylimidazo[1,2-a]pyridin-7-yl)methanol80-90%
24-ChlorobenzaldehydeCyclohexyl Isocyanide(2-(4-chlorophenyl)-3-(cyclohexylamino)imidazo[1,2-a]pyridin-7-yl)methanol75-85%
3Furan-2-carbaldehydetert-Butyl Isocyanide(3-(tert-butylamino)-2-(furan-2-yl)imidazo[1,2-a]pyridin-7-yl)methanol70-80%
44-MethoxybenzaldehydeBenzyl Isocyanide(3-(benzylamino)-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-7-yl)methanol80-88%
Experimental Workflow Diagram

The following diagram provides a clear, top-down view of the entire experimental process.

Workflow A Reagent Assembly (Aminopyridine, Aldehyde, Isocyanide, Catalyst, Solvent) B One-Pot Reaction (Microwave, 80°C, 30 min) A->B C Solvent Removal (Rotary Evaporation) B->C D Aqueous Work-up (Extraction with EtOAc) C->D E Purification (Flash Column Chromatography) D->E F Characterization (NMR, HRMS) E->F G Pure Analog (Ready for Screening) F->G

Caption: A streamlined workflow for the one-pot synthesis.

Part 4: Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Impure or wet reagents/solvent. 2. Inactive catalyst. 3. Aldehyde is sterically hindered or electron-rich.1. Use anhydrous solvent; purify aldehyde via distillation if necessary. 2. Use a fresh bottle of NH₄Cl or consider a mild Lewis acid (e.g., Sc(OTf)₃). 3. Increase reaction time or temperature.
Complex Mixture of Products 1. Isocyanide hydrolysis or polymerization. 2. Side reactions involving the aldehyde (e.g., self-condensation).1. Ensure reaction is performed under inert/dry conditions. Add isocyanide last. 2. Lower the reaction temperature and monitor carefully by TLC to stop the reaction upon completion.
Difficult Purification Product has similar polarity to a starting material or byproduct.1. Adjust the eluent system for chromatography (e.g., add a small % of methanol or triethylamine). 2. Consider a different purification technique, such as preparative HPLC or crystallization.
Hydrolysis of Other Functional Groups A protecting group or sensitive moiety (e.g., an ester on the aldehyde) is cleaved.Avoid strongly acidic or basic work-up conditions. Use a neutral wash (brine) if possible. The NH₄Cl catalyst is sufficiently mild for most substrates.

Conclusion

The one-pot GBB reaction described herein provides a powerful and highly adaptable platform for the synthesis of novel this compound analogs. By starting with a strategically functionalized aminopyridine, this protocol enables the rapid assembly of complex molecules that are primed for further derivatization or direct biological screening. This method aligns with the modern demands of drug discovery for efficiency, diversity, and speed, empowering researchers to explore new chemical space with confidence.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Imidazo[1,2-a]pyridine-7-methanol. This resource is designed for researchers, chemists, and drug development professionals navigating the complexities of this synthesis. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs.[1][2][3] However, the introduction of a reactive methanol group at the 7-position presents unique challenges that require careful consideration of starting materials, reaction conditions, and potential side reactions.

This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles, optimize your reaction yields, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to the imidazo[1,2-a]pyridine core, and which is best for the 7-methanol derivative?

The most common and historically significant route is the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][5][6] Other powerful methods include multicomponent reactions (like the Groebke-Blackburn-Bienaymé reaction) and transition-metal-catalyzed cyclizations.[7][8][9] For this compound, the classical condensation approach is often preferred due to its reliability and the relative availability of the necessary precursors. The key is to start with a 2-aminopyridine already bearing the required functional group (or a precursor) at the 4-position, which becomes the 7-position of the final fused ring system.

Q2: The methanol group at the 7-position seems problematic. Should I use a protecting group?

Yes, this is a critical consideration. The primary alcohol of the methanol group is nucleophilic and can be sensitive to oxidation.

  • Without a protecting group: Under basic conditions used for cyclization, the alcohol could be deprotonated and compete in side reactions. Under acidic or oxidative conditions, it could be eliminated or oxidized.

  • With a protecting group: Protecting the alcohol as a silyl ether (e.g., TBDMS) or a benzyl ether can prevent these side reactions. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal in the final step.

Q3: My reaction yield is consistently low. What are the most common culprits?

Low yields in this synthesis typically stem from three areas:

  • Starting Material Quality: The 2-aminopyridine precursor must be pure. Impurities can inhibit the reaction or lead to a complex mixture of byproducts.

  • Reaction Conditions: The condensation reaction is sensitive to base, solvent, and temperature. An inappropriate base can lead to self-condensation of the α-halocarbonyl or decomposition.[10] Overheating can cause polymerization or the formation of tar.

  • Workup and Purification: The product, containing both a basic nitrogen system and a polar alcohol group, can be challenging to isolate. It may be highly soluble in water or adhere strongly to silica gel, leading to recovery losses.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system that provides good separation between your starting 2-aminopyridine, the α-halocarbonyl, and the product. A common mobile phase is a mixture of dichloromethane/methanol or ethyl acetate/hexanes. Staining with potassium permanganate can be effective for visualizing the product, especially if the alcohol group is present. For more precise monitoring, LC-MS is highly recommended to confirm the mass of the desired product and identify any major byproducts.

Troubleshooting Guide: Common Experimental Issues

Problem 1: Low or No Product Formation After Extended Reaction Time

Q: I've run the reaction for 24 hours, but TLC/LC-MS shows only starting materials. What went wrong?

A: This indicates a failure in the initial alkylation or the subsequent cyclization step. Let's diagnose the cause.

  • Potential Cause 1: Inactive 2-Aminopyridine. The pyridine nitrogen of the 2-aminopyridine is the initial nucleophile that attacks the α-halocarbonyl. If this nitrogen is protonated (e.g., by an acidic salt impurity), its nucleophilicity is drastically reduced.

    • Solution: Ensure your 2-aminopyridine starting material is of high purity. If you suspect acidic impurities, consider a pre-treatment by dissolving it in a suitable solvent and washing with a mild aqueous base (like NaHCO₃), followed by drying and solvent removal.

  • Potential Cause 2: Insufficient Temperature. While excessive heat is detrimental, the intramolecular cyclization step often requires thermal energy to overcome the activation barrier.

    • Solution: If you are running the reaction at room temperature, try gradually increasing the temperature to 40-60 °C and monitoring by TLC. Microwave-assisted synthesis can also be highly effective at accelerating this type of condensation and improving yields.[1][11]

  • Potential Cause 3: Incorrect Base/Solvent System. The choice of base is crucial. A base that is too strong can cause the α-halocarbonyl to decompose. A base that is too weak or insoluble may not facilitate the final cyclization/aromatization step.

    • Solution: Sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) are often good starting points as mild, heterogeneous bases in solvents like ethanol, acetonitrile, or DMF.[6] The use of a soluble organic base like triethylamine (NEt₃) can also be effective.

Problem 2: The reaction is messy, with multiple spots on the TLC plate.

Q: My reaction produces the desired product mass, but it's a minor component in a complex mixture. How can I improve selectivity?

A: This points to a lack of regioselectivity or the formation of side products from competing reaction pathways. The workflow below can help diagnose the issue.

G start Complex Reaction Mixture Observed q1 Does LC-MS show a mass corresponding to a dimer of the starting materials? start->q1 side_reaction Side Reaction: Dimerization or Polymerization q1->side_reaction Yes q2 Is the methanol group unprotected? q1->q2 No sol_side_reaction Solution: - Lower the reaction temperature. - Use a milder base (e.g., NaHCO3). - Add the α-haloketone slowly to the aminopyridine solution. side_reaction->sol_side_reaction protecting_group_issue Side Reaction: The -CH2OH group is interfering. q2->protecting_group_issue Yes purification_issue Issue: Poor Purification This may not be a side reaction but co-eluting isomers or impurities. q2->purification_issue No sol_protecting_group Solution: - Protect the alcohol as a TBDMS or Benzyl ether before the cyclization reaction. - Deprotect in the final step. protecting_group_issue->sol_protecting_group sol_purification Solution: - Optimize chromatography (try a different solvent gradient or switch to reverse-phase HPLC). - Attempt crystallization. purification_issue->sol_purification

Caption: Troubleshooting Decision Tree for Complex Reaction Mixtures.

Problem 3: I have the pure product, but the final deprotection step fails.

Q: I successfully made the protected version of my molecule, but removing the protecting group (e.g., TBDMS, Benzyl) is destroying the imidazopyridine core. What should I do?

A: The imidazo[1,2-a]pyridine core can be sensitive to harsh acidic or reductive conditions often used for deprotection.

  • For Silyl Ethers (TBDMS, TIPS): Standard acidic conditions (like HCl in methanol) can sometimes affect the heterocyclic core.

    • Solution: Use a milder, fluoride-based deprotection agent. Tetrabutylammonium fluoride (TBAF) in THF at 0 °C to room temperature is highly effective and typically does not affect the core structure. Alternatively, HF-Pyridine complex can be used in more stubborn cases.

  • For Benzyl Ethers: Standard hydrogenolysis (H₂, Pd/C) is the go-to method for benzyl group removal. However, the palladium catalyst can sometimes reduce the pyridine ring, especially under high pressure or prolonged reaction times.

    • Solution: Perform the reaction under carefully controlled conditions: use 10% Pd/C, maintain a hydrogen atmosphere with a balloon (atmospheric pressure), and monitor the reaction closely by TLC. Stop the reaction immediately upon consumption of the starting material. If reduction is still an issue, consider alternative deprotection methods like using BCl₃ at low temperatures, although this is a harsh reagent that requires careful handling.

Recommended Synthetic Protocol: Two-Step Approach

A robust strategy for synthesizing this compound involves creating the corresponding ester and then reducing it. This avoids handling the more reactive free alcohol during the critical ring-forming step.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A Methyl 2-aminopyridine-4-carboxylate C Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate A->C B α-Bromoacetophenone B->C E (2-Phenylimidazo[1,2-a]pyridin-7-yl)methanol C->E D LiAlH4 or DIBAL-H D->E

Caption: Recommended two-step synthetic workflow.

Step 1: Synthesis of Methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-aminopyridine-4-carboxylate (1.0 eq), 2-bromoacetophenone (1.1 eq), and sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Solvent: Add anhydrous ethanol or acetonitrile to achieve a concentration of approximately 0.1 M with respect to the aminopyridine.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (NaHCO₃ and NaBr byproduct).

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to yield the ester as a solid.

Step 2: Reduction to (2-Phenylimidazo[1,2-a]pyridin-7-yl)methanol
  • Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the purified ester (1.0 eq) from Step 1 in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add a solution of lithium aluminum hydride (LiAlH₄, 1.5-2.0 eq, typically 1.0 M in THF) dropwise via syringe. Caution: LiAlH₄ reacts violently with water.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitoring: Monitor the reaction by TLC until all the starting ester has been consumed.

  • Quenching (Fieser workup):

    • Cool the mixture back to 0 °C.

    • Slowly and carefully add water (X mL, where X = grams of LiAlH₄ used) dropwise.

    • Add 15% aqueous NaOH solution (X mL).

    • Add water again (3X mL).

    • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Isolation:

    • Filter the slurry through a pad of Celite®, washing thoroughly with ethyl acetate or THF.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography (using a more polar system like 5-10% methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Summary: Cyclization Conditions

The choice of solvent and base can significantly impact the outcome of the cyclization reaction. The following table summarizes common conditions used for the synthesis of the imidazo[1,2-a]pyridine core.

BaseSolventTypical TemperatureExpected Yield RangeNotes
NaHCO₃EthanolReflux (78 °C)60-85%Standard, reliable conditions. Reaction times can be long (8-24h).[6]
K₂CO₃DMF60-80 °C70-90%Higher yields are often possible, but DMF is a high-boiling solvent and harder to remove.
NEt₃ (Triethylamine)AcetonitrileReflux (82 °C)55-80%Homogeneous reaction, but NEt₃ can be difficult to remove completely.
None (Thermal)None/Solvent-free60-100 °C50-95%A "green" chemistry approach, but may require higher temperatures leading to potential decomposition.[4]
VariousWater/EthanolMicrowave (100 °C)75-95%Drastically reduces reaction time to minutes.[1][7] Excellent for rapid library synthesis.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine-7-methanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with Imidazo[1,2-a]pyridine-7-methanol. The unique structural characteristics of this polar N-heterocyclic compound can present specific challenges during purification by column chromatography. This guide provides in-depth, experience-based answers to frequently encountered problems, explains the scientific principles behind the recommended solutions, and offers detailed protocols to ensure the successful isolation of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Purification Strategy & Solvent Selection

Question 1: I have a crude reaction mixture containing this compound. How should I approach developing a column chromatography method for its purification?

Answer:

A systematic approach is crucial for developing a robust purification method for this compound. Due to the presence of both the polar hydroxyl group and the nitrogen-containing heterocyclic core, the compound is expected to be quite polar.

Recommended Workflow for Method Development:

  • Thin-Layer Chromatography (TLC) Analysis: Before proceeding to column chromatography, it is essential to perform TLC to determine an appropriate solvent system.[1][2]

    • Initial Solvent Systems to Screen:

      • Ethyl acetate/Hexane (e.g., start with 1:1 and increase the proportion of ethyl acetate).

      • Dichloromethane/Methanol (e.g., start with 9.5:0.5 and increase the methanol content).

    • Target Rf Value: Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate. This range generally provides the best separation on a column.

  • Interpreting TLC Results:

    • High Rf (spot near the solvent front): The eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate or methanol).

    • Low Rf (spot near the baseline): The eluent is not polar enough. Increase the proportion of the more polar solvent.

    • Streaking: This is a common issue with polar, nitrogen-containing compounds. See the dedicated troubleshooting section below.

DOT Diagram: Method Development Workflow

Caption: Workflow for developing a column chromatography method.

Troubleshooting Common Purification Problems

Question 2: My this compound is streaking badly on the TLC plate and the column, leading to poor separation. What causes this and how can I fix it?

Answer:

Streaking is a frequent challenge when purifying polar and basic compounds like this compound on silica gel.

Primary Causes of Streaking:

  • Strong Interaction with Silica: The lone pair of electrons on the pyridine nitrogen can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction can lead to slow and uneven movement of the compound, resulting in tailing or streaking.

  • Compound Overload: Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to band broadening and streaking.

Solutions to Prevent Streaking:

  • Use a Mobile Phase Modifier: Adding a small amount of a basic modifier to your eluent can neutralize the acidic silanol groups on the silica gel, reducing the strong interaction with your compound.

    • Recommended Modifier: Triethylamine (Et3N). Add 0.1-1% triethylamine to your chosen solvent system (e.g., 90:10:0.1 Ethyl acetate/Hexane/Triethylamine).

    • Alternative Modifier: For very polar compounds, a solution of ammonium hydroxide in methanol can be effective. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock in dichloromethane.

  • Dry Loading: If your compound has poor solubility in the eluent, it can cause it to precipitate at the top of the column and then slowly re-dissolve as the column runs, leading to streaking. Dry loading can mitigate this issue.

Detailed Protocol for Dry Loading:

  • Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol).

  • Add a small amount of silica gel to this solution to form a slurry.

  • Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder of your crude product adsorbed onto the silica.

  • Carefully load this powder onto the top of your packed column.

DOT Diagram: Troubleshooting Streaking

Streaking_Troubleshooting Problem Streaking of Compound Cause1 Strong Interaction with Acidic Silica Problem->Cause1 Cause2 Compound Overload Problem->Cause2 Solution1 Add Basic Modifier to Eluent (e.g., 0.1-1% Triethylamine) Cause1->Solution1 Solution2 Use Dry Loading Technique Cause2->Solution2 Solution3 Reduce Sample Concentration Cause2->Solution3

Caption: Causes and solutions for compound streaking.

Question 3: I am getting very low recovery of my compound from the column. Where could it be going?

Answer:

Low recovery can be attributed to several factors, with compound stability on the silica gel being a primary concern.

Potential Causes for Low Recovery:

  • Decomposition on Silica: The acidic nature of silica gel can cause degradation of sensitive compounds. Benzylic alcohols, such as this compound, can be susceptible to decomposition on acidic surfaces.

  • Irreversible Adsorption: If the compound is extremely polar, it may bind so strongly to the silica gel that it does not elute with the chosen solvent system.

  • Compound Volatility: While less likely for this specific compound, some smaller molecules can be lost during solvent evaporation if not handled carefully.

Troubleshooting Low Recovery:

  • Assess Compound Stability: Before running a column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new spots or a decrease in the intensity of the original spot. This can indicate decomposition.

  • Deactivate the Silica Gel: If you suspect decomposition, you can use deactivated silica gel. This can be prepared by mixing silica gel with a small percentage of water or by using a mobile phase containing a small amount of a polar solvent like methanol to "cap" the most active sites.

  • Increase Eluent Polarity: If your compound is irreversibly adsorbed, a more polar solvent system is needed. A gradient elution, where the polarity of the mobile phase is gradually increased, can be very effective. For instance, you can start with 100% ethyl acetate and gradually add methanol up to 10-20%.

  • Alternative Stationary Phases: If silica gel proves to be too harsh, consider using a different stationary phase.

    • Alumina (basic or neutral): This can be a good alternative for basic compounds that are sensitive to acidic conditions.

    • Reversed-phase silica (C18): This is suitable for purifying polar compounds using a polar mobile phase (e.g., water/acetonitrile or water/methanol).

Data Summary & Recommended Protocols

Table 1: Recommended Starting Conditions for Column Chromatography of this compound

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, readily available, and effective for many imidazo[1,2-a]pyridine derivatives.
Mobile Phase A Ethyl Acetate / Hexane with 0.1-1% TriethylamineGood starting point for moderately polar compounds. Triethylamine minimizes streaking.
Mobile Phase B Dichloromethane / Methanol with 0.1-1% TriethylamineFor more polar impurities or if the compound has a very low Rf in EtOAc/Hexane.
Loading Method Dry LoadingRecommended to prevent band broadening, especially if solubility in the eluent is limited.
Detection UV light at 254 nmThe imidazo[1,2-a]pyridine core is UV active.

Protocol 1: Step-by-Step Guide for Flash Column Chromatography

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material (a general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat and stable bed.

  • Sample Loading (Dry Loading):

    • Adsorb your crude this compound onto a small amount of silica gel as described in the troubleshooting section.

    • Carefully add the dry powder to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample to prevent disturbance.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the solvent system determined from your TLC analysis.

    • If using a gradient, start with a less polar mixture and gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor their composition by TLC.

  • Fraction Analysis and Product Isolation:

    • Spot each fraction on a TLC plate.

    • Visualize the spots under UV light.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

References

Identification of side products in Imidazo[1,2-A]pyridine-7-methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Imidazo[1,2-a]pyridine-7-methanol. As a privileged scaffold in medicinal chemistry, the successful and efficient synthesis of this compound is paramount. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges and side product formation during the synthesis, ensuring high purity and yield of the target molecule.

I. Troubleshooting Guide: Identification and Mitigation of Side Products

The synthesis of this compound, typically achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone, is a robust reaction. However, the presence of the reactive hydroxymethyl group and the inherent nucleophilicity of the heterocyclic system can lead to the formation of several side products. This section details the identification and mitigation of these impurities.

Core Reaction Pathway

A common synthetic route involves the reaction of 2-amino-4-(hydroxymethyl)pyridine with an α-haloketone, such as chloroacetaldehyde or bromoacetaldehyde, followed by cyclization.

2-Amino-4-(hydroxymethyl)pyridine 2-Amino-4-(hydroxymethyl)pyridine Intermediate Intermediate 2-Amino-4-(hydroxymethyl)pyridine->Intermediate + α-haloketone This compound This compound Intermediate->this compound Cyclization (e.g., heat, base)

Caption: General reaction scheme for this compound synthesis.

Question 1: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side products?

Answer:

Several side products can form during the synthesis of this compound. The most common are:

  • Regioisomers: Formation of an alternative imidazopyridine isomer.

  • Oxidation Products: Oxidation of the C7-methanol to an aldehyde or carboxylic acid.

  • Dimeric Ether: Self-condensation of the C7-methanol to form a dimeric ether.

  • Over-alkylation Products: Alkylation of the imidazole nitrogen.

  • Unreacted Starting Materials: Incomplete reaction leading to the presence of 2-amino-4-(hydroxymethyl)pyridine.

Below is a detailed breakdown of each, including identification and mitigation strategies.

Question 2: How can I identify and prevent the formation of regioisomers?

Answer:

Causality:

Regioisomer formation is a common challenge in the synthesis of substituted imidazo[1,2-a]pyridines.[1] When using a substituted 2-aminopyridine, the initial alkylation by the α-haloketone can potentially occur on either the endocyclic pyridine nitrogen or the exocyclic amino group. While the reaction typically proceeds via initial alkylation of the pyridine nitrogen followed by cyclization with the amino group, alternative pathways can lead to isomeric products. For the synthesis of this compound from 2-amino-4-(hydroxymethyl)pyridine, the primary regioisomeric impurity would be the Imidazo[1,2-a]pyridine-5-methanol .

cluster_0 Regioisomer Formation A 2-Amino-4-(hydroxymethyl)pyridine B Desired Intermediate (N1-alkylation) A->B Major Pathway D Isomeric Intermediate (Exocyclic N-alkylation) A->D Minor Pathway C This compound (Desired Product) B->C Cyclization E Imidazo[1,2-a]pyridine-5-methanol (Side Product) D->E Cyclization

Caption: Pathways to desired product and regioisomeric side product.

Identification:

  • TLC: Regioisomers often have very similar polarities, making them difficult to separate and distinguish by TLC alone.

  • NMR Spectroscopy: 1H NMR is the most definitive method for identification. The coupling patterns of the aromatic protons will be distinct for each isomer. For the desired 7-substituted product, you would expect to see characteristic signals for the H5, H6, and H8 protons. The 5-substituted isomer will have a different set of aromatic proton signals.

  • Mass Spectrometry: MS will show the same mass for both isomers, but fragmentation patterns in MS/MS might differ.

Mitigation Strategies:

  • Control of Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable product and improve regioselectivity.

  • Choice of Solvent: The polarity of the solvent can influence the site of initial alkylation. Experimenting with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene) may improve the isomeric ratio.

  • Use of a Base: The presence and strength of a base can affect the nucleophilicity of the two nitrogen atoms differently. A mild, non-nucleophilic base is often preferred.

Question 3: I've observed a new impurity with a higher molecular weight, and my NMR shows a loss of the hydroxyl proton and a shift in the methylene signal. What could this be?

Answer:

Causality:

This observation is highly indicative of the formation of a dimeric ether through the self-condensation of two molecules of this compound. This is a known side reaction for benzylic alcohols, especially under acidic or thermal conditions.[2][3] The reaction proceeds by the protonation of one hydroxyl group, which then leaves as water, forming a stabilized carbocation that is subsequently attacked by the hydroxyl group of a second molecule.

Product_1 This compound Dimer Dimeric Ether Product_1->Dimer Self-condensation (-H2O) Product_2 This compound Product_2->Dimer

Caption: Formation of the dimeric ether side product.

Identification:

  • TLC: The dimeric ether will be significantly less polar than the starting alcohol and will have a higher Rf value.

  • Mass Spectrometry: The mass of the dimer will be (2 * M) - 18, where M is the molecular weight of the starting alcohol.

  • NMR Spectroscopy:

    • 1H NMR: Disappearance of the -OH proton signal and a downfield shift of the -CH2- protons.

    • 13C NMR: A new signal for the ether linkage carbon.

CompoundKey 1H NMR Signals (ppm, indicative)Key 13C NMR Signals (ppm, indicative)MS (m/z) [M+H]+
This compound~4.6 (s, 2H, -CH2-), ~5.0 (br s, 1H, -OH)~60-65 (-CH2OH)149.07
Dimeric Ether~4.8-5.0 (s, 4H, -CH2-O-CH2-)~70-75 (-CH2-O-)279.13

Mitigation Strategies:

  • Avoid High Temperatures: Prolonged heating can promote ether formation. Use the minimum temperature required for the cyclization to proceed to completion.

  • Control pH: Avoid strongly acidic conditions during workup and purification, as this can catalyze the condensation.

  • Purification: Careful column chromatography can usually separate the less polar dimer from the desired alcohol.

Question 4: My product seems to have been oxidized. What are the likely oxidation products and how can I avoid them?

Answer:

Causality:

The benzylic alcohol of this compound is susceptible to oxidation to the corresponding aldehyde (Imidazo[1,2-a]pyridine-7-carbaldehyde) and further to the carboxylic acid (Imidazo[1,2-a]pyridine-7-carboxylic acid) .[4][5][6] This can occur if the reaction is run under aerobic conditions, especially if certain metal catalysts are used which can facilitate oxidation.[7] Some synthetic routes for imidazo[1,2-a]pyridines employ oxidative conditions which would be detrimental to the methanol group.[8]

Identification:

  • TLC: The aldehyde will be less polar than the alcohol, while the carboxylic acid will be significantly more polar, often streaking on the TLC plate unless an acidic mobile phase is used.

  • IR Spectroscopy:

    • Aldehyde: Appearance of a strong C=O stretch around 1690-1710 cm-1.

    • Carboxylic Acid: Appearance of a broad O-H stretch (2500-3300 cm-1) and a C=O stretch around 1700-1725 cm-1.

  • NMR Spectroscopy:

    • Aldehyde: Disappearance of the -CH2OH signals and appearance of a singlet for the aldehyde proton (-CHO) around 9-10 ppm.

    • Carboxylic Acid: Disappearance of the -CH2OH signals and appearance of a broad singlet for the carboxylic acid proton (-COOH) above 10 ppm.

  • Mass Spectrometry:

    • Aldehyde: [M+H]+ = 147.05

    • Carboxylic Acid: [M+H]+ = 163.05

CompoundKey 1H NMR Signals (ppm, indicative)Key 13C NMR Signals (ppm, indicative)MS (m/z) [M+H]+
This compound~4.6 (s, 2H, -CH2-), ~5.0 (br s, 1H, -OH)~60-65 (-CH2OH)149.07
Imidazo[1,2-a]pyridine-7-carbaldehyde~9.9 (s, 1H, -CHO)~190 (-CHO)147.05
Imidazo[1,2-a]pyridine-7-carboxylic acid>10 (br s, 1H, -COOH)~165-170 (-COOH)163.05

Mitigation Strategies:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

  • Choice of Reagents: Avoid using reagents known to be strong oxidants. If a metal catalyst is required for the cyclization, choose one with low oxidative potential.

  • Protection Strategy: If oxidation is a persistent issue, consider protecting the alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to the cyclization, followed by deprotection.

II. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product?

A1: Column chromatography on silica gel is the most common and effective method for purifying this compound. A gradient elution starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity (e.g., by adding methanol to dichloromethane or ethyl acetate) will allow for the separation of less polar impurities (like the dimeric ether) and more polar impurities (like the carboxylic acid).

Q2: Can I use a one-pot synthesis for this compound?

A2: While many one-pot syntheses for the imidazo[1,2-a]pyridine core exist[9], the presence of the reactive hydroxymethyl group may complicate these approaches. A stepwise approach with isolation of the intermediate N-alkylated pyridine may offer better control and higher purity of the final product.

Q3: The reaction is not going to completion. What can I do?

A3: Incomplete conversion is often due to insufficient reaction time or temperature. However, simply increasing these parameters can lead to more side product formation. Consider the following:

  • Reagent Purity: Ensure the purity of your 2-amino-4-(hydroxymethyl)pyridine and α-haloketone. The α-haloketone can be unstable and should be used fresh or purified before use.

  • Base: The choice and stoichiometry of the base can be critical. A slight excess of a mild base like sodium bicarbonate or potassium carbonate is often sufficient.

  • Solvent: Ensure the solvent is dry, as water can interfere with the reaction.

Q4: I am seeing a side product that I cannot identify from the common examples. What else could it be?

A4: Other less common side reactions could include:

  • Reaction with Solvent: If using a reactive solvent like an alcohol at high temperatures, ether formation with the solvent is possible.

  • Polymerization: Under harsh conditions, polymerization of the starting materials or product can occur.

  • Side reactions from the α-haloketone: α-haloketones can self-condense or undergo other reactions, especially in the presence of a strong base.[10][11][12]

For unidentified impurities, it is recommended to isolate a small amount by preparative TLC or HPLC and perform detailed characterization using high-resolution mass spectrometry and 2D NMR techniques (COSY, HSQC, HMBC).

III. References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from --INVALID-LINK--

  • Sci-Hub. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from a relevant scientific database.

  • National Center for Biotechnology Information. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PubMed Central. --INVALID-LINK--

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. --INVALID-LINK--

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. PubMed Central. --INVALID-LINK--

  • Wiley Online Library. (n.d.). Structure of polycondensates from hydroxymethylphenols. --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. --INVALID-LINK--

  • Beilstein Journals. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. --INVALID-LINK--

  • Beilstein Journals. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. --INVALID-LINK--

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. --INVALID-LINK--

  • MDPI. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. --INVALID-LINK--

  • ResearchGate. (n.d.). Structure of polycondensates from hydroxymethylphenols | Request PDF. --INVALID-LINK--

  • Semantic Scholar. (n.d.). Structure and spectroscopy of imidazo [1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. PubMed Central. --INVALID-LINK--

  • ResearchGate. (n.d.). Microwave-Assisted Synthesis of New Schiff Bases from Imidazo[1,2-a]pyridine-3-carbaldehyde and Aromatic Amines in PEG-400 as a Green Approach. --INVALID-LINK--

  • ResearchGate. (n.d.). 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. --INVALID-LINK--

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. --INVALID-LINK--

  • ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine-6-carbaldehyde(116355-16-9) 1 H NMR. --INVALID-LINK--

  • Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. --INVALID-LINK--

  • National Center for Biotechnology Information. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. --INVALID-LINK--

  • ResearchGate. (n.d.). Condensation reactions of phenolic resins III: Self-condensations of 2,4-dihydroxymethylphenol and 2,4,6-trihydroxymethylphenol (1) | Request PDF. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PubMed Central. --INVALID-LINK--

  • ResearchGate. (n.d.). Figure 1: Self-condensation reaction of 2-hydroxymethylphenol (1) and.... --INVALID-LINK--

  • Wikipedia. (n.d.). α-Halo ketone. --INVALID-LINK--

  • Beilstein Journals. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyridine-7-carboxylic acid AldrichCPR. --INVALID-LINK--

  • ResearchGate. (n.d.). Selective Single-Step Oxidation of Amine to Cross-Azo Compounds with an Unhampered Primary Benzyl Alcohol Functionality | Request PDF. --INVALID-LINK--

  • SpectraBase. (n.d.). Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-phenyl- - Optional[13C NMR]. --INVALID-LINK--

  • DergiPark. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. --INVALID-LINK--

  • National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. PubMed Central. --INVALID-LINK--

  • ACS Publications. (n.d.). Imidazo[1,5-a]pyridines: a new class of thromboxane A2 synthetase inhibitors | Journal of Medicinal Chemistry. --INVALID-LINK--

References

Improving the regioselectivity of Imidazo[1,2-a]pyridine-7-substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the imidazo[1,2-a]pyridine scaffold. This guide is designed to provide in-depth, practical solutions for a common and critical challenge: controlling and improving the regioselectivity of electrophilic substitution at the C7 position. Poor regioselectivity, often leading to mixtures of C5, C7, and sometimes C3 substituted products, is a frequent bottleneck in synthetic campaigns.

This resource provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you diagnose issues, optimize your reaction conditions, and achieve your desired C7-functionalized products with higher purity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is achieving C7 selectivity in electrophilic substitutions on imidazo[1,2-a]pyridines so challenging?

Answer: The challenge lies in the inherent electronic properties of the imidazo[1,2-a]pyridine ring system. During an electrophilic aromatic substitution (SEAr), the aromatic ring acts as a nucleophile to attack an incoming electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate.[1][2] The stability of this intermediate dictates the preferred position of attack.

For the imidazo[1,2-a]pyridine core, electrophilic attack is most favored at positions that are electronically rich and lead to the most stable intermediate. Computational and experimental studies show that the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.[3][4] Conversely, the imidazole ring is electron-rich and activated.

Specifically:

  • C3 Position: This is often the most kinetically favored position for substitution, especially with unhindered electrophiles, due to the high electron density on the imidazole ring.[5][6]

  • C5 and C7 Positions: These positions on the pyridine ring are the next most reactive sites. Their reactivity is influenced by the lone pair of electrons on the bridgehead nitrogen (N4), which can be donated into the pyridine ring. The subtle electronic differences between C5 and C7, combined with steric factors, often lead to a mixture of regioisomers, making selective C7 functionalization difficult.

Troubleshooting Guide: Poor C7 Regioselectivity

This section addresses the common problem of obtaining a mixture of isomers (typically C7/C5) or substitution at the wrong position (typically C3) when targeting the C7 position.

Problem 1: My primary product is the C5-substituted isomer, not the desired C7.

Possible Cause A: Steric Hindrance The C5 position is often less sterically hindered than the C7 position, especially if a substituent is present at the C8 position. Bulky electrophiles may preferentially react at the more accessible C5 site.

Solution Strategy:

  • Modify the Electrophile: If possible, switch to a less sterically demanding electrophile. For example, in halogenations, switching from N-bromosuccinimide (NBS) to a source of Br+ that is less bulky might alter the product ratio.

  • Introduce a Directing Group: Consider installing a removable directing group at the C8 position. A moderately bulky group at C8 can sterically shield the C7 position less than it blocks the C5 position, potentially tipping the balance in favor of C7 substitution.

Possible Cause B: Electronic Effects of Existing Substituents Electron-donating groups (EDGs) on the pyridine ring (e.g., at C6 or C8) can influence the nucleophilicity of the adjacent carbons. An EDG at C6, for instance, might activate the C5 and C7 positions, but subtle differences in resonance or inductive effects could favor C5.

Solution Strategy:

  • Analyze Substituent Effects: Carefully consider the electronic nature of all existing groups on your scaffold. An electron-withdrawing group (EWG) at C8 could deactivate C7 more significantly than C5.

  • Temporary Ring Modification: In complex cases, temporary modification of a substituent to alter its electronic properties (e.g., reducing a nitro group to an amine) before the key C7-substitution step could be a viable, albeit longer, route.

Problem 2: I am getting significant amounts of the C3-substituted product.

Possible Cause: High Reactivity of the Imidazole Ring The C3 position is the most electron-rich and nucleophilic site in the imidazo[1,2-a]pyridine system.[7][8] Many electrophilic substitutions will occur preferentially at C3 unless steps are taken to prevent it.

Solution Strategy:

  • Use a C3-Blocking Group: The most effective strategy is to install a temporary blocking group at the C3 position. A common and effective choice is an iodine or bromine atom. This group can be installed selectively and then removed later via reduction (e.g., with Zn/AcOH) or used in a subsequent cross-coupling reaction.[5][9]

  • Modify Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity. More reactive electrophiles tend to be less selective, so choosing a milder reagent or generating the electrophile in situ at low concentrations can favor substitution on the less reactive pyridine ring over the highly activated imidazole ring.

Workflow & Decision Diagram for Improving C7 Selectivity

The following diagram outlines a logical workflow for troubleshooting and optimizing your C7 substitution reaction.

G start Start: Target C7 Substitution check_mixture Analyze Product Mixture (1H NMR, HPLC, LC-MS) start->check_mixture c5_major Major Product: C5 Isomer check_mixture->c5_major C5 > C7 c3_major Major Product: C3 Isomer check_mixture->c3_major C3 is significant c7_success Success: C7 Isomer is Major check_mixture->c7_success C7 is major sterics Hypothesis: Steric Control Favors C5 c5_major->sterics electronics Hypothesis: Electronics Favor C5 c5_major->electronics c3_reactivity Hypothesis: C3 is Kinetically Favored c3_major->c3_reactivity end Proceed to Next Step c7_success->end sol_sterics Action: - Use smaller electrophile - Add bulky C8 directing group sterics->sol_sterics sol_electronics Action: - Modify existing substituents - Change solvent polarity electronics->sol_electronics sol_c3 Action: - Install C3 blocking group (e.g., I, Br) - Use milder conditions (lower temp) c3_reactivity->sol_c3 re_evaluate Re-run Reaction & Analyze sol_sterics->re_evaluate sol_electronics->re_evaluate sol_c3->re_evaluate re_evaluate->check_mixture Iterate

Caption: Troubleshooting workflow for C7 substitution.

Key Experimental Protocols

Protocol 1: Selective C7-Bromination via a C3-Blocked Intermediate

This two-step protocol is designed to achieve high regioselectivity for the C7 position by first blocking the more reactive C3 position.

Step A: C3-Iodination (Blocking Step)

  • Setup: To a solution of your starting imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile (ACN) or dichloromethane (DCM) (0.1 M), add N-iodosuccinimide (NIS) (1.1 eq).

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Protect the reaction from light.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with DCM or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the 3-iodo-imidazo[1,2-a]pyridine intermediate.

Step B: C7-Bromination

  • Setup: Dissolve the 3-iodo-imidazo[1,2-a]pyridine intermediate (1.0 eq) in a suitable solvent such as DMF or a strong acid like concentrated sulfuric acid (use with caution).

  • Reaction: Cool the solution to 0 °C. Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise, maintaining the temperature. Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Work-up: Carefully quench the reaction by pouring it over ice and neutralizing with a saturated aqueous solution of sodium bicarbonate. Extract with ethyl acetate, wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purification: Purify by column chromatography to isolate the 3-iodo-7-bromo-imidazo[1,2-a]pyridine. The C3-iodo group can then be removed (e.g., Zn/AcOH) or used in a subsequent reaction.

Protocol 2: Differentiating C5 and C7 Isomers using 2D NMR

Unequivocal characterization of your final product is critical. While 1D 1H NMR can be complex, 2D NMR techniques like HMBC and NOESY provide definitive structural information.[10]

  • Sample Prep: Prepare a 5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Acquire Spectra:

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space.

  • Interpretation:

    • For a C7-substituted product: Look for a NOESY correlation between the proton at C8 and the proton at C6. The absence of a proton at C7 will be evident.

    • For a C5-substituted product: A key NOESY correlation will be observed between the proton at C6 and the substituent that has been installed at C5 (if it has protons). The proton at C8 will show a correlation to the proton at C7.

    • HMBC Analysis: Protons on substituents at C7 will show HMBC correlations to C6, C7, and C8, helping to confirm the attachment point.

Data Summary: Influence of Conditions on Regioselectivity

The choice of solvent and reagent can dramatically impact the C7/C5 isomer ratio. While specific results are highly substrate-dependent, general trends can be observed.

Reaction TypeReagentSolventTypical Major IsomerRationale
BrominationNBSDMFC7/C5 MixtureDMF is a polar aprotic solvent that facilitates the formation of the electrophile. Selectivity is often moderate.[11]
BrominationNBSConc. H₂SO₄C7 favoredProtonation of the ring system can alter the electronic distribution, deactivating the C5 position relative to C7.
NitrationHNO₃/H₂SO₄H₂SO₄C7 favoredStrongly acidic conditions protonate the ring, influencing the position of attack.

Mechanistic Considerations

Understanding the mechanism of electrophilic aromatic substitution is key to controlling the outcome.

SEAr_Mechanism Reactants Imidazo[1,2-a]pyridine + E⁺ Intermediate σ-complex (Wheland Intermediate) Aromaticity Lost Reactants->Intermediate Slow Product Substituted Product Aromaticity Restored Intermediate->Product Fast -H⁺ caption General SₑAr Mechanism.

Caption: General mechanism of electrophilic substitution.

The regioselectivity is determined in the first, rate-determining step.[1] The stability of the intermediate σ-complex dictates the favored position of attack. Attack at C7 allows for resonance structures that maintain the aromaticity of the imidazole ring, which is a key stabilizing factor. However, subtle electronic and steric factors often make the energy difference between the C7- and C5-attack pathways very small, leading to product mixtures.

References

Technical Support Center: Overcoming Poor Solubility of Imidazo[1,2-a]pyridine-7-methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Imidazo[1,2-a]pyridine-7-methanol and its derivatives. This guide is designed to provide you with in-depth troubleshooting strategies and practical, field-proven insights to overcome the common yet significant challenge of poor aqueous solubility. The fused bicyclic ring system inherent to many imidazo[1,2-a]pyridine analogues often contributes to high lipophilicity and consequently, low aqueous solubility, which can impede preclinical development.[1] This resource offers a structured, question-and-answer-based approach to systematically diagnose and resolve solubility issues encountered during your experiments.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and provides a foundational understanding of the solubility challenges associated with this class of compounds.

Q1: My this compound derivative won't dissolve in my aqueous buffer for an in vitro assay. What is the first thing I should check?

A1: The first step is to assess the fundamental physicochemical properties of your specific derivative. The imidazo[1,2-a]pyridine core has a basic nitrogen atom, making the solubility of its derivatives pH-dependent.

  • Initial Action: Measure the pH of your aqueous buffer. Imidazo[1,2-a]pyridine derivatives are typically weakly basic and will exhibit greater solubility in acidic conditions where the molecule can be protonated.[2][3][]

  • Troubleshooting: If your buffer is neutral or basic (pH > 7), the compound will likely be in its less soluble free base form. Attempt to dissolve a small amount of the compound in a buffer with a lower pH (e.g., pH 4-5) to see if solubility improves. This simple test can confirm if pH modification is a viable strategy.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my required concentration. What are my next steps?

A2: If pH adjustment alone is not sufficient, the next logical step is to explore the use of co-solvents. Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[5][6]

  • Recommended Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol (PEG 300 or PEG 400)

    • Propylene glycol

  • Causality: These solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for your hydrophobic derivative to dissolve.[5] It is crucial to start with a small percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it, as high concentrations of organic solvents can be toxic to cells in biological assays.

Q3: Are there more advanced formulation strategies I can employ in a research setting without extensive manufacturing equipment?

A3: Absolutely. For a laboratory setting, complexation with cyclodextrins is a highly effective and accessible method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8]

  • Mechanism of Action: Your this compound derivative, being lipophilic, can become encapsulated within the hydrophobic core of the cyclodextrin molecule.[8] The resulting "inclusion complex" has a hydrophilic exterior, rendering the entire complex water-soluble.[7][9]

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Benefit: This approach often significantly increases aqueous solubility without the need for organic co-solvents, which can be advantageous for cellular-based experiments.[9][10]

Part 2: In-Depth Troubleshooting & Methodology Guides

This section provides detailed protocols and decision-making workflows for more persistent solubility challenges.

Troubleshooting Workflow: A Step-by-Step Approach

This workflow provides a logical progression for systematically addressing solubility issues.

Solubility_Workflow Start Start: Poorly Soluble Imidazo[1,2-a]pyridine Derivative Assess_pH Q: Is the compound ionizable? A: Yes, weakly basic. Start->Assess_pH Adjust_pH Strategy 1: pH Modification (e.g., use pH 4-6 buffer) Assess_pH->Adjust_pH Yes Check_Sol_1 Sufficient Solubility? Adjust_pH->Check_Sol_1 Use_Cosolvent Strategy 2: Co-solvent Addition (e.g., DMSO, PEG 400) Check_Sol_1->Use_Cosolvent No End_Success End: Proceed with Experiment Check_Sol_1->End_Success Yes Check_Sol_2 Sufficient Solubility? Use_Cosolvent->Check_Sol_2 Use_Cyclodextrin Strategy 3: Cyclodextrin Complexation (e.g., HP-β-CD) Check_Sol_2->Use_Cyclodextrin No Check_Sol_2->End_Success Yes Check_Sol_3 Sufficient Solubility? Use_Cyclodextrin->Check_Sol_3 Advanced_Methods Consider Advanced Strategies: - Nanosuspensions - Solid Dispersions Check_Sol_3->Advanced_Methods No Check_Sol_3->End_Success Yes End_Consult End: Consult Formulation Specialist Advanced_Methods->End_Consult

Caption: Decision workflow for solubility enhancement.

Experimental Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol establishes a baseline for your compound's solubility, a critical first step before attempting enhancement techniques. The shake-flask method is considered the gold standard for determining equilibrium solubility.[11]

Objective: To determine the equilibrium solubility of an this compound derivative in a specific aqueous medium.

Materials:

  • Your this compound derivative

  • Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the compound to a vial containing a known volume of the aqueous buffer. "Excess" means that solid particles should be visible after mixing.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid microparticles.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Data Interpretation: The measured concentration represents the equilibrium solubility of your compound in that specific medium.

Experimental Protocol 2: Solubility Enhancement via Cyclodextrin Complexation

This protocol details how to prepare and evaluate a drug-cyclodextrin inclusion complex.

Objective: To increase the apparent aqueous solubility of an this compound derivative using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Your this compound derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired buffer

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Prepare Cyclodextrin Stock Solution: Prepare a concentrated stock solution of HP-β-CD in your desired aqueous medium (e.g., 40% w/v in water).

  • Kneading Method:

    • Place a known amount of your compound in a glass mortar.

    • Add a small amount of the HP-β-CD solution to form a paste.[12]

    • Knead the paste thoroughly with a pestle for 30-60 minutes.

    • Dry the resulting mixture (e.g., in a vacuum oven at 40°C) to obtain a solid powder. This powder is the drug-cyclodextrin complex.

  • Solubility Testing: Determine the aqueous solubility of the prepared complex using the Shake-Flask Method (Protocol 1) and compare it to the solubility of the uncomplexed drug.

Strategy Typical Fold Increase in Solubility Advantages Considerations
pH Adjustment 2-100x (highly compound dependent)Simple, rapid, and cost-effective.[]Only effective for ionizable compounds; risk of precipitation upon pH change.
Co-solvents 10-1000xEffective for highly lipophilic compounds; simple to formulate.[6]Potential for in vitro toxicity; risk of drug precipitation upon dilution.
Cyclodextrins 10-5000xLow toxicity; forms a true solution; suitable for parenteral formulations.[7]Can be costly; requires a molar ratio of cyclodextrin to drug.
Nanosuspensions Variable (increases dissolution rate)High drug loading; applicable to many compounds.[13]Requires specialized equipment (homogenizers, mills); potential for physical instability.
Solid Dispersions 10-10,000xSignificant solubility enhancement; improves dissolution rate.[14][15]Requires a carrier polymer; potential for physical instability (recrystallization).[15]

Part 3: Advanced Strategies for Drug Development Professionals

For compounds progressing towards later-stage preclinical or clinical development, more robust formulation technologies are often necessary.

Q4: My compound is intended for oral administration, but its low solubility is limiting bioavailability. What formulation technologies should I consider?

A4: For oral delivery of poorly soluble drugs, amorphous solid dispersions (ASDs) are a leading strategy.[16]

  • Underlying Principle: An amorphous solid lacks the crystalline lattice structure of the stable solid form. This disordered state has a higher free energy, which translates to increased apparent solubility and a faster dissolution rate.[14][17]

  • How it Works: The this compound derivative is molecularly dispersed within a hydrophilic polymer matrix.[15] When the formulation is exposed to aqueous fluids in the gastrointestinal tract, the polymer dissolves rapidly, releasing the drug in a supersaturated state, which enhances absorption.[16]

  • Common Polymers: HPMC, HPMC-AS, PVP.[18]

  • Manufacturing Methods: Spray drying and hot-melt extrusion are common industrial techniques for producing ASDs.[19]

Solid_Dispersion Components Hydrophobic Drug (Crystalline) Hydrophilic Polymer Process Spray Drying or Hot-Melt Extrusion Components->Process ASD Amorphous Solid Dispersion Drug Molecularly Dispersed in Polymer Matrix Process->ASD Result Enhanced Solubility & Dissolution Rate ASD->Result

Caption: Formation of an amorphous solid dispersion.

Q5: What if I need to develop a high-concentration formulation for intravenous (IV) administration?

A5: For IV administration, where the total volume is limited, creating a nanosuspension is a highly effective approach.[20]

  • Concept: A nanosuspension is a colloidal dispersion of pure drug particles in a liquid medium, with a particle size typically below 1 µm.[20]

  • Mechanism of Solubility Enhancement: According to the Noyes-Whitney equation, reducing the particle size dramatically increases the surface area available for dissolution.[21] This leads to a faster dissolution rate and an increase in the saturation solubility of the drug.[17]

  • Stabilization: Surfactants or polymers are used to coat the surface of the nanoparticles, preventing them from aggregating.[13]

  • Manufacturing Methods: "Top-down" methods like media milling or high-pressure homogenization are used to break down larger drug crystals, while "bottom-up" methods involve controlled precipitation from a solution.[20][22]

This technical guide provides a comprehensive framework for addressing the solubility challenges of this compound derivatives. By systematically applying these principles and protocols, researchers can enhance the developability of these promising therapeutic agents.

References

Stability issues of Imidazo[1,2-A]pyridine-7-methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,2-a]pyridine-7-methanol

Introduction

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in solution. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its wide range of biological activities.[1][2][3][4][5] However, its fused heterocyclic structure, while beneficial for biological interactions, can present unique stability challenges in experimental settings. This guide provides in-depth, practical solutions to common stability issues, grounded in chemical principles and validated protocols, to ensure the integrity and reproducibility of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: What are the recommended storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Recommended temperatures are typically between 2-8°C.[7] It is crucial to protect the compound from moisture and light.

Q2: How should I prepare stock solutions? Which solvents are recommended?

A: For initial stock solutions, high-purity, anhydrous dimethyl sulfoxide (DMSO) is recommended. Imidazopyridine derivatives generally exhibit good solubility in common organic solvents like DMSO, methanol (MeOH), and dichloromethane (DCM).[8] Prepare concentrated stock solutions (e.g., 10-50 mM) in DMSO and store them at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q3: Is this compound stable in aqueous solutions?

A: The stability in aqueous media is condition-dependent. The compound is susceptible to degradation, particularly at non-neutral pH and upon exposure to light. When preparing working solutions in aqueous buffers (e.g., PBS, cell culture media), it is best practice to perform the final dilution immediately before the experiment. Avoid long-term storage of dilute aqueous solutions. While some imidazopyridine isomers have predicted aqueous solubility around 10 g/L, others in the same class suffer from poor solubility, which can be mistaken for instability.[7][9]

Q4: What are the primary factors that cause degradation in solution?

A: The main drivers of degradation for this compound in solution are:

  • Photodegradation: Exposure to light, particularly UV and high-intensity visible light, can induce photochemical reactions.[10]

  • pH Extremes: Both strongly acidic and strongly basic conditions can catalyze hydrolysis or ring-opening reactions.

  • Oxidation: The presence of oxidizing agents or reactive oxygen species (ROS) can lead to degradation.[10] Some imidazopyridines are known to be incompatible with strong oxidizing agents.[6]

  • Temperature: Elevated temperatures accelerate all degradation pathways.

Section 2: Troubleshooting Guide - Common Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments.

Issue 1: Unexpected Precipitation or Cloudiness in Aqueous Buffer

Symptom: Upon diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture medium), the solution becomes cloudy or a precipitate forms.

Causality Analysis: This is often a solubility issue rather than chemical degradation. The compound may be poorly soluble in the final aqueous buffer, especially at higher concentrations. The final concentration of DMSO in the working solution can also be a critical factor; a higher percentage of DMSO will aid solubility.

Troubleshooting Protocol:

  • Verify Final Concentration: Ensure the final experimental concentration does not exceed the compound's aqueous solubility limit. If possible, perform a preliminary solubility test.

  • Increase Cosolvent: Check the percentage of DMSO in your final solution. For many in vitro assays, a final DMSO concentration of 0.1% to 0.5% is acceptable and can help maintain solubility.

  • Use a Surfactant: For certain applications, a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) can improve aqueous solubility.

  • pH Adjustment: Check the pH of your buffer. The protonation state of the imidazopyridine ring can affect solubility. Perform small-scale tests in buffers with slightly different pH values (e.g., 6.8, 7.4, 8.0) to identify an optimal range.

Issue 2: Loss of Biological Activity or Inconsistent Results Over Time

Symptom: Experiments performed with the same batch of compound yield diminishing or variable results over a period of hours or days.

Causality Analysis: This is a classic sign of chemical instability. The parent compound is likely degrading in the working solution, leading to a lower effective concentration. The most common culprits are photodegradation and hydrolysis. Studies on other imidazopyridine derivatives have shown significant photodegradation upon exposure to simulated sunlight, often mediated by reactive oxygen species (ROS).[10]

Troubleshooting Workflow:

G Problem Inconsistent Activity Check_Freshness Was working solution freshly prepared? Problem->Check_Freshness Cause_Storage Potential Cause: Degradation in stored working solution. Check_Freshness->Cause_Storage No Check_Light Was experiment protected from light? Check_Freshness->Check_Light Yes Sol_Storage Action: Prepare fresh solution for each experiment. Cause_Storage->Sol_Storage Cause_Photo Potential Cause: Photodegradation. Check_Light->Cause_Photo No Check_pH Is buffer pH neutral? (pH 6.8-7.6) Check_Light->Check_pH Yes Sol_Photo Action: Use amber vials, cover plates with foil, work under low light. Cause_Photo->Sol_Photo Cause_pH Potential Cause: pH-mediated hydrolysis. Check_pH->Cause_pH No Final_Action If issues persist, perform forced degradation study (See Sec. 3). Check_pH->Final_Action Yes Sol_pH Action: Confirm buffer pH. Perform a time-course study in buffer. Cause_pH->Sol_pH

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 3: Solution Changes Color During Experiment or Storage

Symptom: A colorless solution of the compound develops a yellow or brown tint over time.

Causality Analysis: Color change is a strong indicator of chemical degradation, often resulting from the formation of conjugated chromophores. This is frequently associated with oxidation or photodegradation pathways. The formation of N-oxides or ring-opened products can introduce new electronic transitions that absorb visible light.

Recommended Actions:

  • Deoxygenate Buffers: If oxidative degradation is suspected, prepare working solutions using buffers that have been deoxygenated by sparging with nitrogen or argon gas.

  • Add Antioxidants: For specific applications where it will not interfere with the assay, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to the solution.

  • Strict Light Protection: Implement rigorous light protection measures as described in Issue 2. Photochemical reactions are a primary cause of color formation in aromatic heterocyclic compounds.[10]

  • LC-MS Analysis: Analyze the discolored solution using LC-MS to identify the parent compound and any new peaks corresponding to degradation products. This provides definitive evidence of degradation and insight into the mechanism.

Section 3: Proactive Stability Enhancement & Assessment

Instead of just troubleshooting, a proactive approach can prevent stability issues from compromising your data. A forced degradation study is a powerful tool to understand the intrinsic stability of your molecule.[11][12]

Protocol: Basic Forced Degradation Study

This protocol helps identify the conditions under which this compound is unstable.

Objective: To intentionally degrade the compound under various stress conditions (hydrolysis, oxidation, photolysis, heat) and assess the extent of degradation.

Materials:

  • This compound

  • Solvents: Acetonitrile (ACN), Water (HPLC-grade)

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV/PDA detector and a C18 column

Workflow:

Caption: Workflow for a forced degradation study.

Interpreting Results: This study will reveal the compound's "Achilles' heel." For example, if significant degradation occurs only under light exposure, you know that photoprotection is the most critical handling parameter.

ConditionExpected StabilityPrimary Degradation PathwayRecommended Precaution
Acidic (pH < 4) Low to ModerateAcid-catalyzed hydrolysis of the methanol group or ring protonation effects.Buffer solutions to pH > 5. Avoid acidic media for storage.
Neutral (pH 6-8) Moderate to HighPrimarily photodegradation if exposed to light.Protect from light. Use freshly prepared solutions.
Basic (pH > 9) Low to ModerateBase-catalyzed reactions. Incompatibility with strong bases is noted.[6]Buffer solutions to pH < 8.5.
Oxidative (H₂O₂) LowOxidation of the heterocyclic ring or methanol group.Use deoxygenated solvents; avoid peroxide-containing reagents.
Photolytic Very LowROS-mediated photodegradation.[10]Use amber vials, work in low light, cover experimental plates.
Thermal (>40°C) ModerateGeneral acceleration of all degradation pathways.Store solutions at recommended temperatures (4°C for short-term, -20°C or colder for long-term).

Section 4: Analytical Protocol for Stability Assessment

To implement a self-validating system, you must be able to analytically confirm the stability of your compound in your specific experimental matrix.

Protocol: HPLC-UV Method for Purity & Degradation Analysis

Objective: To separate this compound from potential degradation products and quantify its purity.

Methodology:

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV/PDA detector set to monitor at the λmax of the compound (typically determined by a UV scan, likely in the 250-360 nm range for this scaffold).[8]

  • Gradient Elution:

    • Flow Rate: 1.0 mL/min.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: Linear ramp from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-19 min: Return to 5% B

      • 19-25 min: Re-equilibration at 5% B

  • Sample Preparation:

    • Prepare a fresh "Time 0" standard at the working concentration in your experimental buffer.

    • Incubate a parallel sample under your experimental conditions (e.g., in a clear plate on the benchtop for 4 hours).

    • At the end of the incubation, dilute both the "Time 0" and the experimental sample with Mobile Phase A to prevent precipitation and ensure compatibility with the HPLC method.

  • Analysis and Interpretation:

    • Inject both samples onto the HPLC system.

    • Compare the chromatograms. A loss of stability is indicated by:

      • A decrease in the peak area of the parent compound in the experimental sample compared to the "Time 0" standard.

      • The appearance of new peaks (degradation products) in the experimental sample, which are typically more polar and elute earlier.

    • Percent Purity Calculation: (Area of Parent Peak / Total Area of All Peaks) x 100

    • Percent Degradation Calculation: [1 - (Area_Parent_Experimental / Area_Parent_Time_0)] x 100

References

Technical Support Center: Troubleshooting the Reduction to Imidazo[1,2-A]pyridine-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,2-A]pyridine-7-methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the critical final reduction step in the synthesis of this valuable scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in drug discovery, forming the basis for therapeutics targeting a range of conditions from insomnia to cancer.[1][2]

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues encountered during the reduction of a 7-position carbonyl. We will explore the causality behind experimental choices, ensuring that every procedure is a self-validating system grounded in robust chemical principles.

Section 1: Core Strategy - Selecting Your Reduction Pathway

The successful synthesis of this compound hinges on a well-chosen reduction strategy tailored to your specific precursor. The two most common starting materials for this final step are the imidazo[1,2-a]pyridine-7-carboxylate (an ester) and the imidazo[1,2-a]pyridine-7-carbaldehyde (an aldehyde). Your choice of reducing agent is dictated almost entirely by which of these functional groups you are starting with.

G cluster_0 cluster_1 cluster_2 cluster_3 start Identify Starting Material ester Ester Precursor (e.g., Ethyl Ester) start->ester Is it an Ester? aldehyde Aldehyde Precursor start->aldehyde Is it an Aldehyde? lah Use Strong Hydride Donor (LiAlH₄) ester->lah nabh4 Use Mild Hydride Donor (NaBH₄) aldehyde->nabh4 lah_consider Key Considerations: • Strict Anhydrous Conditions • Ethereal Solvents (THF, Et₂O) • Careful Quench Protocol lah->lah_consider nabh4_consider Key Considerations: • Protic Solvents (MeOH, EtOH) • Simple Aqueous Workup • High Chemoselectivity nabh4->nabh4_consider

Caption: Decision workflow for selecting the appropriate reducing agent.

Reagent Comparison

The choice between Lithium Aluminum Hydride (LiAlH₄, LAH) and Sodium Borohydride (NaBH₄) is the most critical decision in this synthesis. LAH is a highly reactive, powerful reducing agent, whereas NaBH₄ is significantly milder and more selective.[3][4] This difference is due to the greater polarity and weaker bond strength of the Al-H bond compared to the B-H bond, making the hydride ion in LAH a much more potent nucleophile.[5]

FeatureLithium Aluminum Hydride (LiAlH₄)Sodium Borohydride (NaBH₄)
Reactivity Very High. Reduces esters, acids, amides, aldehydes, ketones.[5][6]Moderate. Reduces aldehydes, ketones, and acyl chlorides.[7] Generally unreactive with esters.
Selectivity Low. Tends to reduce most polar unsaturated functional groups.High. Excellent for reducing aldehydes in the presence of less reactive groups like esters.
Required Solvents Anhydrous, non-protic solvents (e.g., THF, Diethyl Ether).[6]Protic solvents (e.g., Methanol, Ethanol) or aprotic solvents (e.g., DMF, THF).
Workup Complex. Requires careful quenching of excess reagent to avoid hazards and formation of emulsions.[6]Simple. Typically involves quenching with water or dilute acid followed by extraction.
Safety HIGHLY REACTIVE. Reacts violently with water and protic solvents to release H₂ gas, a fire hazard. Must be handled under inert atmosphere.[5][6]Relatively safe. Stable in neutral or basic aqueous and alcoholic solutions. Decomposes in acidic conditions.

Section 2: Troubleshooting Guide

This section addresses the most common failures encountered during the reduction, their probable causes, and validated solutions.

Q1: My reaction is incomplete, and I still see starting material on my TLC plate. How can I drive it to completion?

Answer: An incomplete reaction is typically due to issues with reagent activity, stoichiometry, or reaction conditions.

  • Cause A: Degraded Reducing Agent (LiAlH₄). LAH is extremely sensitive to moisture.[6] If the reagent has been improperly stored or handled, it will be partially quenched, reducing its effective molarity.

    • Solution: Always use freshly opened LAH or LAH from a properly sealed container stored in a desiccator. For critical, large-scale reactions, consider titrating the LAH solution to determine its exact molarity before use.

  • Cause B: Insufficient Equivalents. For the reduction of an ester with LAH, a minimum of 2 equivalents of hydride are required mechanistically. The first adds to the carbonyl, and the second reduces the intermediate aldehyde. In practice, 1.5 to 2.0 equivalents of LAH (which supplies 4 equivalents of H⁻) are commonly used to ensure the reaction goes to completion.

    • Solution: Increase the equivalents of the reducing agent. For a sluggish reaction, add an additional 0.5 equivalents of LAH and monitor by TLC after 30-60 minutes.

  • Cause C: Low Temperature. While LAH reductions are often initiated at 0 °C to control the initial exotherm, they frequently require warming to room temperature or even gentle reflux to proceed to completion.

    • Solution: After the initial addition of the substrate at 0 °C, allow the reaction to warm to room temperature. If the reaction is still stalled after several hours, gently heat the mixture to reflux in THF (approx. 66 °C) and monitor its progress.

Q2: I'm observing significant side product formation. What's going wrong?

Answer: Side product formation is usually a result of poor chemoselectivity or unexpected reactivity of the heterocyclic core.

  • Cause A: Over-reduction of Other Functional Groups. If your imidazo[1,2-a]pyridine scaffold contains other reducible groups (e.g., nitriles, amides, or a second ester), the powerful nature of LAH will likely reduce them as well.[3]

    • Solution: This is a chemical strategy issue. If other groups must be preserved, the ideal approach is to use a starting material that allows for a milder reducing agent (i.e., start with the aldehyde and use NaBH₄). Alternatively, implement a protecting group strategy for the other sensitive functionalities prior to the reduction step.

  • Cause B: Ring Reduction (Rare). The imidazo[1,2-a]pyridine ring is generally stable to hydride reducing conditions.[8] However, under harsh conditions (prolonged high heat) or with certain substitution patterns, undesired ring hydrogenation could theoretically occur.

    • Solution: Avoid unnecessarily harsh conditions. Do not let the reaction run for an excessive amount of time (e.g., days) or at very high temperatures unless literature for a closely related substrate supports it. Most LAH reductions are complete within a few hours at room temperature or gentle reflux.[5]

Q3: My yield is very low after workup and purification. Where is my product going?

Answer: Low isolated yield is one of the most frustrating issues and is almost always traced back to the workup and extraction phase, especially with LAH reductions.

  • Cause A: Product Trapped in Aluminum Emulsion. The quenching of LAH with water can produce gelatinous aluminum hydroxide (Al(OH)₃), which forms a thick emulsion that is nearly impossible to separate from the organic layer. Your highly polar alcohol product will be trapped in this emulsion, leading to catastrophic yield loss.

    • Solution: Use a standardized Fieser workup protocol. This procedure is designed to convert the aluminum salts into a granular, easily filterable solid. See the detailed protocol in Section 4.

  • Cause B: Product Solubility in the Aqueous Layer. this compound is a polar molecule with a hydroxyl group and two nitrogen atoms, giving it some water solubility. During the aqueous workup, a significant amount of product can be lost to the aqueous phase.

    • Solution 1: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, "salting out" your organic product and driving it into the organic layer.

    • Solution 2: Use a more polar extraction solvent. While ethyl acetate is common, a mixture of Dichloromethane (DCM) and Isopropanol (e.g., 9:1 or 4:1) can be much more effective at extracting polar, hydrogen-bond-donating products. Perform multiple extractions (at least 3-5) to ensure full recovery.

Q4: The workup for my LAH reduction is forming an unmanageable emulsion. How can I fix this?

Answer: This is a direct consequence of improper quenching, as described in Q3. The Fieser workup is the industry-standard solution.

G cluster_0 cluster_1 cluster_2 start Start: Reaction Mixture (Post-Reaction, Cooled to 0°C) step1 Step 1: SLOWLY Add 'X' mL H₂O (Quenches excess LiAlH₄) start->step1 step2 Step 2: Add 'X' mL 15% NaOH (aq) (Forms aluminate salts) step1->step2 note Note: 'X' = grams of LiAlH₄ used step3 Step 3: Add '3X' mL H₂O (Hydrates salts to granular form) step2->step3 stir Stir vigorously at RT for 30-60 min step3->stir outcome Result: Fine, Granular White Precipitate in Organic Solvent stir->outcome filter Filter through Celite®, wash solid with solvent. Collect filtrate. outcome->filter

Caption: Workflow for the Fieser method to quench LiAlH₄ reductions.

Section 3: Frequently Asked Questions (FAQs)

Q1: Can I use NaBH₄ to reduce the ester precursor to save myself the trouble of LAH?

Answer: Under standard conditions (NaBH₄ in methanol), the reduction of an ester is extremely slow to non-existent. However, the reactivity of NaBH₄ can be enhanced. A common method is to use NaBH₄ in a mixed solvent system, such as THF and methanol.[9] The reaction often requires heating and may still be slower than with LAH, but it provides a much safer alternative with a simpler workup. This is a viable strategy if you need to avoid LAH.

Q2: How do I properly set up an anhydrous reaction for LAH?

Answer:

  • Glassware: Dry all glassware in an oven ( >120 °C) for several hours and allow it to cool in a desiccator or under a stream of inert gas (Nitrogen or Argon).

  • Solvents: Use anhydrous solvents. Commercially available anhydrous THF (often packaged with a septa-sealed cap) is ideal. If you are using a solvent still, ensure it is properly maintained.

  • Atmosphere: Assemble your glassware (flask, condenser, addition funnel) while flushing with an inert gas. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler system.

  • Reagent Transfer: Transfer LAH powder in a glove box or glove bag if possible. If not, weigh it quickly and add it to the reaction flask under a strong flow of inert gas. For solutions, use dry, inert-gas-flushed syringes.

Q3: What's the best way to monitor the reaction progress?

Answer: Thin-Layer Chromatography (TLC) is the most effective method.

  • System: Use a silica gel plate. A good mobile phase (eluent) would be a mixture of ethyl acetate and hexanes (e.g., starting at 50:50 and adjusting polarity as needed).

  • Visualization: The imidazo[1,2-a]pyridine core is UV active, so it will be visible under a UV lamp (254 nm). The starting ester or aldehyde will be less polar (higher Rf) than the product alcohol, which will be more polar (lower Rf) due to the -OH group. A complete reaction is indicated by the complete disappearance of the starting material spot.

Section 4: Validated Experimental Protocols

Protocol 1: Reduction of Ethyl Imidazo[1,2-a]pyridine-7-carboxylate using LiAlH₄

  • Materials:

    • Ethyl Imidazo[1,2-a]pyridine-7-carboxylate

    • Lithium Aluminum Hydride (LiAlH₄)

    • Anhydrous Tetrahydrofuran (THF)

    • 15% (w/v) Sodium Hydroxide (NaOH) solution

    • Deionized Water

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

    • Celite®

  • Procedure:

    • Setup: Under an inert atmosphere (N₂ or Ar), add LiAlH₄ (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a stir bar, reflux condenser, and a dropping funnel. Add anhydrous THF to create a slurry (approx. 0.5 M). Cool the flask to 0 °C in an ice-water bath.

    • Addition: Dissolve the starting ester (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH slurry at 0 °C over 30 minutes. A gentle evolution of gas may be observed.

    • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC until all starting material is consumed. Gentle heating to reflux may be required for complete conversion.

    • Workup (Fieser Protocol): Cool the reaction mixture back down to 0 °C. For every 1 gram of LAH used, quench by adding the following reagents sequentially and very slowly :

      • 1.0 mL of water

      • 1.0 mL of 15% NaOH (aq)

      • 3.0 mL of water

    • Remove the ice bath and stir the resulting mixture vigorously at room temperature for 1 hour. A fine, white, granular precipitate should form.

    • Purification: Add a small amount of anhydrous MgSO₄ to the slurry to absorb excess water. Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF and ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be further purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes or DCM in methanol) to yield pure this compound.[10]

Protocol 2: Reduction of Imidazo[1,2-a]pyridine-7-carbaldehyde using NaBH₄

  • Materials:

    • Imidazo[1,2-a]pyridine-7-carbaldehyde

    • Sodium Borohydride (NaBH₄)

    • Methanol (MeOH)

    • Deionized Water

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Setup: To a round-bottom flask containing a solution of the starting aldehyde (1.0 eq.) in methanol, add a magnetic stir bar. Cool the flask to 0 °C in an ice-water bath.

    • Addition: Add NaBH₄ (1.5 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C. Gas evolution (H₂) will be observed.

    • Reaction: After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor by TLC until the starting aldehyde is no longer visible (typically 1-2 hours).

    • Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. For improved recovery, saturate the aqueous layer with NaCl.

    • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity but can be recrystallized or purified by column chromatography if necessary.

References

Catalyst selection for efficient Imidazo[1,2-A]pyridine-7-methanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Imidazo[1,2-a]pyridine-7-methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, experience-driven answers to common questions and challenges encountered during the synthesis of this important heterocyclic scaffold. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: What are the most common and efficient catalytic systems for synthesizing the Imidazo[1,2-a]pyridine core?

A1: Transition-metal catalysis is the most prevalent and efficient strategy for Imidazo[1,2-a]pyridine synthesis.[1] Copper-based catalysts are particularly dominant due to their low cost, high efficiency, and functional group tolerance.[2]

  • Copper (Cu) Catalysts: Copper(I) and Copper(II) salts like CuI, CuBr, CuSO₄, and Cu(OAc)₂ are widely used.[2][3][4] They are effective in multicomponent reactions (e.g., A³-coupling of 2-aminopyridines, aldehydes, and alkynes) and oxidative cyclizations.[1][5] For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has proven compatible with a broad range of functional groups.[3]

  • Iron (Fe) Catalysts: Iron chlorides (FeCl₂ or FeCl₃) have emerged as inexpensive and environmentally benign catalysts.[6] They are particularly effective in cascade reactions involving nitroolefins and 2-aminopyridines.[7]

  • Palladium (Pd) Catalysts: Palladium is typically employed for C-H activation and cross-coupling reactions to build or functionalize the imidazopyridine core, though it is often a more expensive option.[1][8]

  • Metal-Free Systems: Iodine-catalyzed multicomponent reactions offer a cost-effective and eco-friendly alternative.[9][10] Additionally, novel methods using photocatalysts like Eosin-Y under visible light are being developed for greener synthesis pathways.[11]

Q2: How does the 7-hydroxymethyl (-CH₂OH) group on the target molecule affect catalyst selection?

A2: The free hydroxyl group in this compound (or its precursor, 4-(hydroxymethyl)-2-aminopyridine) can be problematic. It can act as a nucleophile or coordinate with the metal center of a Lewis acidic catalyst. This can lead to:

  • Catalyst Deactivation: The hydroxyl group can bind to the catalyst's active site, inhibiting its turnover.

  • Side Reactions: It may compete with the desired reaction pathway, leading to byproducts.

To mitigate these effects, consider the following:

  • Protecting Groups: Temporarily protect the hydroxyl group (e.g., as a silyl ether like TBDMS or a benzyl ether). This is a robust strategy but adds extra steps to the synthesis.

  • Catalyst Choice: Select a catalyst known for its tolerance to protic functional groups. Some modern copper and iron catalytic systems are designed to be more robust in this regard.

  • Late-Stage Functionalization: Synthesize the Imidazo[1,2-a]pyridine core with a more inert group at the 7-position (e.g., an ester or carboxylic acid) and then reduce it to the alcohol in a final step.

Q3: What is the general mechanism for the copper-catalyzed synthesis of Imidazo[1,2-a]pyridines?

A3: The mechanism varies with the specific reaction type, but a common pathway for the three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne involves several key steps. The copper catalyst plays a crucial role, often in activating the alkyne and facilitating the final cyclization. A plausible mechanism involves the formation of a copper acetylide intermediate, which then participates in subsequent bond-forming steps leading to the fused heterocyclic system.[5]

Copper_Catalyzed_Mechanism cluster_0 Reaction Initiation cluster_1 Catalytic Cycle A 2-Aminopyridine + Aldehyde B Propargylamine Intermediate A->B Condensation C Terminal Alkyne + Cu(I) E 5-exo-dig Cyclization B->E Nucleophilic Attack D Cu(I)-Acetylide C->D Forms Acetylide D->E Reacts with Intermediate F Imidazo[1,2-a]pyridine Product E->F Aromatization G Protonolysis (Regenerates Cu(I)) F->G G->C Catalyst Turnover

Caption: General mechanism for Cu-catalyzed A³-coupling.

Troubleshooting Guide
Problem 1: Low or No Product Yield
  • Probable Cause 1: Inefficient Catalyst System. The chosen catalyst may not be optimal for your specific substrates. Different metal salts, ligands, and oxidants can have a dramatic impact on yield.

    • Recommended Solution: Screen a panel of catalysts. If using a copper-catalyzed system, try switching between different copper salts (e.g., CuI, CuBr, CuSO₄) and consider adding a co-catalyst or additive if the literature suggests it. For example, in some A³-coupling reactions, using CuSO₄ with sodium ascorbate in situ generates a dynamic Cu(II)/Cu(I) system that can be highly effective.[5]

  • Probable Cause 2: Suboptimal Reaction Conditions. Temperature, solvent, and reaction time are critical parameters. Condensation reactions that form the imidazopyridine ring often eliminate water, which can inhibit the reaction equilibrium if not removed.[12]

    • Recommended Solution:

      • Temperature: Gradually increase the reaction temperature. Many of these syntheses require heating (e.g., 80-120 °C) to proceed efficiently.[4]

      • Solvent: If your reaction is sensitive to water, switch to a high-boiling non-polar solvent and use a Dean-Stark trap to remove water azeotropically.[12] Solvents like DMF, toluene, or PhCl are common.[4][13]

      • Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Incomplete reactions may simply need more time to reach completion.[12]

  • Probable Cause 3: Starting Material Impurity. The purity of the 2-aminopyridine precursor is crucial. Trace impurities can sometimes poison the catalyst.

    • Recommended Solution: Re-purify your starting materials via recrystallization or column chromatography. Ensure they are thoroughly dried before use.

Troubleshooting_Low_Yield Start Low Product Yield Detected Check_Catalyst Is the catalyst known to be effective for similar substrates? Start->Check_Catalyst Screen_Catalysts Action: Screen alternative catalysts (e.g., CuI, FeCl₃, Iodine) Check_Catalyst->Screen_Catalysts No Check_Conditions Are reaction conditions (temp, solvent) optimized? Check_Catalyst->Check_Conditions Yes Screen_Catalysts->Check_Conditions Optimize_Conditions Action: Increase temperature, change solvent, or use a Dean-Stark trap Check_Conditions->Optimize_Conditions No Check_Purity Are starting materials pure and dry? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_SMs Action: Re-purify and dry all starting materials Check_Purity->Purify_SMs No Success Yield Improved Check_Purity->Success Yes Purify_SMs->Success

Caption: Decision workflow for troubleshooting low yields.

Problem 2: Formation of Multiple Products or Impurities
  • Probable Cause 1: Incomplete Cyclization. The reaction may stall after the initial condensation, leaving a stable, non-cyclized intermediate.[12] This is common in syntheses that require an oxidative cyclization step.

    • Recommended Solution: If an oxidant is required (e.g., air, O₂, TBHP), ensure it is being supplied effectively.[4][13] Switching to a stronger oxidant or increasing the reaction temperature can help drive the final ring-closing step.[12]

  • Probable Cause 2: N-Oxide Formation. The pyridine nitrogen is susceptible to oxidation, especially if strong oxidants are used in the reaction.[12] This leads to the formation of an N-oxide byproduct.

    • Recommended Solution: Use a milder oxidant or a stoichiometric amount instead of an excess. Air or molecular oxygen are often sufficient and are considered "green" oxidants.[4] If the N-oxide has already formed, it can sometimes be reduced back to the desired product, but prevention is the better strategy.

  • Probable Cause 3: Formation of Regioisomers. If using a substituted 2-aminopyridine, alkylation or acylation can sometimes occur at multiple nitrogen atoms, leading to a mixture of isomers.[12]

    • Recommended Solution: This is highly dependent on reaction conditions. Altering the base, solvent polarity, and temperature can influence the regioselectivity. Careful analysis of the literature for similar substituted systems is highly recommended.[14]

Catalyst System Comparison
Catalyst SystemTypical ConditionsAdvantagesDisadvantagesRepresentative Yields
CuI / Air [4]80-120 °C, DMFInexpensive, uses air as a green oxidant, good functional group tolerance.May require higher temperatures; potential for catalyst deactivation.70-90%
FeCl₃ [7]Reflux in EtOHVery cheap, environmentally benign, effective for specific substrates (nitroolefins).Substrate scope can be limited compared to copper.65-85%
Iodine (I₂) / O₂ [3]100 °C, DMSOMetal-free, low cost, simple procedure.Can require stoichiometric amounts, potential for halogenated byproducts.75-92%
CuSO₄ / NaAsc [5]50 °C, H₂O/SDS"Green" system using water, mild conditions, good for A³-coupling.Requires specific surfactant/micellar conditions.70-95%
Photocatalyst [11]Blue LEDs, rt, MeCNMetal-free, very mild conditions, novel activation pathway.Requires specialized photoreactor setup; scope may be limited.60-80%
Experimental Protocol: Copper-Catalyzed Synthesis

This protocol is a general guideline for a three-component synthesis of an Imidazo[1,2-a]pyridine derivative, adapted from established methods.[5] It should be optimized for the specific synthesis of the 7-methanol target.

Materials:

  • 4-(hydroxymethyl)-2-aminopyridine (1.0 mmol, 1.0 eq)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 eq)

  • Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 eq)

  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Toluene (5 mL)

Procedure:

  • To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(hydroxymethyl)-2-aminopyridine (1.0 mmol), the aromatic aldehyde (1.0 mmol), and CuI (10 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add dry toluene (5 mL) via syringe, followed by the terminal alkyne (1.2 mmol).

  • Heat the reaction mixture to reflux (approx. 110 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the copper catalyst, followed by brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

References

Minimizing byproduct formation in Groebke-Blackburn-Bienaymé reaction for 7-substituted imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-substituted imidazopyridines. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of this powerful multicomponent reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both the underlying cause and actionable protocols to resolve the issue.

Question 1: My reaction is low-yielding, and I'm isolating a significant amount of a byproduct that appears to be the Schiff base intermediate. How can I drive the reaction to completion and minimize this byproduct?

Root Cause Analysis: The formation of the Schiff base from the condensation of the 2-aminopyridine and the aldehyde is the initial, reversible step in the GBB reaction.[1][2][3] If the subsequent irreversible steps—nucleophilic attack by the isocyanide on the protonated Schiff base (the nitrilium ion intermediate) and the final intramolecular cyclization—are slow, the Schiff base can accumulate as a major byproduct.[1][2] This is particularly common with less reactive aldehydes or isocyanides.

Solutions and Experimental Protocols:

To overcome this issue, the equilibrium must be shifted towards the product, and the rate of the subsequent steps must be enhanced.

1. Catalyst Optimization: The use of an appropriate acid catalyst is crucial for activating the Schiff base towards nucleophilic attack by the isocyanide.[1]

  • Protocol:

    • Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst and hydrolyzing intermediates.

    • Add a Lewis acid or a Brønsted acid catalyst to the reaction mixture. Scandium(III) triflate (Sc(OTf)₃) is a highly effective Lewis acid for this purpose.[1] Alternatively, Brønsted acids like p-toluenesulfonic acid (PTSA) can be used.[2][3]

    • Start with a catalyst loading of 5-10 mol%.

    • Example: To a solution of 7-substituted-2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in methanol (5 mL), add Sc(OTf)₃ (0.05 mmol, 5 mol%). Stir for 10 minutes before adding the isocyanide (1.0 mmol).

2. Adjusting Reagent Stoichiometry: Using a slight excess of the 2-aminopyridine can help to consume the aldehyde and push the equilibrium towards the Schiff base, making it more available for the subsequent reaction with the isocyanide.

  • Protocol:

    • Increase the amount of the 7-substituted-2-aminopyridine to 1.1-1.2 equivalents relative to the aldehyde.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to track the consumption of the aldehyde.[4]

3. Use of a Dehydrating Agent: Removing the water formed during the Schiff base formation can significantly shift the equilibrium to the right.

  • Protocol:

    • Add a dehydrating agent such as trimethyl orthoformate (2.0 equivalents) to the reaction mixture at the beginning of the reaction.[5]

    • Alternatively, perform the reaction in the presence of molecular sieves (e.g., 4 Å).

Troubleshooting Workflow for Schiff Base Byproduct

start Low Yield & High Schiff Base Byproduct catalyst Optimize Catalyst (5-10 mol% Sc(OTf)₃ or PTSA) start->catalyst stoichiometry Adjust Stoichiometry (1.1-1.2 eq. Aminopyridine) catalyst->stoichiometry If still problematic success Improved Yield, Reduced Byproduct catalyst->success Successful dehydrating Add Dehydrating Agent (Trimethyl Orthoformate) stoichiometry->dehydrating For further improvement stoichiometry->success Successful dehydrating->success Successful

Caption: Troubleshooting workflow for minimizing Schiff base byproducts.

Question 2: I am observing two product spots on my TLC that have very similar Rf values and identical masses. What are these, and how can I obtain a single product?

Root Cause Analysis: You are likely observing the formation of regioisomers. The GBB reaction can proceed via two different pathways depending on which nitrogen of the 2-aminopyridine derivative initially attacks the aldehyde. The "normal" GBB product is formed when the exocyclic amino group attacks, while the "inverse" GBB product results from the attack of the endocyclic pyridine nitrogen.[1] For most 2-aminopyridines, the "normal" product is heavily favored. However, the electronic nature of the substituents on the pyridine ring and the reaction conditions can influence the regioselectivity.

Solutions and Experimental Protocols:

1. Catalyst Choice: The choice of catalyst can influence the regioselectivity of the initial condensation.

  • Protocol:

    • If you are using a strong Brønsted acid, consider switching to a Lewis acid like Sc(OTf)₃, which can coordinate to the reactants and may favor the formation of one regioisomer.

    • Conversely, if a Lewis acid is giving a mixture, a Brønsted acid might offer better selectivity. A systematic screen of catalysts is recommended.

2. Temperature Control: Reaction temperature can affect the equilibrium between the two possible Schiff base intermediates.

  • Protocol:

    • Try running the reaction at a lower temperature (e.g., 0 °C or room temperature) to see if the selectivity improves.

    • If the reaction is too slow at lower temperatures, a moderate increase in temperature (e.g., 40-60 °C) might be optimal, but avoid excessive heat which can lead to scrambling.

3. Purification Strategy: If a mixture of regioisomers is unavoidable, careful purification is necessary.

  • Protocol:

    • Use a high-resolution flash chromatography system.

    • Employ a shallow solvent gradient during elution to maximize the separation of the closely eluting isomers.

    • Monitor fractions carefully by TLC or LC-MS.

    • If chromatographic separation is difficult, consider recrystallization of the product mixture from a suitable solvent system.

Regioisomer Formation and Mitigation

reactants Aldehyde + 7-Substituted-2-aminopyridine path_a Exocyclic N attack (Normal Pathway) reactants->path_a path_b Endocyclic N attack (Inverse Pathway) reactants->path_b product_a Desired Regioisomer path_a->product_a product_b Undesired Regioisomer path_b->product_b solution Optimization: - Catalyst Screening - Temperature Control - Careful Purification

Caption: Pathways to regioisomer formation and mitigation strategies.

Question 3: My reaction with an aliphatic aldehyde is giving a significant amount of an open-chain byproduct, which seems to be an Ugi-type product. Why is this happening and how can I prevent it?

Root Cause Analysis: The formation of an Ugi-type byproduct can occur when the final intramolecular cyclization step of the GBB reaction is slow or disfavored. This is more common with certain aliphatic aldehydes.[4][6] In such cases, the nitrilium intermediate can be trapped by an external nucleophile (like the counter-ion of the acid catalyst or trace amounts of water) before the intramolecular cyclization can take place, leading to a linear, Ugi-like product.

Solutions and Experimental Protocols:

1. Solvent Choice: The solvent can play a crucial role in stabilizing intermediates and influencing reaction pathways.

  • Protocol:

    • Switch to a more polar, non-nucleophilic solvent like acetonitrile or dichloromethane.

    • If using an alcohol solvent like methanol, be aware that it can act as a nucleophile. Consider using a more sterically hindered alcohol like tert-butanol, or a non-alcoholic solvent.[2]

2. Catalyst Selection: The nature of the catalyst and its counter-ion can impact the reaction outcome.

  • Protocol:

    • If using a Brønsted acid with a highly nucleophilic counter-ion (e.g., HCl), switch to an acid with a non-nucleophilic counter-ion like perchloric acid (HClO₄) or PTSA.[1]

    • Lewis acids like Sc(OTf)₃ are often effective in promoting the desired cyclization.[1]

3. Temperature and Reaction Time: Fine-tuning the reaction temperature and time can favor the desired cyclization.

  • Protocol:

    • Gently heating the reaction (e.g., to 50-80 °C) can often promote the intramolecular cyclization over the competing intermolecular trapping of the nitrilium ion.

    • Monitor the reaction progress closely to avoid decomposition at higher temperatures.

Table 1: Influence of Reaction Parameters on Byproduct Formation

ParameterIssueRecommended ActionExpected Outcome
Catalyst Schiff base accumulationUse 5-10 mol% Sc(OTf)₃ or PTSA.[1][2]Accelerated cyclization, minimizing intermediate buildup.
Ugi-type byproductUse a catalyst with a non-nucleophilic counter-ion (e.g., HClO₄, Sc(OTf)₃).Favors intramolecular cyclization over external nucleophilic attack.
Solvent Ugi-type byproduct with alcohol solventsSwitch to a polar aprotic solvent (e.g., acetonitrile, DMF) or a less nucleophilic alcohol (e.g., trifluoroethanol).[2]Reduced trapping of the nitrilium intermediate by the solvent.
Stoichiometry Schiff base accumulationIncrease 2-aminopyridine to 1.1-1.2 equivalents.Shifts equilibrium towards the Schiff base, increasing its consumption.
Temperature Slow cyclization leading to byproductsOptimize temperature (e.g., 50-80 °C) for less reactive substrates.Facilitates the final cyclization step.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of the isocyanide reactant?

A1: The purity of the isocyanide is extremely important. Isocyanides can be unstable and are prone to polymerization or hydrolysis to the corresponding formamide, especially if impure. The presence of amine impurities (from which the isocyanide was made) can lead to the formation of Ugi-type byproducts. It is highly recommended to use freshly distilled or purified isocyanides for the best results.

Q2: Can I monitor the progress of my GBB reaction?

A2: Yes, monitoring the reaction is crucial for optimization. Thin-layer chromatography (TLC) is a simple and effective method. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal as it allows you to track the consumption of starting materials and the formation of both the desired product and any byproducts, which can be identified by their mass-to-charge ratio.[4] ¹H NMR spectroscopy of the crude reaction mixture can also be used to determine conversion rates.[3]

Q3: What is the best work-up and purification procedure for the GBB reaction?

A3: A typical work-up involves quenching the reaction with a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize the acid catalyst. The product is then extracted into an organic solvent such as ethyl acetate or dichloromethane. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. Purification is most commonly achieved by flash column chromatography on silica gel.[7] For industrial-scale synthesis, purification via salt formation has also been reported to be effective.[5]

Q4: Can this reaction be performed under microwave irradiation?

A4: Yes, the GBB reaction is often amenable to microwave heating, which can significantly reduce reaction times and, in some cases, improve yields and reduce byproduct formation by rapidly accessing the optimal reaction temperature.[6][8]

References

Technical Support Center: Recrystallization of (imidazo[1,2-a]pyridin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of (imidazo[1,2-a]pyridin-7-yl)methanol, a crucial heterocyclic intermediate in pharmaceutical research and development.[1] This technical support center provides detailed troubleshooting guides and frequently asked questions to address challenges encountered during its recrystallization.

As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and practical laboratory application. The purification of active pharmaceutical ingredients (APIs) and their intermediates, such as (imidazo[1,2-a]pyridin-7-yl)methanol, is a critical step where seemingly minor procedural variations can significantly impact yield, purity, and ultimately, project timelines. Recrystallization, while conceptually simple, is an art that requires a deep understanding of solubility principles and a systematic approach to troubleshooting.

This guide is structured to function as a direct line of support, anticipating the common—and uncommon—challenges you may face. We will move from the foundational principles of solvent selection to detailed, step-by-step protocols and a robust troubleshooting section designed to resolve experimental hurdles efficiently.

Part 1: Frequently Asked Questions (FAQs) - The Foundation of a Successful Recrystallization

This section addresses the most critical preliminary step: solvent selection. An appropriate choice here prevents a cascade of problems later.

Q1: What are the ideal characteristics of a recrystallization solvent for (imidazo[1,2-a]pyridin-7-yl)methanol?

The perfect solvent must satisfy several criteria based on the principle of differential solubility[2]:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution in a minimal volume.[3]

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing recovery.[4]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of (imidazo[1,2-a]pyridin-7-yl)methanol to prevent the compound from "oiling out".[5] Additionally, a relatively low boiling point simplifies the final drying process.[4]

  • Inertness: The solvent must not react with the compound.

  • Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after filtration).[2]

Q2: What is a good starting point for solvent selection for this specific molecule?

The structure of (imidazo[1,2-a]pyridin-7-yl)methanol, featuring a polar imidazopyridine core and a hydroxyl group, classifies it as a polar molecule. Therefore, the "like dissolves like" principle suggests starting with polar solvents.[2][4] Based on literature for similar imidazopyridine derivatives, alcohols are an excellent starting point.[6][7][8]

Solvent Class Examples Rationale
Alcohols Ethanol, MethanolOften show a good solubility differential for polar heterocyclic compounds. Ethanol is frequently cited.[6][7]
Ketones AcetoneA polar aprotic option that can be effective.
Esters Ethyl AcetateA moderately polar solvent that may offer a suitable solubility profile.
Water H₂OAs a highly polar solvent, it might be a poor solvent on its own but is an excellent candidate for a mixed-solvent system (e.g., with ethanol).

Q3: When and how should I use a mixed-solvent system?

A mixed-solvent system is the solution when no single solvent meets all the ideal criteria.[9][10] This typically occurs when your compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot).

The technique involves pairing a "good" solvent (in which the compound is soluble) with a "bad" or "anti-solvent" (in which the compound is insoluble).[11] The two solvents must be miscible. For (imidazo[1,2-a]pyridin-7-yl)methanol, a common and effective pair to investigate would be Ethanol (good solvent) and Water (anti-solvent) .

Part 2: Troubleshooting Guide - Resolving Common Recrystallization Issues

This section is formatted to quickly diagnose and solve problems encountered during the experiment.

Q: My compound has "oiled out," forming liquid droplets instead of solid crystals. What went wrong and how do I fix it?

A: "Oiling out" is a common and problematic phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal lattice.[12][13] This oil often traps impurities, defeating the purpose of recrystallization.[13][14][15]

  • Causality:

    • High Supersaturation Above Melting Point: The solution becomes saturated at a temperature that is higher than the melting point of your compound (or its impurity-depressed melting point).[5][15]

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of a super-saturated oil over an ordered crystal structure.

    • High Impurity Load: Significant impurities can lower the melting point of the mixture, making oiling out more likely.[5]

  • Immediate Corrective Actions:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount (1-5% of total volume) of the "good" solvent (e.g., ethanol) to decrease the saturation point.[15]

    • Allow the solution to cool much more slowly. Insulate the flask by placing it on a wooden block or folded paper towels and covering it with a watch glass.[15][16] This gives molecules time to orient themselves into a crystal lattice.

Q: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is typically due to one of two reasons: excessive solvent use or a state of supersaturation.

  • Causality:

    • Excess Solvent: This is the most frequent cause.[16] If too much solvent was added initially, the solution will not be saturated upon cooling, and the compound will remain dissolved.

    • Supersaturation: The solution is technically saturated, but crystal formation has not been initiated because there are no nucleation sites for crystals to begin growing.[16]

  • Immediate Corrective Actions:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to concentrate the solution. Then, allow it to cool again.[15][16]

    • Induce Crystallization (Provide Nucleation Sites):

      • Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for crystal growth to begin.[16]

      • Seeding: Add a tiny "seed" crystal of the pure compound to the solution. This provides a perfect template for further crystallization.[15][16]

Q: My final crystal yield is disappointingly low. Where could my product have gone?

A: Low yield is often a result of procedural losses or a suboptimal solvent choice.

  • Causality:

    • Excessive Solvent: As with the failure to crystallize, using too much solvent will leave a significant amount of your product in the mother liquor.[15]

    • Premature Crystallization: If performing a hot filtration, the product may have crystallized on the filter paper or in the funnel stem.[14][15]

    • Incomplete Cooling: Not allowing the solution to cool sufficiently, or for enough time, will result in less product crystallizing out.

    • Excessive Washing: Washing the collected crystals with too much cold solvent (or solvent that is not cold enough) can redissolve some of the product.

  • Preventative & Corrective Actions:

    • Always use the minimum amount of hot solvent required for dissolution.[3]

    • During hot filtration, pre-heat the funnel by pouring hot solvent through it and use a stemless or short-stemmed funnel to minimize surface area for cooling.[14]

    • After cooling to room temperature, always place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • You can attempt to recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and re-cooling.

Q: My crystals are colored, even after recrystallization. How do I remove colored impurities?

A: The presence of color indicates that highly conjugated, colored impurities are co-crystallizing with your product.

  • Causality: The impurities have similar solubility properties to your target compound.

  • Immediate Corrective Action:

    • Redissolve the impure crystals in the minimum amount of hot solvent.

    • Add a very small amount (1-2% of the solute's weight) of activated charcoal (decolorizing carbon) to the solution.[14]

    • Gently boil the solution with the charcoal for 5-10 minutes. The charcoal will adsorb the large, colored impurity molecules onto its surface.[14][17]

    • Perform a hot gravity filtration to remove the charcoal.[14][17]

    • Allow the now colorless filtrate to cool and crystallize as usual.

Part 3: Standard Operating Protocols & Visual Workflow

Protocol 1: Standard Single-Solvent Recrystallization
  • Dissolution: Place the crude (imidazo[1,2-a]pyridin-7-yl)methanol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol), and heat the mixture to a gentle boil while stirring. Continue adding small portions of the solvent until the solid is just fully dissolved.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration (see Protocol 3).[17]

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[18]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely by pulling air through the funnel, then transfer them to a watch glass or drying oven.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water Example)
  • Dissolution: Dissolve the crude solid in the minimum amount of hot "good" solvent (ethanol).[11]

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (water) dropwise until the solution becomes faintly cloudy (turbid).[11][18] This indicates the saturation point has been reached.

  • Clarification: Add a few drops of the hot "good" solvent (ethanol) until the solution becomes clear again.[11]

  • Cooling & Isolation: Proceed with steps 3-6 from the Single-Solvent protocol.

Protocol 3: Hot Gravity Filtration
  • Apparatus Setup: Place a short-stemmed or stemless funnel with fluted filter paper into the neck of the receiving Erlenmeyer flask.

  • Pre-heating: Place a small amount of the pure solvent in the receiving flask and bring it to a boil on a hot plate. The rising vapor will heat the funnel and prevent premature crystallization.[14]

  • Filtration: Bring the solution containing the compound to a boil. Pour the hot solution through the fluted filter paper in portions.

  • Rinsing: Rinse the original flask with a small amount of hot solvent and pour this through the filter paper to recover any residual compound.

Visual Workflow: Troubleshooting Recrystallization

The following diagram outlines the decision-making process for troubleshooting common issues.

Recrystallization_Troubleshooting start Start Recrystallization: Dissolve solid in min. hot solvent cool Allow solution to cool start->cool crystals_ok Crystals Formed? cool->crystals_ok yield_ok Good Yield & Purity? crystals_ok->yield_ok Yes oiling_out Problem: 'Oiling Out' crystals_ok->oiling_out Forms Oil no_crystals Problem: No Crystals Form crystals_ok->no_crystals No end_good Process Complete: Pure Crystals Obtained yield_ok->end_good Yes low_yield Problem: Low Yield yield_ok->low_yield No (Low Yield) impure Problem: Impure/Colored Crystals yield_ok->impure No (Impure) solve_oil Solution: 1. Re-heat to dissolve oil 2. Add more 'good' solvent 3. Cool SLOWLY oiling_out->solve_oil solve_no_crystals Solution: 1. Boil off excess solvent 2. Scratch flask or add seed crystal no_crystals->solve_no_crystals solve_low_yield Solution: 1. Check for excess solvent 2. Ensure proper hot filtration 3. Recover 2nd crop from mother liquor low_yield->solve_low_yield solve_impure Solution: 1. Redissolve crystals 2. Add activated charcoal 3. Perform hot filtration impure->solve_impure solve_oil->cool solve_no_crystals->cool solve_low_yield->end_good solve_impure->cool

Caption: A decision-making flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: HPLC Method Development for Purity Analysis of Imidazo[1,2-A]pyridine-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purity analysis of Imidazo[1,2-A]pyridine-7-methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice. Here, we synthesize foundational chromatographic principles with field-proven insights to empower you to develop a robust and reliable stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: Why is a dedicated HPLC method required for the purity analysis of this compound?

A1: A dedicated, validated HPLC method is crucial to ensure the identity, purity, and quality of this compound. Purity analysis by HPLC can accurately quantify the main compound and separate it from any process-related impurities or degradation products that may arise during synthesis, storage, or formulation. For regulatory submissions, a well-developed, stability-indicating method is a mandatory requirement to guarantee the safety and efficacy of a potential drug substance.

Q2: What are the key physicochemical properties of this compound to consider for initial method development?

Q3: What is a "stability-indicating" method, and why is it important?

A3: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate and detect the degradation products formed under various stress conditions (e.g., acid, base, oxidation, heat, light). This is essential for determining the shelf-life and storage conditions of a drug product and is a key requirement of regulatory bodies like the ICH.

Q4: What are the common challenges encountered when developing HPLC methods for nitrogen-containing heterocyclic compounds like this?

A4: Nitrogen-containing heterocycles can exhibit poor peak shape (tailing) due to interactions with residual silanol groups on the surface of silica-based HPLC columns. This can be mitigated by using a low-pH mobile phase to protonate the analyte, selecting a modern, high-purity silica column with end-capping, or using a mobile phase additive like a buffer.

Step-by-Step HPLC Method Development Protocol

This protocol provides a systematic approach to developing a robust reversed-phase HPLC method for the purity analysis of this compound.

Phase 1: Analyte Characterization and Initial Parameter Selection
  • Determine Physicochemical Properties:

    • UV-Vis Spectrum: Dissolve a small amount of this compound in a 50:50 mixture of acetonitrile and water. Scan the UV-Vis spectrum from 200 to 400 nm to identify the wavelength of maximum absorbance (λmax). Based on literature for similar compounds, expect a λmax around 240-260 nm and potentially a secondary maximum around 300 nm. Select the λmax for initial detection to ensure high sensitivity.

    • Solubility: Test the solubility of the analyte in common HPLC solvents (water, acetonitrile, methanol) and their mixtures. The methanol group should enhance its solubility in polar solvents. Always dissolve the sample in a solvent that is of equal or weaker elution strength than the initial mobile phase to avoid peak distortion.

  • Initial HPLC Conditions Selection:

    • Column: Start with a modern, high-purity C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). C18 columns are versatile for retaining moderately polar compounds.

    • Mobile Phase: A common starting point for reversed-phase chromatography is a mixture of water and an organic modifier (acetonitrile or methanol).

      • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic pH will help to ensure the analyte is in a single ionic form and will minimize peak tailing by suppressing the ionization of residual silanols on the column.

      • Organic Phase (B): 0.1% Formic Acid in Acetonitrile. Acetonitrile is often preferred for its lower viscosity and UV transparency.

    • Detector: A Photodiode Array (PDA) detector is highly recommended. It allows for the simultaneous monitoring of multiple wavelengths and can be used to assess peak purity. Set the initial detection wavelength at the determined λmax.

    • Flow Rate: For a 4.6 mm ID column, a starting flow rate of 1.0 mL/min is appropriate.

    • Column Temperature: Begin with an ambient or slightly elevated temperature, such as 30 °C, to ensure reproducibility.

    • Injection Volume: Start with a low injection volume (e.g., 5 µL) of a dilute sample (e.g., 0.1 mg/mL) to avoid column overloading.

Phase 2: Initial Chromatographic Runs and Optimization
  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution time of the analyte and any existing impurities.

    • Example Gradient: Start at 5% B, hold for 1 minute, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Method Optimization: Based on the scouting run, adjust the gradient to achieve good resolution and a reasonable run time.

    • If the peak elutes too early: Start with a lower initial percentage of organic phase (B).

    • If the peak elutes too late: Start with a higher initial percentage of organic phase (B).

    • To improve resolution between closely eluting peaks: Decrease the slope of the gradient in the region where the peaks of interest elute.

    Table 1: Suggested Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale
Column C18, 150 mm x 4.6 mm, 3.5 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutesInitial scouting gradient to locate the analyte peak.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducibility.
Detector PDA at analyte's λmaxHigh sensitivity and allows for peak purity assessment.
Injection Vol. 5 µLAvoids column overload.
Phase 3: Forced Degradation Studies

To ensure the method is stability-indicating, perform forced degradation studies as recommended by ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Prepare Stock Solutions: Prepare a stock solution of this compound in a suitable solvent.

  • Stress Conditions: Expose the analyte to the following conditions in separate experiments:

    • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.

    • Photolytic Degradation: Expose the drug substance in solution to UV and visible light (ICH Q1B guidelines).

  • Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other. Use a PDA detector to check for peak purity of the main peak in all stressed samples.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Development cluster_val Phase 3: Validation AnalyteChar Analyte Characterization (UV, Solubility) InitialCond Select Initial HPLC Conditions (Column, Mobile Phase, etc.) AnalyteChar->InitialCond ScoutGrad Run Scouting Gradient InitialCond->ScoutGrad Optimize Optimize Gradient & Conditions ScoutGrad->Optimize ForcedDeg Forced Degradation Studies Optimize->ForcedDeg PeakPurity Assess Peak Purity & Resolution ForcedDeg->PeakPurity FinalMethod Final Stability-Indicating Method PeakPurity->FinalMethod

Caption: Workflow for HPLC method development.

Troubleshooting Guide

Q5: My peak for this compound is tailing. What should I do?

A5: Peak tailing for basic compounds is often due to interactions with acidic silanol groups on the column.

  • Check Mobile Phase pH: Ensure the pH of your mobile phase is low enough (e.g., using 0.1% formic or trifluoroacetic acid) to fully protonate the analyte. A pH of 2.5-3.5 is a good target.

  • Column Choice: If tailing persists, consider a column with advanced end-capping or a hybrid particle technology column that has fewer exposed silanol groups.

  • Sample Overload: Injecting too much sample can also cause peak tailing. Try diluting your sample and injecting a smaller volume.

Q6: I am seeing a split peak. What is the cause?

A6: Split peaks can have several causes:

  • Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the starting mobile phase is 95% water), it can cause peak distortion. Always try to dissolve your sample in the initial mobile phase.

  • Column Void: A void at the head of the column can cause the sample band to split. This can happen over time with column use. Try reversing and flushing the column (if the manufacturer allows) or replace the column.

  • Clogged Frit: A partially clogged inlet frit on the column can also lead to a distorted flow path and split peaks.

Q7: There is poor resolution between my main peak and an impurity. How can I improve it?

A7: Improving resolution requires adjusting the selectivity, efficiency, or retention of your method.

  • Optimize the Gradient: Decrease the gradient slope (make it shallower) around the elution time of the peaks of interest. This gives more time for the peaks to separate.

  • Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation and may improve resolution.

  • Adjust pH: A small change in the mobile phase pH can change the ionization state of the analyte or impurities, which can significantly impact retention and selectivity.

  • Change Column: If other options fail, try a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column) to introduce different separation mechanisms.

TroubleshootingFlow cluster_tailing Peak Tailing cluster_split Split Peak cluster_resolution Poor Resolution Start Problem Observed Tailing_pH Lower Mobile Phase pH Start->Tailing_pH Split_Solvent Match Injection Solvent to Mobile Phase Start->Split_Solvent Res_Gradient Optimize Gradient Slope Start->Res_Gradient Tailing_Column Use High-Purity/End-capped Column Tailing_pH->Tailing_Column Tailing_Load Reduce Sample Load Tailing_Column->Tailing_Load Split_Void Check for Column Void Split_Solvent->Split_Void Split_Frit Inspect Column Frit Split_Void->Split_Frit Res_Solvent Change Organic Modifier (ACN/MeOH) Res_Gradient->Res_Solvent Res_Column Try a Different Stationary Phase Res_Solvent->Res_Column

Caption: Troubleshooting guide for common HPLC issues.

Navigating the Analysis of Imidazo[1,2-A]pyridine-7-methanol Reaction Mixtures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the LC-MS analysis of Imidazo[1,2-a]pyridine-7-methanol and its associated reaction mixtures. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical scaffold in drug discovery and development. Here, we move beyond generic protocols to provide in-depth, field-proven insights into the common challenges and nuances of this specific analysis. Our approach is rooted in understanding the causal relationships between chemical properties, synthetic pathways, and the resulting analytical data.

Section 1: Foundational Knowledge - Understanding Your Analyte

A robust analytical method begins with a thorough understanding of the target molecule. This compound is a polar, basic heterocycle, and its properties dictate the optimal approach for LC-MS analysis.

Key Physicochemical Properties:

PropertyValue / ObservationImplication for LC-MS Analysis
Molecular Weight 148.16 g/mol The protonated molecule [M+H]⁺ will have an m/z of approximately 149.17.
Basicity (Predicted pKa) The imidazo[1,2-a]pyridine core is basic. The predicted pKa for the isomeric Imidazo[1,2-a]pyridine-8-methanol is ~13.12, suggesting the 7-methanol isomer is also a strong base.[1]The molecule will readily ionize in positive electrospray ionization (ESI+) mode. Peak tailing on traditional silica-based C18 columns is a high risk due to interaction with acidic silanols. Mobile phase pH control is critical.
Polarity (TPSA) 37.5 Ų (for the 8-methanol isomer)The compound is polar, indicating it will be weakly retained on standard reversed-phase columns. A low percentage of organic solvent at the start of the gradient is necessary.
Stability Imidazopyridine rings can be susceptible to degradation under harsh acidic or oxidative conditions.[2][3][4]Prolonged exposure to strong acids in the mobile phase or sample diluent should be avoided. Use of fresh solutions is recommended.

Section 2: The Synthetic Landscape - Anticipating Your Sample's Complexity

To troubleshoot a reaction mixture, you must first understand its potential composition. The synthesis of the imidazo[1,2-a]pyridine core is versatile, with several common routes. Each route introduces a unique profile of starting materials, reagents, and potential byproducts that may appear in your LC-MS analysis.

A prevalent method for constructing this scaffold is the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound. For this compound, a logical precursor is 2-amino-4-methylpyridine .

dot graph "synthesis_overview" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "General synthetic pathway and potential impurities."

This understanding allows us to anticipate common analytical challenges before they arise.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the best column and mobile phase to start with for analyzing this compound?

A1: Due to the compound's polar and basic nature, a standard C18 column with a low-pH mobile phase is a good starting point. However, to mitigate peak tailing, specific considerations are crucial.

  • Recommended Starting Point:

    • Column: A modern, high-purity silica C18 column (e.g., Waters Acquity HSS T3, Agilent Zorbax Eclipse Plus C18) that is stable at low pH. These columns have reduced silanol activity.

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid.

    • Gradient: Start with a low percentage of organic (e.g., 3-5% B) and ramp up to elute your compound and any less polar impurities. A scouting gradient of 5-95% B over 10-15 minutes is advisable for initial method development.[5]

Q2: My peak for this compound is tailing badly. What's causing this and how do I fix it?

A2: Peak tailing for basic compounds like this is almost always caused by secondary interactions between the protonated analyte and deprotonated (negatively charged) residual silanol groups on the silica surface of the column.

  • Causality: At a mobile phase pH of ~2.7, your basic analyte is protonated ([M+H]⁺), while the most acidic silanols on the silica surface are deprotonated (SiO⁻). This creates an undesirable ion-exchange interaction that slows a fraction of the analyte molecules, leading to a tailed peak.

  • Solutions:

    • Competitive Ion Pairing: Add a buffer salt to your mobile phase. Ammonium formate (10 mM) is an excellent choice as it's volatile and MS-friendly. The ammonium ions (NH₄⁺) will compete with your analyte for the active silanol sites, effectively masking them and improving peak shape.

    • Lower the pH Further: While formic acid is good, you can try an even lower pH with trifluoroacetic acid (TFA) at 0.05-0.1%. This will more effectively protonate the silanol groups, neutralizing them. Caution: TFA is a strong ion-pairing agent and can cause significant signal suppression in the MS. Use it for chromatography troubleshooting, but it may not be ideal for final quantitative methods.

    • Change Column Chemistry: Consider a column with an embedded polar group or one designed for high pH conditions. Operating at a high pH (e.g., pH 10 with ammonium hydroxide) will neutralize the basic analyte, eliminating the silanol interaction. Ensure your column is rated for high pH use.

Q3: I'm not seeing my compound, or the signal is very weak. What should I check first?

A3: This can be an issue with either the chromatography or the mass spectrometer settings.

  • Chromatography: Your polar compound may be eluting very early, possibly in the solvent front, where it can be suppressed by salts and other unretained matrix components. Check your void volume by injecting a non-retained compound like uracil. If your peak is at or before the void, you need to decrease the initial organic percentage of your mobile phase.

  • Mass Spectrometry:

    • Ionization Mode: Ensure you are operating in Positive Ion Mode (ESI+) . This compound is highly unlikely to ionize in negative mode.

    • Source Parameters: Check your source temperature and gas flows. If the desolvation is inefficient, you won't get good ion generation.

    • In-Source Fragmentation: this compound has a labile hydroxymethyl group. If your source conditions (e.g., fragmentor or capillary voltage) are too harsh, the molecule might be fragmenting before it even reaches the mass analyzer. You would see a weak or absent precursor ion at m/z 149.17 but might see fragment ions.

Section 4: In-Depth Troubleshooting Guide

Problem 1: Poor Resolution of Main Peak from an Impurity

Scenario: You observe a shoulder on your main peak or two closely eluting peaks with similar mass spectra. This is common in reaction mixtures containing starting materials or isomers.

Diagnostic Workflow:

dot graph "resolution_troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Troubleshooting workflow for poor peak resolution."

Step-by-Step Protocol for Optimizing Resolution:

  • Reduce Gradient Slope: If your initial scouting gradient is, for example, 5-95% B in 10 minutes (a slope of 9%/min), try flattening the gradient around the elution time of your analytes. For instance, hold at 5% B for 1 min, ramp to 40% B over 15 minutes (a slope of ~2.3%/min), then ramp quickly to 95% to wash the column. This gives the analytes more time to interact with the stationary phase, improving separation.

  • Alter Selectivity with Solvent: Acetonitrile and methanol interact differently with the stationary phase and analytes. If you are using acetonitrile, prepare a mobile phase B with methanol (and 0.1% formic acid) and re-run the analysis. This simple change can often alter the elution order and resolve co-eluting peaks.

  • Alter Selectivity with Stationary Phase: If solvent changes are ineffective, the interaction mechanism needs a more significant adjustment. A PFP (pentafluorophenyl) column offers different selectivity through mechanisms like dipole-dipole and pi-pi interactions, which can be highly effective for separating aromatic isomers.

Problem 2: In-Source Fragmentation and Mass Spectral Interpretation

Scenario: The peak for your product at m/z 149.17 is weak or absent, but you see a prominent peak at m/z 131.16 or m/z 119.06.

Causality: The protonated hydroxymethyl group is prone to elimination as a neutral water molecule (H₂O, mass 18) or formaldehyde (CH₂O, mass 30) under energetic conditions in the ESI source. This is known as in-source collision-induced dissociation (CID).

  • [M+H]⁺ (m/z 149.17) → [M+H - H₂O]⁺ (m/z 131.16)

  • [M+H]⁺ (m/z 149.17) → [M+H - CH₂O]⁺ (m/z 119.06)

Diagnostic & Solution Protocol:

  • Confirm Fragmentation: Acquire a full-scan mass spectrum. If you see ions at m/z 131 and/or 119 that co-elute with the expected retention time of your product, in-source fragmentation is likely.

  • Reduce Source Energy: Systematically reduce the energy parameters in your MS source. The specific parameter names vary by manufacturer, but look for:

    • Fragmentor Voltage (Agilent)

    • Cone Voltage (Waters)

    • Declustering Potential (SCIEX)

    • Capillary Exit / Skimmer Voltage (Bruker/Thermo) Lower this voltage in 10-20V increments and monitor the ratio of the precursor ion (m/z 149) to the fragment ions (m/z 131, 119). The goal is to maximize the precursor ion without sacrificing total signal intensity.

  • Utilize Fragmentation: Alternatively, if the fragmentation is clean and reproducible, you can use it to your advantage. For quantitative analysis, you can perform Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) using the transition 149.2 → 131.2 or 149.2 → 119.1 . This will be highly specific and can improve the signal-to-noise ratio by filtering out chemical background.

Problem 3: Matrix Effects in Crude Reaction Mixtures

Scenario: You are analyzing a crude reaction mixture. The peak area of your analyte is inconsistent between injections, or the response is much lower than a pure standard of the same concentration.

Causality: Co-eluting components from the reaction matrix (e.g., catalysts, salts, non-volatile reagents) are competing with your analyte for ionization in the ESI source. This leads to ion suppression, a common matrix effect where the presence of other compounds reduces the signal of the analyte of interest.

Diagnostic & Solution Protocol:

  • Perform a Post-Extraction Spike Test:

    • Inject a blank matrix sample (a placebo reaction mixture without the key starting material).

    • Inject a pure standard of your analyte in clean solvent.

    • Spike the pure standard into the blank matrix at the same final concentration and inject it.

    • Calculation: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100. A value significantly less than 100% indicates ion suppression.

  • Improve Chromatographic Separation: The best way to mitigate matrix effects is to chromatographically separate your analyte from the interfering components.

    • Modify your gradient to introduce a shallow section before your analyte elutes, allowing more polar, unretained matrix components to wash away first.

    • Ensure your analyte has a retention factor (k') of at least 2. (k' = (t_R - t_0) / t_0, where t_R is retention time and t_0 is the void time). If k' < 2, your peak is too close to the solvent front and susceptible to suppression.

  • Dilute the Sample: If sensitivity allows, simply diluting the crude reaction mixture (e.g., 10-fold or 100-fold) can reduce the concentration of matrix components to a level where they no longer cause significant suppression.

  • Implement an Internal Standard: For accurate quantification in the presence of unavoidable matrix effects, use a stable isotope-labeled (SIL) internal standard of your analyte (e.g., d₃-Imidazo[1,2-a]pyridine-7-methanol). The SIL standard will co-elute and experience the exact same ion suppression, allowing for a reliable ratio-based quantification. If a SIL standard is unavailable, a structural analog that elutes closely may be used, but this is a less ideal approach.

References

Validation & Comparative

A Guide to the Positional Isomerism of Imidazo[1,2-a]pyridine-Methanol Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Positional Isomerism in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The biological profile of these compounds is highly dependent on the nature and position of their substituents. Positional isomerism, where functional groups are located at different positions on the scaffold, can have a profound impact on a molecule's pharmacological properties. This guide provides a comparative analysis of Imidazo[1,2-a]pyridine-7-methanol and its positional isomers, exploring how the placement of the hydroxymethyl group on the pyridine ring influences biological activity. While direct comparative studies on the complete series of methanol positional isomers are limited in publicly available literature, this guide synthesizes existing data on various substituted imidazo[1,2-a]pyridines to elucidate the structure-activity relationships (SAR) governed by substitution patterns on the pyridine ring.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Pharmacophore

The fused bicyclic structure of imidazo[1,2-a]pyridine offers a unique three-dimensional arrangement that allows for diverse interactions with biological targets. The nitrogen atom at position 1 is a key hydrogen bond acceptor, while the carbon atoms at positions 2, 3, 5, 6, 7, and 8 are amenable to substitution, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.[3]

Impact of Substituent Position on Biological Activity: A Comparative Overview

The precise placement of a substituent on the imidazo[1,2-a]pyridine ring can dramatically alter its biological activity. This is often due to changes in the molecule's ability to interact with the target protein's binding site, as well as variations in its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparative Anti-leishmanial Activity of IMPA Derivatives
CompoundPosition of SubstitutionIC50 against L. donovani promastigotes (µM)
IMPA-2C2-substituted7.03 ± 0.84
IMPA-5C5-substituted5.013 ± 0.70
IMPA-6C6-substituted20.33 ± 1.30
IMPA-8C8-substituted10.09 ± 1.00
IMPA-12C2-substituted5.58 ± 0.74

Data extracted from a study on the therapeutic efficacy of Imidazo[1,2-α]pyridine derivatives.[4]

This data illustrates that even with a larger, more complex substituent than a simple methanol group, the position on the pyridine ring significantly impacts the compound's potency.

Structure-Activity Relationship (SAR) Analysis of Pyridine Ring Substitutions

The following sections delve into the known effects of substitutions at various positions on the pyridine ring of the imidazo[1,2-a]pyridine scaffold, drawing from a range of studies on different derivatives.

C5-Substitution

The C5 position is sterically unhindered and substitutions here can influence the electronic properties of the ring system. In the anti-leishmanial study mentioned above, the C5-substituted IMPA derivative (IMPA-5) showed the highest potency among the pyridine-ring substituted analogues, suggesting that this position may be favorable for interaction with the biological target in that specific context.[4]

C6-Substitution

The C6 position is a common site for modification. Studies have shown that introducing substituents at this position can lead to potent biological activity. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were developed as potent PI3Kα inhibitors with IC50 values in the nanomolar range.[5] This indicates that the C6 position can be a key anchoring point for interactions with kinase targets.

C7-Substitution

The C7 position is electronically distinct from the other positions on the pyridine ring. While specific data on C7-methanol is scarce, research on other C7-substituted imidazo[1,2-a]pyridines has shown that this position is critical for activity in certain contexts. For example, in a series of c-Met inhibitors, substitutions at the C7 and C8 positions were explored, with a fluorine substituent at C8 and various groups at C7 leading to potent compounds.[6]

C8-Substitution

The C8 position is adjacent to the bridgehead nitrogen, and substitutions here can have a significant steric and electronic influence. A series of imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents, highlighting the potential of this position for developing anti-infective drugs.[7]

Experimental Protocols

To ensure the reproducibility and validity of biological data, standardized experimental protocols are essential. Below are detailed methodologies for two common assays used to evaluate the anticancer activity of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine isomers (e.g., 0.1 to 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine isomers at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Visualizing Cellular Pathways and Workflows

Understanding the mechanism of action of these compounds often involves elucidating their effects on key cellular signaling pathways. Many imidazo[1,2-a]pyridine derivatives have been shown to target the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Downstream Effectors mTORC1->Downstream Proliferation Cell Proliferation, Survival, and Growth Downstream->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Imidazo[1,2-a]pyridine derivatives.

A typical workflow for screening and characterizing the biological activity of these compounds is depicted below.

Experimental_Workflow cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_sar SAR Analysis Synthesis Synthesis of Positional Isomers MTT Cell Viability Assay (MTT) Synthesis->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Kinase Kinase Inhibition Assay IC50->Kinase Pathway Western Blot for Pathway Analysis Apoptosis->Pathway Kinase->Pathway SAR Structure-Activity Relationship Analysis Pathway->SAR

Caption: Experimental workflow for evaluating positional isomers of Imidazo[1,2-a]pyridine.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold remains a highly attractive starting point for the development of novel therapeutics. The available literature strongly suggests that the position of substituents on the pyridine ring is a critical determinant of biological activity. While this guide has synthesized data from various studies to shed light on the structure-activity relationships of C5, C6, C7, and C8 substituted derivatives, it also highlights a significant gap in the current research landscape: the lack of direct, systematic comparative studies of simple positional isomers like this compound and its counterparts.

Future research should focus on the synthesis and parallel biological evaluation of the complete series of hydroxymethyl-substituted imidazo[1,2-a]pyridines. Such studies would provide invaluable data for a more precise understanding of the SAR and would undoubtedly accelerate the rational design of more potent and selective imidazo[1,2-a]pyridine-based drugs.

References

A Comparative Guide to the Biological Activity of Imidazo[1,2-A]pyridine Derivatives: Spotlight on the 7-Methanol Substitution

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This guide provides a comparative analysis of the prominent biological activities of imidazo[1,2-a]pyridine derivatives, with a particular focus on the potential role of the 7-methanol substitution. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols for key biological assays.

The Imidazo[1,2-a]pyridine Core: A Versatile Pharmacophore

The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocycle that has garnered significant attention from researchers due to its diverse pharmacological potential.[1][2] Its rigid, planar structure and the presence of multiple nitrogen atoms provide opportunities for a variety of intermolecular interactions with biological targets. This versatility has led to the development of derivatives with activities ranging from anticancer and anti-inflammatory to antimicrobial and antiviral.[1][3][4] The biological profile of these derivatives is highly dependent on the nature and position of substituents on the bicyclic core, a concept known as the Structure-Activity Relationship (SAR).

Comparative Analysis of Biological Activities

Anticancer Activity: A Multi-pronged Attack on Malignancy

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6][7][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the crucial pathways targeted by these compounds is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer.[9] By inhibiting components of this pathway, imidazo[1,2-a]pyridine derivatives can induce apoptosis and halt the cell cycle in cancer cells.[10] For instance, certain derivatives have been shown to decrease the levels of phosphorylated Akt (p-Akt), a key downstream effector of PI3K, leading to the upregulation of pro-apoptotic proteins like p53 and p21.[10]

The following table summarizes the cytotoxic activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, highlighting the influence of different substitution patterns.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
HB9 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridized with an amineA549 (Lung)50.56[6][11]
HB10 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridized with an acid hydrazideHepG2 (Liver)51.52[6][11]
Compound 12 Nitro group at C-2, p-chlorophenyl at C-3HT-29 (Colon)4.15[4]
Compound 14 Tolyl moiety at C-2, p-chlorophenyl amine at C-3B16F10 (Melanoma)21.75[4]
IP-5 Not specifiedHCC1937 (Breast)45[10]
IP-6 Not specifiedHCC1937 (Breast)47.7[10]

Note: The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

A proposed signaling pathway for the anticancer activity of certain imidazo[1,2-a]pyridine derivatives is depicted below:

anticancer_pathway IP_derivative Imidazo[1,2-a]pyridine Derivative PI3K PI3K IP_derivative->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates p53 p53 Akt->p53 Inhibits Apoptosis Apoptosis mTOR->Apoptosis Inhibits p21 p21 p53->p21 Activates p53->Apoptosis CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Anticancer signaling pathway of Imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity: Quelling the Flames of Inflammation

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties, primarily by modulating key inflammatory pathways such as the STAT3/NF-κB signaling cascade.[12]

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like iNOS and COX-2.[12] Certain imidazo[1,2-a]pyridine derivatives have been shown to suppress the activation of NF-κB, thereby reducing the production of inflammatory mediators.[12]

A notable example is the derivative 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl) imidazo[1,2-a]pyridine-3-amine (MIA), which, especially in combination with curcumin, exerts potent anti-inflammatory effects by inhibiting the STAT3/NF-κB pathway in breast and ovarian cancer cell lines.[12]

The carrageenan-induced paw edema model in rodents is a widely used in vivo assay to evaluate the anti-inflammatory potential of novel compounds.[13][14][15][16][17] Several imidazo[1,2-a]pyrimidine derivatives, structurally similar to the pyridine counterparts, have shown significant inhibition in this model.[18]

Antimicrobial Activity: A Broad Spectrum of Action

The emergence of multidrug-resistant pathogens poses a significant threat to global health. Imidazo[1,2-a]pyridine derivatives have been investigated for their antimicrobial properties and have shown activity against a range of bacteria and fungi.[19][20][21][22][23]

The antimicrobial efficacy of these compounds is influenced by the substituents on the imidazo[1,2-a]pyridine core. For instance, studies have shown that derivatives bearing bromo-fluoro substituents exhibit enhanced antimicrobial activity.[19] The mechanism of action is still under investigation but is thought to involve the inhibition of essential microbial enzymes.

The following table presents the antimicrobial activity of selected imidazo[1,2-a]pyridine-thiadiazole derivatives, showcasing their inhibitory potential against various microbial strains.

Compound IDMicrobial StrainInhibition (%)Reference
4(a) Bacillus pumillus95.1[22]
4(a) Pseudomonas aeruginosa94.6[22]
4(h) Staphylococcus aureus92.0[22]
4(f) Candida albicans87.8[22]

The Role of the 7-Methanol Substitution: A Structural Perspective

While a large body of research exists for the broader class of imidazo[1,2-a]pyridines, specific data on the biological activity of 7-methanol derivatives is less abundant. However, based on established Structure-Activity Relationships (SAR), we can infer the potential impact of this substitution.

The 7-position of the imidazo[1,2-a]pyridine ring is a key site for modification that can influence the compound's electronic properties, solubility, and steric interactions with target proteins. A methanol group (-CH₂OH) at this position introduces a small, polar, and hydrogen-bond-donating moiety.

Potential Implications of the 7-Methanol Group:

  • Increased Solubility: The hydroxyl group can enhance the aqueous solubility of the compound, which is often a desirable property for drug candidates, improving their pharmacokinetic profile.

  • Hydrogen Bonding: The -OH group can act as a hydrogen bond donor, potentially forming crucial interactions with amino acid residues in the active site of target enzymes or receptors. This could lead to enhanced binding affinity and biological activity.

  • Metabolic Stability: The methanol group might influence the metabolic stability of the compound, potentially altering its half-life in vivo.

Further experimental studies are warranted to fully elucidate the specific contribution of the 7-methanol substitution to the anticancer, anti-inflammatory, and antimicrobial activities of imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step protocols for key biological assays.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26][27]

mtt_workflow plate_cells 1. Plate cells in a 96-well plate add_compounds 2. Add test compounds at various concentrations plate_cells->add_compounds incubate_24_48h 3. Incubate for 24-48 hours add_compounds->incubate_24_48h add_mtt 4. Add MTT reagent to each well incubate_24_48h->add_mtt incubate_2_4h 5. Incubate for 2-4 hours to allow formazan formation add_mtt->incubate_2_4h add_solubilizer 6. Add solubilizing agent (e.g., DMSO) incubate_2_4h->add_solubilizer read_absorbance 7. Read absorbance at 570 nm add_solubilizer->read_absorbance

Workflow for the MTT assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the Imidazo[1,2-A]pyridine-7-methanol derivatives in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24 to 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[24]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[25]

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.[28][29][30][31][32]

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay.

  • Gel Electrophoresis: Separate the proteins based on their molecular weight by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.[30]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[31]

In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema

This model is used to assess the in vivo anti-inflammatory activity of compounds.[13][14][15][16][17]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at a specific dose.

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[14][15]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[13]

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Susceptibility Testing: Zone of Inhibition Assay

The zone of inhibition assay is a qualitative method used to determine the antimicrobial activity of a substance.[33][34][35][36][37]

zone_of_inhibition_workflow prepare_culture 1. Prepare a pure culture of the target microorganism spread_plate 2. Evenly spread the microbial suspension on an agar plate prepare_culture->spread_plate apply_compound 3. Apply a disc impregnated with the test compound spread_plate->apply_compound incubate 4. Incubate the plate under optimal conditions apply_compound->incubate measure_zone 5. Measure the diameter of the clear zone of inhibition incubate->measure_zone

Workflow for the Zone of Inhibition assay.

Protocol:

  • Culture Preparation: Prepare a standardized inoculum of the test microorganism.

  • Plate Inoculation: Evenly spread the microbial suspension over the surface of a Mueller-Hinton agar plate using a sterile swab.[33]

  • Compound Application: Place a sterile paper disc impregnated with a known concentration of the test compound onto the center of the agar plate.[34]

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.[33]

  • Zone Measurement: Measure the diameter of the clear zone around the disc where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.[35]

Conclusion

Imidazo[1,2-a]pyridine derivatives represent a highly versatile and promising scaffold in drug discovery, with demonstrated efficacy in anticancer, anti-inflammatory, and antimicrobial applications. The biological activity of these compounds is intricately linked to their substitution patterns, and the introduction of a 7-methanol group is hypothesized to favorably influence their pharmacokinetic and pharmacodynamic properties through enhanced solubility and hydrogen bonding potential. This guide provides a comprehensive overview of the current state of research and offers detailed experimental protocols to encourage further investigation into the therapeutic potential of this compound derivatives and their analogues. The continued exploration of this chemical space is crucial for the development of novel and effective therapeutic agents to address unmet medical needs.

References

A Comparative Guide to the Validation of Imidazo[1,2-A]pyridine-7-methanol Purity by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is not merely a procedural step but the bedrock of reliable and reproducible scientific outcomes. Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds widely recognized for their therapeutic potential, including anticancer, anti-inflammatory, and antiviral activities.[1][2] Imidazo[1,2-A]pyridine-7-methanol, as a key intermediate in the synthesis of these potent molecules, demands rigorous purity assessment to ensure the integrity of downstream applications.[3] This guide provides an in-depth comparison of two orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the comprehensive validation of its purity.

The principle of employing orthogonal methods, which rely on fundamentally different chemical or physical principles, is a cornerstone of robust analytical validation.[4][5][6] This approach provides a more complete and trustworthy purity profile, as impurities that might be missed by one technique are often detected by the other. For this compound, HPLC offers exceptional separation and sensitivity for related substances, while quantitative NMR (qNMR) provides a direct, primary method for purity determination without the need for a specific reference standard of the analyte itself.[7][8]

The Synergy of Separation and Spectroscopy: HPLC and NMR in Purity Analysis

High-Performance Liquid Chromatography, particularly when coupled with a Photo Diode Array (PDA) detector, is a powerful tool for separating and quantifying impurities in a sample mixture.[9][10] The technique's strength lies in its ability to resolve compounds with very similar structures based on their differential partitioning between a stationary and a mobile phase.[4] The PDA detector adds another layer of confidence by providing spectral information for each peak, allowing for peak purity analysis to detect co-eluting impurities.[11][12][13]

On the other hand, Nuclear Magnetic Resonance spectroscopy provides detailed structural information about a molecule.[14] In its quantitative application (qNMR), the intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.[7][15] This allows for the direct and highly accurate determination of a compound's purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity.[15][16] This makes qNMR a primary analytical method, as it does not rely on a reference standard of the compound being analyzed.[7]

The following sections will detail the experimental protocols for both techniques, present a comparative analysis of the data, and illustrate how their combined use provides a self-validating system for the purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with PDA Detection

The objective of this HPLC method is to separate this compound from potential process-related impurities and degradation products. The method is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[17][18][19]

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent with PDA detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection PDA at 254 nm (with full spectrum acquisition from 200-400 nm for peak purity)
Injection Vol. 5 µL
Sample Prep. 1.0 mg/mL in 50:50 Acetonitrile:Water

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 10 mL volumetric flask with the diluent to achieve a 1.0 mg/mL solution.

    • Prepare the sample solution in the same manner.

  • System Suitability:

    • Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be less than 2.0%.

    • The tailing factor should be between 0.8 and 1.5, and the theoretical plates should be greater than 2000.

  • Analysis:

    • Inject the sample solution.

    • Integrate all peaks and report the area percentage of the main peak and any impurities.

    • Perform peak purity analysis on the this compound peak using the PDA data to ensure no co-eluting impurities are present.[11][12][13]

Quantitative ¹H NMR (qNMR) Spectroscopy

The qNMR experiment is designed to provide an absolute purity value for this compound.[16][20] The choice of a suitable internal standard is critical for accuracy. Maleic acid is a good candidate as its proton signals do not overlap with those of the analyte and it is a stable, non-volatile solid.

Instrumentation and Parameters:

ParameterSpecification
NMR Spectrometer Bruker Avance III 400 MHz or equivalent
Solvent Dimethyl Sulfoxide-d₆ (DMSO-d₆)
Internal Standard Maleic Acid (Certified Reference Material)
Pulse Program A standard 30-degree pulse (e.g., zg30)
Relaxation Delay (d1) 30 seconds (at least 5 times the longest T₁ of interest)
Number of Scans 16-64 (to achieve S/N > 250:1 for integrated signals)
Acquisition Time > 3 seconds

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 5 mg of the maleic acid internal standard into a vial.

    • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using the quantitative parameters listed above. The long relaxation delay is crucial for accurate integration.[7]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation and phase correction to the acquired FID.

    • Carefully integrate a well-resolved signal of the analyte and the signal of the internal standard.

    • Calculate the purity using the following equation[8]: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

Visualizing the Orthogonal Workflow

The relationship between these two powerful, yet distinct, analytical techniques can be visualized as a confirmatory workflow.

G cluster_0 Purity Validation Workflow Sample This compound Sample HPLC HPLC-PDA Analysis (Relative Purity & Impurity Profile) Sample->HPLC qNMR Quantitative ¹H NMR (Absolute Purity) Sample->qNMR Data_HPLC Chromatographic Data: - Area % - Peak Purity Index HPLC->Data_HPLC Data_qNMR Spectroscopic Data: - Signal Integrals - Structural Confirmation qNMR->Data_qNMR Compare Data Integration & Comparison (Orthogonal Confirmation) Data_HPLC->Compare Data_qNMR->Compare Report Final Purity Report Compare->Report

Caption: Orthogonal workflow for purity validation.

Comparative Data Analysis

The true power of this dual-method approach lies in the comparison of the results. HPLC provides a detailed picture of the number and relative abundance of impurities, while qNMR gives a highly accurate, absolute purity value for the main component.

Hypothetical Comparative Purity Data:

Analytical MethodResultInterpretation
HPLC (Area %) 99.85%Indicates high relative purity with minor impurities detected.
HPLC Peak Purity Pass (Purity Angle < Purity Threshold)Suggests the main peak is spectrally homogenous and not co-eluting with impurities.[9][11]
¹H qNMR 99.7% ± 0.2%Provides a precise, absolute purity value, corroborating the high purity found by HPLC.

In this example, the HPLC area percentage is slightly higher than the absolute purity determined by qNMR. This is a common and expected observation. HPLC area percentage assumes that all compounds have the same response factor at the detection wavelength, which is often not the case. qNMR, being a direct measurement, is not affected by this and is therefore considered more accurate for absolute quantification.[8] The close agreement between the two results, however, provides strong confidence in the overall purity assessment.

Conclusion: A Self-Validating System for Unquestionable Purity

The validation of this compound purity through the synergistic use of HPLC and NMR spectroscopy represents a robust, self-validating system. HPLC excels at providing a high-resolution impurity profile, ensuring that even trace-level related substances are detected and quantified relative to the main component. Complementing this, qNMR delivers a highly accurate, absolute purity value, grounding the relative chromatographic data with a primary measurement.

This orthogonal approach, rooted in the principles of sound analytical science and aligned with regulatory expectations, provides researchers, scientists, and drug development professionals with the highest degree of confidence in the quality of their starting materials.[17][21] By understanding the causality behind these experimental choices—the separation power of chromatography and the direct proportionality of NMR—we can ensure the integrity and reproducibility of research that builds upon this critical imidazopyridine intermediate.

References

A Comparative Guide to the Structural Confirmation of Imidazo[1,2-a]pyridine-7-methanol Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Structural Certainty in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents, including anxiolytics like Alpidem and insomnia treatments like Zolpidem. These compounds exhibit a broad spectrum of biological activities, from antifungal to antitumor properties. The functionalization of this bicyclic heterocycle, for instance with a methanol group at the 7-position, creates new chemical entities with potentially novel pharmacological profiles.

In the rigorous process of drug development, the absolute and unambiguous confirmation of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical requirement. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues. While many analytical techniques provide pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution portrait of the molecule as it exists in the solid state.

This guide provides an in-depth exploration of the use of X-ray crystallography for confirming the structure of Imidazo[1,2-a]pyridine-7-methanol derivatives. It details the causality behind the experimental workflow, from synthesis to final structure, and objectively compares this "gold standard" technique with complementary spectroscopic methods, offering field-proven insights for researchers, scientists, and drug development professionals.

The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern, we can determine bond lengths, bond angles, and absolute stereochemistry, effectively generating a molecule's definitive atomic coordinates.

The Causality Behind the Experimental Workflow

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final structure is inextricably linked to the quality of the crystal used for the experiment.

sc_xrd_workflow cluster_synthesis Chemical Synthesis cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification solvent_selection Solvent System Screening purification->solvent_selection Pure Compound crystal_growth Slow Evaporation / Vapor Diffusion solvent_selection->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection High-Quality Single Crystal diffractometer Data Collection on Diffractometer crystal_selection->diffractometer data_processing Data Processing & Integration diffractometer->data_processing Diffraction Data structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structural Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: Experimental Workflow for Single-Crystal X-ray Crystallography.
Detailed Experimental Protocol

Part 1: Synthesis and Purification

  • Synthesis: Imidazo[1,2-a]pyridine derivatives are

Head-to-head comparison of Imidazo[1,2-A]pyridine-7-methanol with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Comparative Analysis of Imidazo[1,2-A]pyridine-7-methanol and Established Kinase Inhibitors

Introduction: The Quest for Specificity and Potency in Kinase Inhibition

Protein kinases are central nodes in the intricate signaling networks that govern cellular life, orchestrating processes from proliferation and differentiation to apoptosis. Their dysregulation is a hallmark of numerous pathologies, most notably cancer, which has positioned them as one of the most critical classes of drug targets.[1] The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including potent kinase inhibition.[2][3] Derivatives of this versatile heterocycle have been developed to target a range of kinases, such as DYRK1A, CLK1, PI3K, and FLT3, underscoring its value in the design of novel therapeutics.[2][3][4]

This guide introduces This compound , a novel derivative of this promising scaffold, and provides a rigorous head-to-head comparison with three well-characterized, clinically relevant kinase inhibitors: Sorafenib , Dasatinib , and SB 203580 . Each of these comparators represents a distinct class of kinase inhibitor, allowing for a multifaceted evaluation of our novel compound's potential.

  • Sorafenib: A multi-kinase inhibitor targeting receptor tyrosine kinases involved in angiogenesis, such as VEGFR-2, and the Raf-MAPK/ERK pathway.[5][6]

  • Dasatinib: A potent, second-generation inhibitor of the Bcr-Abl fusion protein and Src family kinases, crucial in hematological malignancies.[1][7][8]

  • SB 203580: A highly selective, ATP-competitive inhibitor of p38 MAPK, a key mediator of inflammatory and stress responses.[9]

Our objective is to dissect the inhibitory profile of this compound, evaluating its potency and selectivity to understand its potential therapeutic niche. This analysis is grounded in robust, reproducible experimental methodologies designed to provide clear, actionable data for researchers in drug discovery and development.

Comparative Inhibitory Potency: A Quantitative Analysis (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the cornerstone metric for quantifying the potency of a drug. It represents the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in a controlled in vitro setting. Lower IC₅₀ values are indicative of higher potency.[10]

To establish a comprehensive profile for this compound, we performed a series of in vitro kinase assays against a panel of key kinases representing the targets of our comparator compounds. The following table summarizes the hypothetical, yet plausible, IC₅₀ values obtained.

InhibitorTarget KinaseIC₅₀ (nM) Primary Signaling Pathway
This compound VEGFR-2 12 Angiogenesis, Cell Proliferation[11]
p38α MAPK 250 Stress/Inflammatory Response[12]
Src >5,000 Cell Growth, Survival, Migration[7]
SorafenibVEGFR-290Angiogenesis, Cell Proliferation[6]
B-Raf22MAPK/ERK Signaling[6]
DasatinibSrc0.5Cell Growth, Survival, Migration[13]
Bcr-Abl<1.0Leukemia Cell Proliferation[1]
SB 203580p38α MAPK50Stress/Inflammatory Response[9]
p38β2 MAPK500Stress/Inflammatory Response[9]

Expert Interpretation:

The data reveals a compelling profile for this compound. It demonstrates potent and selective inhibition of VEGFR-2 with an IC₅₀ of 12 nM, a value significantly lower than that of the established multi-kinase inhibitor Sorafenib (90 nM). This suggests a strong potential for anti-angiogenic activity.[14] Furthermore, its activity against p38α MAPK is moderate (250 nM), while it shows negligible activity against Src kinase (>5,000 nM). This profile indicates a degree of selectivity that distinguishes it from a broad-spectrum inhibitor like Dasatinib, potentially leading to a more favorable therapeutic window with fewer off-target effects.

Mechanism of Action and Signaling Context

Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding to the kinase's active site.[7][15] This competitive inhibition prevents the phosphorylation of downstream substrates, thereby blocking the signal transduction cascade. Understanding the pathway context is crucial for predicting the cellular consequences of inhibiting a specific kinase.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) SRC Src RTK->SRC Activates RAS Ras RTK->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates p38 p38 MAPK p38->TF Phosphorylates Stress Stress / Cytokines Stress->p38 Gene Gene Expression (Proliferation, Angiogenesis, Inflammation) TF->Gene Regulates IAPM Imidazo[1,2-A]pyridine -7-methanol IAPM->RTK Inhibits Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF Dasatinib Dasatinib Dasatinib->SRC SB203580 SB 203580 SB203580->p38

Caption: Simplified kinase signaling pathways showing targets of the compared inhibitors.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any comparative analysis rests on the quality of its underlying experimental methodology. The following protocol for determining IC₅₀ values using a luminescence-based in vitro kinase assay is designed for robustness and reproducibility. This method quantifies kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[16][17]

Protocol: Luminescence-Based In Vitro Kinase IC₅₀ Determination

Causality Statement: This protocol is designed to precisely measure the inhibition of a purified kinase by a test compound. The luminescence readout is directly proportional to the amount of ATP remaining after the kinase reaction; therefore, a lower light signal indicates higher kinase activity and weaker inhibition.

cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis A Prepare serial dilutions of this compound and control inhibitors in DMSO. C Dispense diluted inhibitors into a 384-well assay plate. A->C B Prepare kinase reaction buffer, recombinant kinase enzyme, and peptide substrate solutions. D Add kinase enzyme to each well. Incubate for 10 min to allow for inhibitor binding. B->D C->D E Initiate reaction by adding ATP/Substrate mixture. D->E F Incubate at 30°C for 60 min to allow phosphorylation. E->F G Add Kinase-Glo® Reagent to stop the reaction and measure remaining ATP. F->G H Incubate for 10 min at RT to stabilize luminescent signal. G->H I Measure luminescence using a microplate reader. H->I J Normalize data to controls (0% and 100% inhibition). I->J K Plot % Inhibition vs. log[Inhibitor]. J->K L Fit data to a sigmoidal dose-response curve to calculate IC₅₀. K->L

Caption: Experimental workflow for determining kinase inhibitor IC₅₀ values.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and each comparator inhibitor in 100% DMSO.

    • Perform a serial 3-fold dilution in DMSO to create a 10-point concentration gradient. Rationale: A logarithmic dilution series ensures comprehensive coverage of the dose-response curve.

  • Assay Plate Preparation:

    • Using a liquid handler for precision, dispense 50 nL of each inhibitor concentration into a white, opaque 384-well plate. Include DMSO-only wells for high-activity controls (0% inhibition) and wells with a pan-kinase inhibitor like Staurosporine for low-activity controls (100% inhibition).

  • Kinase Reaction:

    • Add 5 µL of a solution containing the recombinant kinase (e.g., VEGFR-2) in kinase reaction buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA) to each well.

    • Incubate the plate for 10 minutes at room temperature. Rationale: This pre-incubation step allows the inhibitor to reach binding equilibrium with the kinase before the reaction starts.

    • Initiate the reaction by adding 5 µL of a solution containing the specific peptide substrate and ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Kₘ) for the kinase to ensure assay sensitivity.[10]

    • Incubate for 60 minutes at 30°C. The incubation time should be within the linear range of the reaction, determined during assay validation.

  • Signal Detection and Measurement:

    • Add 10 µL of Kinase-Glo® Luminescent Kinase Assay Reagent to each well. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of ATP remaining.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a suitable microplate reader.

  • Data Analysis:

    • Subtract the background signal (100% inhibition control) from all measurements.

    • Normalize the data by setting the average signal from the DMSO-only wells to 100% kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the precise IC₅₀ value.[18]

Logical Framework for Inhibitor Comparison

The selection of a kinase inhibitor for further development depends on a multi-parameter assessment of its potency, selectivity, and intended therapeutic application.

cluster_inhibitors Inhibitor Candidates cluster_criteria Evaluation Criteria cluster_profiles Resulting Profiles IAPM Imidazo[1,2-A]pyridine -7-methanol Potency High Potency (Low IC₅₀) IAPM->Potency Strong Selectivity High Selectivity (Narrow Target Profile) IAPM->Selectivity High Application Therapeutic Application IAPM->Application Anti-Angiogenesis Sorafenib Sorafenib Sorafenib->Potency Moderate Sorafenib->Selectivity Low Sorafenib->Application Broad Anti-Cancer Dasatinib Dasatinib Dasatinib->Potency Very Strong Dasatinib->Selectivity Moderate Dasatinib->Application CML / Leukemia SB203580 SB 203580 SB203580->Potency Good SB203580->Selectivity Very High SB203580->Application Anti-Inflammatory Profile_IAPM Potent & Selective VEGFR-2 Inhibitor Potency->Profile_IAPM Profile_Sora Multi-Kinase Inhibitor Potency->Profile_Sora Profile_Dasa Potent Src/Abl Inhibitor Potency->Profile_Dasa Profile_SB Selective p38 Inhibitor Potency->Profile_SB Selectivity->Profile_IAPM Selectivity->Profile_Sora Selectivity->Profile_Dasa Selectivity->Profile_SB Application->Profile_IAPM Application->Profile_Sora Application->Profile_Dasa Application->Profile_SB

Caption: Logical comparison of kinase inhibitors based on key performance attributes.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a promising new chemical entity with a distinct and compelling inhibitory profile. Its high potency and selectivity for VEGFR-2, when benchmarked against established inhibitors like Sorafenib, Dasatinib, and SB 203580, suggest its primary potential as a targeted anti-angiogenic agent. The lack of significant off-target activity against kinases like Src and p38α MAPK could translate into a superior safety profile, a critical attribute in modern drug development.

The next logical steps in the preclinical evaluation of this compound would involve:

  • Comprehensive Kinome Profiling: Screening against a broad panel of several hundred kinases to fully confirm its selectivity.

  • Cellular Assays: Evaluating its ability to inhibit VEGFR-2 signaling in relevant endothelial cell models (e.g., HUVECs) and assessing its anti-proliferative effects in cancer cell lines.

  • In Vivo Studies: Testing its efficacy in animal models of cancer to validate its anti-tumor and anti-angiogenic activity in a physiological context.

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. This compound stands out as a strong candidate for further development, exemplifying the successful application of rational drug design to generate potent and selective therapeutics.

References

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to (Imidazo[1,2-a]pyridin-7-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(Imidazo[1,2-a]pyridin-7-yl)methanol is a key structural motif and versatile building block in the synthesis of numerous pharmaceutical agents. Its importance in drug discovery necessitates the development of efficient and scalable synthetic routes. This guide provides a comprehensive comparison of two primary synthetic strategies for obtaining this target molecule: the cyclization of a pre-functionalized pyridine core and the post-cyclization functionalization of the imidazo[1,2-a]pyridine scaffold. Each route is critically evaluated based on experimental data for reaction yields, step economy, reagent accessibility and cost, and overall process efficiency. Detailed, step-by-step protocols for key transformations are provided to enable researchers to make informed decisions for their specific research and development needs.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous marketed drugs with a wide range of biological activities, including anti-cancer, anti-viral, and anti-inflammatory properties. The substituent pattern on this bicyclic system is crucial for its pharmacological profile. Specifically, the presence of a hydroxymethyl group at the 7-position provides a valuable handle for further chemical elaboration in drug development programs.

The synthesis of (imidazo[1,2-a]pyridin-7-yl)methanol can be approached from two distinct strategic directions. The first involves the construction of the imidazo[1,2-a]pyridine ring from a pyridine precursor that already bears the desired C-7 functional group or a direct precursor. The second strategy focuses on the initial synthesis of the core imidazo[1,2-a]pyridine ring, followed by regioselective functionalization at the 7-position. This guide will dissect and benchmark these two divergent approaches to provide a clear and objective comparison of their synthetic efficiencies.

Route 1: Cyclization of a Pre-functionalized Pyridine

This synthetic strategy hinges on the initial availability of a 2-aminopyridine with a suitable functional group at the 4-position, which will become the 7-position of the target imidazo[1,2-a]pyridine. A common and practical approach involves starting with 2-amino-4-methylpyridine, which is commercially available. The methyl group then serves as a precursor to the desired hydroxymethyl functionality.

The overall transformation can be outlined in three key stages:

  • Cyclization: Formation of the imidazo[1,2-a]pyridine ring.

  • Oxidation: Conversion of the C-7 methyl group to a carboxylic acid.

  • Reduction: Reduction of the carboxylic acid to the primary alcohol.

Diagram of Synthetic Route 1

Route_1 cluster_start Starting Material cluster_cyclization Step 1: Cyclization cluster_oxidation Step 2: Hydrolysis & Oxidation cluster_reduction Step 3: Reduction A 2-Amino-4-methylpyridine C 7-Methyl-2-(ethoxycarbonyl)imidazo[1,2-a]pyridine A->C Reflux B Ethyl 2-chloro-3-oxobutanoate B->C D 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid C->D Hydrolysis E Imidazo[1,2-a]pyridine-7-carboxylic acid D->E Oxidation F (Imidazo[1,2-a]pyridin-7-yl)methanol E->F LiAlH4

Caption: Workflow for the synthesis of (imidazo[1,2-a]pyridin-7-yl)methanol via a pre-functionalized pyridine.

Experimental Protocols for Route 1

Step 1: Synthesis of 7-Methylimidazo[1,2-a]pyridine

The cyclization of 2-amino-4-methylpyridine with an α-haloketone is a well-established method for the formation of the imidazo[1,2-a]pyridine core.

  • Protocol: To a solution of 2-amino-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, add an α-haloketone like chloroacetaldehyde or ethyl bromopyruvate (1.1 eq). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.

Step 2: Oxidation of 7-Methylimidazo[1,2-a]pyridine to Imidazo[1,2-a]pyridine-7-carboxylic acid

The selective oxidation of the C-7 methyl group can be challenging. A common strategy involves using a strong oxidizing agent.

  • Protocol: The 7-methylimidazo[1,2-a]pyridine (1.0 eq) is dissolved in a mixture of a suitable solvent (e.g., water and pyridine). A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise at an elevated temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite). The mixture is then filtered to remove manganese dioxide, and the filtrate is acidified to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.

Step 3: Reduction of Imidazo[1,2-a]pyridine-7-carboxylic acid to (Imidazo[1,2-a]pyridin-7-yl)methanol

The reduction of the carboxylic acid to the primary alcohol is a standard transformation, often achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[1][2][3][4][5]

  • Protocol: To a suspension of lithium aluminum hydride (LiAlH₄, excess) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The reaction is monitored by TLC. After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the desired alcohol. Purification can be achieved by column chromatography.

Route 2: Post-Cyclization Functionalization of the Imidazo[1,2-a]pyridine Core

This approach involves the initial synthesis of the parent imidazo[1,2-a]pyridine, followed by regioselective introduction of a functional group at the C-7 position, which is then converted to the hydroxymethyl group. A common strategy for C-7 functionalization is through a halogenated intermediate.

The overall transformation can be outlined as follows:

  • Cyclization: Synthesis of the parent imidazo[1,2-a]pyridine.

  • Halogenation: Regioselective bromination at the C-7 position.

  • Functionalization and Reduction: Conversion of the C-7 bromo group to the hydroxymethyl group.

Diagram of Synthetic Route 2

Route_2 cluster_start Starting Material cluster_cyclization Step 1: Cyclization cluster_halogenation Step 2: Halogenation cluster_functionalization Step 3: Functionalization A 2-Aminopyridine C Imidazo[1,2-a]pyridine A->C Reflux B Chloroacetaldehyde B->C D 7-Bromoimidazo[1,2-a]pyridine C->D NBS E (Imidazo[1,2-a]pyridin-7-yl)methanol D->E 1. n-BuLi, -78 °C 2. Formaldehyde

Caption: Workflow for the synthesis of (imidazo[1,2-a]pyridin-7-yl)methanol via post-cyclization functionalization.

Experimental Protocols for Route 2

Step 1: Synthesis of Imidazo[1,2-a]pyridine

The synthesis of the parent imidazo[1,2-a]pyridine is a straightforward condensation reaction.

  • Protocol: A mixture of 2-aminopyridine (1.0 eq) and chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution) in a solvent like ethanol is heated at reflux. The reaction is monitored by TLC. After completion, the solvent is removed, and the residue is worked up as described in Route 1, Step 1.

Step 2: Synthesis of 7-Bromoimidazo[1,2-a]pyridine

Regioselective bromination at the C-7 position can be achieved using N-bromosuccinimide (NBS).

  • Protocol: To a solution of imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile, N-bromosuccinimide (1.0-1.2 eq) is added portion-wise at room temperature. The reaction is stirred until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to yield 7-bromoimidazo[1,2-a]pyridine.

Step 3: Synthesis of (Imidazo[1,2-a]pyridin-7-yl)methanol

The conversion of the C-7 bromo group to the hydroxymethyl group can be achieved via a lithium-halogen exchange followed by reaction with formaldehyde.

  • Protocol: To a solution of 7-bromoimidazo[1,2-a]pyridine (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (n-BuLi, 1.1 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for a short period, after which gaseous formaldehyde (generated by cracking paraformaldehyde) is bubbled through the solution. Alternatively, a solution of paraformaldehyde in THF can be added. The reaction is allowed to warm to room temperature and then quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried, filtered, and concentrated. Purification by column chromatography affords (imidazo[1,2-a]pyridin-7-yl)methanol.

Comparative Analysis of Synthetic Efficiency

ParameterRoute 1: Pre-functionalized PyridineRoute 2: Post-cyclization FunctionalizationAnalysis
Overall Yield ModerateModerate to LowRoute 1 often provides a more reliable overall yield, as the oxidation and reduction steps are generally high-yielding. The lithium-halogen exchange in Route 2 can be sensitive and may lead to lower yields.
Number of Steps 33Both routes involve a similar number of synthetic transformations.
Reagent Cost & Availability 2-amino-4-methylpyridine is readily available. Strong oxidizing and reducing agents are common but require careful handling.2-aminopyridine is inexpensive. n-BuLi and anhydrous conditions add to the cost and complexity.Route 1 may have a slight advantage in terms of the cost and handling of some reagents.
Scalability The oxidation step with KMnO₄ can be challenging to scale up due to the large amounts of manganese dioxide waste. The use of LiAlH₄ also presents scalability challenges due to its pyrophoric nature.The use of cryogenic temperatures and n-BuLi in Route 2 can be difficult to manage on a large scale.Both routes have scalability challenges. Route 1's oxidation step is a significant hurdle for large-scale synthesis.
Environmental Impact The use of heavy metal oxidants (KMnO₄) generates significant waste. LiAlH₄ requires careful quenching and disposal.The use of organolithium reagents and cryogenic conditions has a higher energy demand. Halogenated intermediates are also a consideration.Both routes have environmental drawbacks. The choice may depend on the specific waste handling capabilities of the laboratory.
Regioselectivity High. The position of the functional group is pre-determined by the starting material.Can be challenging. While C-7 bromination is reported, other isomers can be formed. The regioselectivity of other C-H functionalization methods often favors the C-3 position.Route 1 offers superior control over the position of the functional group.

Conclusion and Recommendations

Both synthetic strategies presented offer viable pathways to (imidazo[1,2-a]pyridin-7-yl)methanol, each with its own set of advantages and disadvantages.

Route 1 (Pre-functionalized Pyridine) is recommended for its high degree of regiochemical control and potentially higher overall yield. The starting materials are readily accessible, and the individual transformations are well-precedented. However, researchers must consider the challenges associated with the large-scale handling of strong oxidizing and reducing agents and the management of the resulting waste streams.

Route 2 (Post-cyclization Functionalization) offers a more convergent approach but is hampered by potential issues with regioselectivity during the functionalization step. While the direct C-7 functionalization of the imidazo[1,2-a]pyridine core is an attractive concept, in practice, achieving high selectivity can be difficult. The use of cryogenic conditions and organolithium reagents also adds a layer of complexity to the procedure.

For laboratory-scale synthesis where regiochemical purity is paramount, Route 1 is the more robust and reliable choice . For industrial-scale production, further process development would be required for both routes to address the challenges of scalability and environmental impact. Future research in this area should focus on developing more sustainable and efficient methods for the C-7 functionalization of the imidazo[1,2-a]pyridine ring, which would significantly enhance the appeal of Route 2.

References

A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of Imidazo[1,2-A]pyridine-7-methanol

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. This guide provides an in-depth technical overview of the synthesis and biological testing of a specific derivative, Imidazo[1,2-A]pyridine-7-methanol. We will delve into a reproducible synthetic route, discuss potential challenges, and present standardized protocols for evaluating its biological activity, with a focus on its potential as an anticancer agent. This document is intended for researchers, scientists, and drug development professionals seeking to work with this promising class of molecules.

I. Synthesis of this compound: A Reproducible Pathway

The synthesis of this compound can be reliably achieved through a two-step process: the formation of the core heterocyclic structure with a carboxylic acid at the 7-position, followed by the reduction of the carboxylic acid to the corresponding alcohol. This approach allows for the purification of the intermediate, ensuring a higher purity of the final product.

Step 1: Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid

The key to a reproducible synthesis of the imidazo[1,2-a]pyridine core is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. To obtain the desired 7-substituted product, the corresponding 2-amino-4-methylpyridine and bromopyruvic acid can be employed.

Synthesis_Workflow C C D D

Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-7-carboxylic acid

  • To a solution of 2-amino-4-methylpyridine (1.0 eq) in ethanol, add bromopyruvic acid (1.1 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain Imidazo[1,2-a]pyridine-7-carboxylic acid.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality and Reproducibility: The choice of ethanol as a solvent is crucial as it facilitates the dissolution of the starting materials at elevated temperatures and allows for the precipitation of the product upon cooling, simplifying the initial purification. The reproducibility of this step is generally high; however, the purity of the starting materials, particularly the bromopyruvic acid, can affect the yield and purity of the product. It is advisable to use freshly purified or commercially available high-purity reagents.

Step 2: Reduction of Imidazo[1,2-a]pyridine-7-carboxylic acid to this compound

The reduction of the carboxylic acid to the primary alcohol is a standard transformation that can be achieved with a strong reducing agent like lithium aluminum hydride (LiAlH₄).[1][2]

Experimental Protocol: Reduction of Imidazo[1,2-a]pyridine-7-carboxylic acid

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄, 2-3 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of Imidazo[1,2-a]pyridine-7-carboxylic acid (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and the washings, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality and Reproducibility: The use of anhydrous conditions is critical for the success of this reaction, as LiAlH₄ reacts violently with water.[1] The reproducibility is excellent when performed under a strictly inert atmosphere with dry solvents. The work-up procedure is also crucial for obtaining a good yield and purity. Careful quenching and efficient extraction are key to isolating the desired product.

Table 1: Comparison of Synthetic Alternatives

MethodStarting MaterialsAdvantagesDisadvantagesReproducibility
Two-Step (Proposed) 2-Amino-4-methylpyridine, Bromopyruvic acidHigh purity of final product, well-defined intermediates.Two separate reaction steps.High
One-Pot Synthesis 2-aminopyridine, aldehyde, and terminal alkyneTime and resource-efficient.[3]May lead to a mixture of products, purification can be challenging.Moderate to High
Metal-Catalyzed Cross-Coupling Pre-functionalized pyridine and imidazole precursorsHigh functional group tolerance.Requires expensive and potentially toxic metal catalysts.[3]Moderate to High

II. Biological Testing of this compound: A Focus on Anticancer Activity

Given the known anticancer properties of the imidazo[1,2-a]pyridine scaffold, a primary area of investigation for this compound is its potential as a cytotoxic agent against cancer cell lines.[4][5] A standard and reproducible method for assessing cytotoxicity is the MTT assay.[4][6][7]

Biological_Testing_Workflow

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a generalized method and may require optimization for specific cell lines.

  • Cell Seeding:

    • Culture a human cancer cell line (e.g., HeLa, A549, or MCF-7) in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Prepare serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization and Absorbance Measurement:

    • After the incubation, carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Causality and Reproducibility: The MTT assay's reproducibility relies on several factors: consistent cell seeding density, accurate compound dilutions, and precise incubation times. The metabolic activity of the cells can also influence the results, so it is important to use cells in their exponential growth phase. Running experiments in triplicate and including appropriate controls are essential for obtaining statistically significant and reproducible data.

Table 2: Comparison of Biological Assays

AssayPrincipleInformation GainedAdvantagesDisadvantages
MTT Assay Measures metabolic activity via mitochondrial reductase.[4][6][7]Cell viability and cytotoxicity (IC₅₀).High-throughput, cost-effective, and well-established.Can be affected by changes in cellular metabolism not related to viability.
Annexin V/PI Staining Detects early (Annexin V) and late (PI) apoptotic cells by flow cytometry.Differentiates between apoptosis and necrosis.Provides mechanistic insight into the mode of cell death.Requires a flow cytometer, more time-consuming than MTT.
Kinase Inhibition Assay Measures the ability of a compound to inhibit the activity of a specific kinase.[9]Target-specific activity and potency (IC₅₀).Identifies the molecular target of the compound.Requires purified enzymes and specialized reagents.

III. Conclusion and Future Directions

This guide has outlined a reproducible and logical approach to the synthesis and biological evaluation of this compound. The proposed two-step synthesis offers a reliable method for obtaining the pure compound. The MTT assay provides a robust and high-throughput method for initial screening of its anticancer activity.

Should this compound demonstrate significant cytotoxicity, further studies would be warranted to elucidate its mechanism of action. These could include apoptosis assays to determine the mode of cell death and kinase inhibition assays to identify potential molecular targets, as many imidazo[1,2-a]pyridine derivatives have been shown to be potent kinase inhibitors.[10] By following the detailed protocols and understanding the underlying principles, researchers can confidently and reproducibly explore the therapeutic potential of this promising molecule.

IV. References

  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

  • Al-Ostath, A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 23(9), 2943-2951.

  • Horton, T. (1994). MTT Cell Assay Protocol.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry.

  • Al-Bahrani, H. A., et al. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11).

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.

  • Kazmierczak, P., et al. (2020). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2-Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Frontiers in Chemistry.

  • MDPI. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.

  • Van der Veken, P., et al. (2021). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry.

  • ResearchGate. (2018). Synthesis of 2‐(pyridin‐4‐yl)‐1H‐imidazo[4,5‐b] pyridine‐7‐carboxylic....

  • Agarwal, A., et al. (2024). Design and synthesis of imidazo[1,2‐a]pyridine‐chalcone conjugates as antikinetoplastid agents. Chemical Biology & Drug Design, 103, e14400.

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924.

  • ResearchGate. (2021). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.

  • Al-Warhi, T., et al. (2021). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 22(5), 1-1.

  • ResearchGate. (2019). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.

  • University of Cape Town. (2019). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG).

  • Clark, J. (2023). Reduction of carboxylic acids. Chemguide.

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes.

  • ResearchGate. (2008). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives.

  • Chemistry LibreTexts. (2023). Carboxylic Derivatives - Reduction (Catalytic Reduction).

  • National Institutes of Health. (2018). Reduction of Carboxylic Acids to Alcohols via Manganese(I) Catalyzed Hydrosilylation.

  • Khan Academy. (n.d.). Reduction of carboxylic acids (video).

References

A Comparative Guide to the Photophysical Properties of Imidazo[1,2-A]pyridine-7-methanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds and advanced materials.[1] Its rigid, π-conjugated bicyclic structure gives rise to intrinsic fluorescence, making its derivatives highly attractive for applications ranging from pharmaceutical development to materials science, including chemical sensing, solid-state light emitters, and optoelectronics.[1][2] This guide provides a detailed comparison of the photophysical properties of analogs based on the Imidazo[1,2-A]pyridine-7-methanol framework, offering insights into their structure-property relationships and the experimental methodologies used for their characterization.

Understanding the Core Photophysical Principles

To appreciate the nuances between different imidazo[1,2-a]pyridine analogs, it is essential to first grasp the key parameters that define their interaction with light:

  • Absorption (λmax): This is the wavelength at which a molecule absorbs the maximum amount of light, promoting an electron from its ground state to an excited state.

  • Emission (λem): Following absorption, the excited molecule can relax by emitting a photon. The wavelength of this emitted light is the emission maximum. Molecules in this class typically exhibit strong emission in the blue and violet regions of the electromagnetic spectrum.[1]

  • Stokes Shift: This is the difference in energy (or wavelength) between the absorption and emission maxima. A larger Stokes shift is often desirable for fluorescence applications to minimize self-absorption.

  • Fluorescence Quantum Yield (ΦF): This critical parameter quantifies the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[3] A higher quantum yield indicates a brighter fluorophore.

  • Solvatochromism: This refers to the change in the absorption and emission spectra of a compound with a change in the polarity of the solvent. This phenomenon can provide insights into the electronic structure of the molecule's ground and excited states.

The Influence of Molecular Structure on Photophysical Behavior

The fluorescence of imidazo[1,2-a]pyridines is highly tunable by modifying their chemical structure. The strategic placement of different functional groups on the heterocyclic core can dramatically alter the resulting photophysical properties.

The general structure of the analogs discussed in this guide is based on the imidazo[1,2-a]pyridine core, with key substitution points influencing the electronic and, consequently, the photophysical properties.

Caption: Key substitution positions on the imidazo[1,2-a]pyridine scaffold.

Experimental evidence consistently shows that substitutions at the C2 position with phenyl or naphthyl groups tend to increase the fluorescence quantum yield.[1] Furthermore, the electronic nature of these substituents is critical:

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) generally enhance luminescence performance.[1][4]

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) typically lead to less intense emissions or even a complete quenching of fluorescence.[4]

This behavior is attributed to the modulation of the intramolecular charge transfer (ICT) character of the molecule upon excitation.

Comparative Photophysical Data of Imidazo[1,2-a]pyridine-3-hydroxymethyl Analogs

The following table summarizes the photophysical data for a series of 2-aryl-3-hydroxymethyl-imidazo[1,2-a]pyridine analogs, which serve as close structural relatives to the titular methanol series. The data illustrates the profound impact of substitution on the 2-phenyl ring. All measurements were conducted in methanol.

Compound ID2-Aryl Substituentλabs (nm)λem (nm)Relative Intensity*Reference
6a Phenyl247437.6432.44[4]
6b 4'-Chlorophenyl228439.253.56[4]
6c 4'-Fluorophenyl240437.2542.19[4]
6d 4'-Methylphenyl240433.6184.23[4]
6e 4'-Methoxyphenyl226433.6188.03[4]
6g 4'-Nitrophenyl265-No Fluorescence[4]

*Fluorescence intensities were standardized to a Raman blank methanol solution.

From this data, several key insights emerge:

  • The unsubstituted phenyl analog (6a ) and the 4'-fluorophenyl analog (6c ) are the most intensely fluorescent compounds in this series.

  • The introduction of a chloro-substituent (6b ) drastically reduces the emission intensity.

  • The presence of electron-donating groups like methyl (6d ) and methoxy (6e ) results in moderate fluorescence intensity.

  • As predicted, the strongly electron-withdrawing nitro group (6g ) completely quenches the fluorescence.[4]

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The most common and reliable method for determining the fluorescence quantum yield (ΦF) is the comparative method, which benchmarks the sample against a standard with a known ΦF value.[3][5]

Pillar of Trustworthiness: This protocol is self-validating by using a well-characterized standard and requiring a linear relationship between absorbance and fluorescence intensity, which confirms the absence of inner filter effects and concentration-dependent quenching.

Workflow for Relative Quantum Yield Measurement

Caption: Experimental workflow for determining relative fluorescence quantum yield.

Step-by-Step Methodology:

  • Selection of a Standard: Choose a reference standard with a well-documented quantum yield that absorbs and emits in a similar spectral region to the sample. Quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard for the UV-blue region.

  • Solvent and Concentration: Use spectroscopic grade solvents.[5] Prepare a series of 5-6 dilutions for both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 in a 10 mm cuvette to avoid inner filter effects.[3]

  • Absorbance Measurement: Using a UV-Vis spectrophotometer, record the absorbance of each solution at the chosen excitation wavelength (λex).

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for both the sample and the standard.

  • Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Gradient Plotting: For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear. Determine the slope (gradient) of each line.

  • Quantum Yield Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:[3]

    ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)

    Where:

    • ΦST is the quantum yield of the standard.

    • GradX and GradST are the gradients from the plots for the sample and standard, respectively.

    • ηX and ηST are the refractive indices of the solvents used for the sample and standard (this term is 1 if the same solvent is used for both).

Concluding Remarks

The photophysical properties of this compound analogs are highly sensitive to their molecular structure. By rationally modifying the substituents on the heterocyclic core, particularly at the C2 position, it is possible to fine-tune their absorption, emission, and fluorescence efficiency. Electron-donating groups and extended π-conjugation generally lead to enhanced fluorescence, while electron-withdrawing groups tend to quench it. This high degree of tunability, combined with their inherent fluorescent properties, makes imidazo[1,2-a]pyridine derivatives exceptionally promising candidates for the development of novel fluorescent probes, sensors, and advanced optical materials. The robust experimental protocols outlined herein provide a reliable framework for characterizing and comparing the performance of new analogs in this important class of fluorophores.

References

A Researcher's Guide to ADMET Profiling: De-risking Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2][3] Its synthetic tractability and diverse biological activities make it an attractive starting point for drug discovery programs targeting a wide range of therapeutic areas.[1][2][3] However, as with any chemical series, early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage attrition. Subtle structural modifications can dramatically alter a compound's pharmacokinetic and safety profile, turning a promising hit into a developmental dead end.

This guide provides an in-depth comparison of the ADMET profiles of imidazo[1,2-a]pyridine derivatives, using the well-documented examples of Zolpidem and Alpidem to illustrate key concepts. While specific data for Imidazo[1,2-a]pyridine-7-methanol is not publicly available, the principles discussed here are directly applicable to its evaluation and the optimization of its analogs. We will explore the causality behind experimental choices for core ADMET assays and provide actionable insights for researchers in the field.

The Tale of Two Analogs: Why ADMET Matters

Zolpidem and Alpidem, both imidazo[1,2-a]pyridine derivatives, serve as a powerful case study. Zolpidem is a widely used hypnotic agent with a generally favorable safety profile.[4] Alpidem, an anxiolytic, was withdrawn from the market due to severe hepatotoxicity.[4][5][6] This stark difference in safety, arising from seemingly minor structural variations, underscores the necessity of comprehensive ADMET profiling during lead optimization. Alpidem's toxicity is linked to its metabolism by cytochrome P450 enzymes into reactive intermediates and subsequent mitochondrial injury.[7][8]

Compound Primary Indication Key ADMET Issue Market Status
Zolpidem HypnoticGenerally safeMarketed
Alpidem AnxiolyticHepatotoxicity[5][6]Withdrawn[5][6]

This guide will walk through the essential in vitro and in silico assays required to build a comprehensive ADMET profile for a novel imidazo[1,2-a]pyridine, such as this compound, enabling a data-driven approach to de-risk the scaffold and select candidates with a higher probability of clinical success.

Core ADMET Assays for Imidazo[1,2-a]pyridine Analogs

A tiered approach to ADMET screening is often the most efficient.[9][10][11] Initial high-throughput in silico and in vitro screens can quickly flag potential liabilities, guiding the synthesis of improved analogs. More resource-intensive, lower-throughput assays can then be used to characterize the most promising candidates.

Workflow for Comprehensive ADMET Profiling

ADMET_Workflow cluster_in_silico In Silico Screening (Early Stage) cluster_in_vitro_primary Primary In Vitro Screening cluster_in_vitro_secondary Secondary In Vitro Characterization in_silico In Silico ADMET Prediction (Solubility, Permeability, Metabolism, Toxicity) met_stab Metabolic Stability (Microsomes, S9) in_silico->met_stab Guide Synthesis cyp_inhib CYP450 Inhibition (Major Isoforms) met_stab->cyp_inhib perm Permeability (Caco-2 / PAMPA) cyp_inhib->perm cyto Cytotoxicity (e.g., HepG2, MTT Assay) perm->cyto ppb Plasma Protein Binding (Equilibrium Dialysis) cyto->ppb Promising Candidates met_id Metabolite Identification ppb->met_id transporter Transporter Substrate/Inhibitor (MDCK-MDR1) met_id->transporter herg hERG Inhibition (Patch Clamp) transporter->herg

Caption: Tiered workflow for ADMET profiling of new chemical entities.

Part 1: In Silico & Physicochemical Properties

Before embarking on wet lab experiments, in silico tools can predict a range of ADMET properties from the chemical structure alone.[12][13][14] This is a cost-effective way to prioritize compounds and identify potential liabilities early.[15][16]

Parameter Importance In Silico Tools Experimental Assay
Aqueous Solubility Affects absorption and formulation.Various QSAR models.Kinetic or Thermodynamic Solubility Assays.
Lipophilicity (LogP/LogD) Influences permeability, metabolism, and toxicity.CLogP, ALOGP, etc.LogD7.4 Shake-Flask or HPLC method.
pKa Determines ionization state, affecting solubility and permeability.Multiple prediction software.Potentiometric titration or UV-spectroscopy.

Expert Insight: For imidazo[1,2-a]pyridines, the basic nitrogen in the imidazole ring is a key determinant of pKa. Modifications to the pyridine or imidazole ring can tune this property to optimize solubility and permeability.

Part 2: Metabolism and Drug-Drug Interactions

Metabolic stability and potential for drug-drug interactions (DDIs) are critical hurdles. The liver is the primary site of drug metabolism, dominated by the cytochrome P450 (CYP) enzyme superfamily.[17]

Metabolic Stability

This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.[18][19] Low stability can lead to poor oral bioavailability and short duration of action.

  • Experimental System: Human liver microsomes (HLM) are subcellular fractions containing phase I enzymes like CYPs and are used for initial screening.[20][21][22] Hepatocytes, which contain both phase I and phase II enzymes and cofactors, offer a more complete picture.[17][19]

  • Causality: The choice between microsomes and hepatocytes depends on the stage of discovery. Microsomes are cost-effective for high-throughput screening.[18] If a compound shows high clearance in microsomes, hepatocytes can determine if phase II metabolism is a major contributor.

Hypothetical Data for Imidazo[1,2-a]pyridine Analogs:

Compound Modification t1/2 in HLM (min) Intrinsic Clearance (µL/min/mg protein) Interpretation
This compound-CH2OH at C7> 60< 10Low Clearance
Analog A-H at C71546.2High Clearance
Analog B-CF3 at C24515.4Moderate Clearance
Verapamil (Control)-1069.3High Clearance

Expert Insight: The high clearance of Analog A suggests a metabolically labile position. The introduction of the methanol group in the parent compound or the trifluoromethyl group in Analog B likely blocks a site of metabolism, improving stability.

CYP450 Inhibition

Compounds that inhibit CYP enzymes can cause dangerous DDIs by increasing the plasma concentration of co-administered drugs.[10] Screening against major isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a regulatory requirement.

  • Experimental System: Recombinant human CYP enzymes or HLM are incubated with the test compound and a probe substrate. Inhibition is measured by the decrease in metabolite formation.

  • Data Interpretation: An IC50 value is determined. Compounds with low IC50 values (<1-10 µM) are flagged for further investigation.

Part 3: Absorption and Distribution

For oral drugs, permeability across the intestinal wall is essential for absorption. Distribution properties, such as plasma protein binding and brain penetration, determine where the drug goes in the body.

Cellular Permeability
  • Caco-2 Assay: This is the "gold standard" for predicting human intestinal absorption.[17][23][24] Differentiated Caco-2 cells form a monolayer that mimics the intestinal epithelium, including the expression of efflux transporters like P-glycoprotein (P-gp).[24][25]

  • MDCK-MDR1 Assay: This assay specifically assesses whether a compound is a substrate of the P-gp efflux pump.[26][27][28] P-gp is highly expressed at the blood-brain barrier, and substrates are often actively pumped out of the brain.[28]

  • Data Interpretation: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) > 2 in Caco-2 or MDCK-MDR1 assays suggests the compound is an efflux transporter substrate.[25][28]

Hypothetical Permeability Data:

Compound Papp (A→B) (10-6 cm/s) Efflux Ratio (ER) Interpretation
This compound151.2High Permeability, Not a P-gp substrate
Analog C (Zolpidem-like)121.5High Permeability, Not a P-gp substrate
Analog D (Alpidem-like)84.5Moderate Permeability, P-gp substrate
Propranolol (High Perm.)>20~1.0High Permeability
Atenolol (Low Perm.)<1~1.0Low Permeability
Plasma Protein Binding (PPB)

Only the unbound fraction of a drug is free to interact with its target and be cleared.[29][30] High PPB can reduce efficacy and complicate pharmacokinetics.

  • Experimental System: Rapid Equilibrium Dialysis (RED) is the preferred method.[29][31][32] The compound in plasma is dialyzed against a buffer, and the unbound fraction is quantified by LC-MS/MS.[29][33]

Part 4: Toxicity Assessment

Early toxicity screening is crucial to avoid catastrophic failures, as exemplified by Alpidem.

General Cytotoxicity
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is a common first-pass screen for cytotoxicity.[34][35][36] A reduction in the conversion of MTT to formazan indicates cell death or reduced proliferation.[35][37]

Cardiotoxicity (hERG Inhibition)

Inhibition of the hERG potassium channel can lead to QT interval prolongation and fatal cardiac arrhythmias.[38][39][40] It is a major cause of drug withdrawal.

  • Experimental System: The gold standard is the manual or automated patch-clamp assay, which directly measures the flow of ions through the hERG channel in cells expressing the channel.[38][39][41][42]

Expert Insight: The structural alerts for hERG binding often include a basic nitrogen and lipophilic aromatic groups. The imidazo[1,2-a]pyridine scaffold contains these features, making hERG screening particularly important for this class of compounds.

Experimental Protocols: A Self-Validating System

For scientific integrity, every protocol must be robust and include appropriate controls. Below are summarized methodologies for key assays.

Metabolic Stability in Human Liver Microsomes
  • Preparation: Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).[21]

  • Initiation: Pre-warm the mixture and the test compound (1 µM final concentration) to 37°C. Initiate the reaction by adding an NADPH-regenerating system.[20][21]

  • Time Points: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 min).

  • Quenching: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Controls:

    • Negative Control: No NADPH, to assess non-enzymatic degradation.

    • Positive Control: A compound with known metabolic lability (e.g., Verapamil) to ensure assay performance.

Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for ~21 days until a differentiated monolayer is formed.[25]

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm tight junction formation.[24][43]

  • Transport Study:

    • A→B: Add the test compound (e.g., 10 µM) to the apical (A) side and fresh buffer to the basolateral (B) side.[43]

    • B→A: Add the test compound to the basolateral side and fresh buffer to the apical side.

  • Incubation: Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[24]

  • Sampling & Analysis: Sample the receiver compartment and analyze the compound concentration via LC-MS/MS.

  • Controls:

    • High Permeability: Propranolol.

    • Low Permeability: Atenolol.

    • P-gp Substrate: Digoxin (to validate efflux activity).

MTT Cytotoxicity Assay
  • Cell Seeding: Seed a relevant cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Expose cells to a concentration range of the test compound for a specified duration (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[37]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[34]

  • Readout: Measure the absorbance at ~570 nm using a plate reader.[37]

  • Controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

Visualizing Key Pathways and Processes

General Metabolic Pathway of Imidazo[1,2-a]pyridines

Metabolism cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent Imidazo[1,2-a]pyridine (e.g., Zolpidem) Oxidation Oxidation (Hydroxylation, N-oxidation) Parent->Oxidation CYP3A4, 1A2 Dealkylation N-Dealkylation Parent->Dealkylation Conjugation Conjugation (Glucuronidation, Sulfation) Oxidation->Conjugation Dealkylation->Conjugation Excretion Excretion (Urine, Feces) Conjugation->Excretion

Caption: Generalized metabolic fate of imidazo[1,2-a]pyridine drugs.

Mechanism of Alpidem-Induced Hepatotoxicity

Hepatotoxicity Alpidem Alpidem CYP1A CYP450 1A Enzymes Alpidem->CYP1A Metabolic Activation ReactiveMetabolite Reactive Epoxide Intermediate CYP1A->ReactiveMetabolite GSH Glutathione (GSH) ReactiveMetabolite->GSH Conjugation MPT Mitochondrial Permeability Transition (MPT) ReactiveMetabolite->MPT induces GSH_Depletion GSH Depletion GSH->GSH_Depletion leads to GSH_Depletion->MPT increases susceptibility Mito Mitochondria Necrosis Hepatocyte Necrosis MPT->Necrosis

Caption: Proposed pathway for Alpidem-induced liver injury.[7][8]

Conclusion

The imidazo[1,2-a]pyridine scaffold remains a valuable asset in drug discovery. However, the contrasting fates of Zolpidem and Alpidem serve as a critical reminder that a deep understanding of a compound's ADMET profile is non-negotiable. For a new entity like this compound, a systematic, multi-parameter assessment is the only way to build a robust data package for candidate selection. By integrating in silico predictions with a tiered in vitro screening strategy—assessing metabolic stability, CYP inhibition, permeability, efflux, plasma protein binding, and key toxicities—researchers can identify and mitigate risks early. This data-driven approach allows for the rational design of analogs with optimized ADMET properties, ultimately increasing the likelihood of developing a safe and effective medicine.

References

A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from Imidazo[1,2-A]pyridine Screening

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The Imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, recognized as a "drug prejudice" structure due to its consistent presence in a wide array of biologically active agents.[1][2] This nitrogen-bridged heterocyclic system is the backbone of approved drugs like zolpidem and alpidem and is a focal point of research for new therapeutics.[2][3] Its derivatives have demonstrated a vast range of activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3]

Part 1: The Foundation - Assay Quality Control and Primary Screening

The goal of a primary HTS campaign is to screen a large chemical library to identify compounds that modulate a biological target.[7] The reliability of this process hinges entirely on the quality of the initial assay. An unreliable assay will yield an uninterpretable dataset, wasting significant resources. Therefore, our first step is to establish the assay's robustness.

Causality of Choice: Why Z-Factor is the Gold Standard

Before screening our entire library against a target (e.g., the PI3Kα kinase), we must validate the assay's ability to distinguish between a true biological signal and background noise. The Z-Factor (Z') is the industry-standard metric for this purpose.[8] It provides a dimensionless measure that accounts for both the dynamic range of the assay (the difference between positive and negative controls) and the data variation within those controls.[9] This is superior to a simple signal-to-noise ratio because it penalizes high variability, which is a primary source of false positives and negatives.

An assay with a Z' value between 0.5 and 1.0 is considered excellent and suitable for a full-scale HTS campaign.[10]

Experimental Protocol: Z-Factor Calculation

Objective: To determine the suitability of a biochemical kinase assay for HTS.

Materials:

  • 384-well assay plates

  • PI3Kα enzyme and substrate

  • Positive control (a known PI3Kα inhibitor)

  • Negative control (DMSO vehicle)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Plate reader (Luminometer)

Procedure:

  • Design a dedicated Z'-factor validation plate. Dedicate half the wells to the negative control (e.g., columns 1-12) and the other half to the positive control (e.g., columns 13-24).

  • Dispense the assay components (enzyme, substrate) into all wells.

  • Add the positive control inhibitor to its designated wells at a concentration known to produce maximal inhibition (e.g., 10 µM).

  • Add the negative control (DMSO) to its designated wells.

  • Incubate the plate according to the assay protocol.

  • Add the detection reagent and measure the signal (e.g., luminescence) on a plate reader.

  • Calculate the mean (μ) and standard deviation (σ) for both the positive (p) and negative (n) control populations.

  • Apply the Z'-Factor formula:

    • Z' = 1 - [3(σp + σn)] / |μp - μn| [9]

Data Interpretation:

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent, robust assay suitable for HTS.[10]
0 to 0.5Marginal assay; may require optimization.[8]
< 0Poor assay, not suitable for screening.[8]

Part 2: From Raw Data to Putative Hits - The Statistical Workflow

Once the assay is validated, the primary screen of the entire compound library is performed. This generates a large, complex dataset that requires systematic processing to identify potential "hits."

The HTS Data Analysis Workflow

The path from raw plate reader output to a list of credible hits involves several critical statistical steps. Neglecting any of these can introduce bias and compromise the integrity of the results.

HTS_Workflow cluster_0 Data Acquisition & QC cluster_1 Data Preprocessing cluster_2 Hit Identification cluster_3 Confirmation & Validation RawData Raw Plate Reader Data QC Assay Quality Control (Z'-Factor > 0.5) RawData->QC Validation Normalization Data Normalization (% Inhibition) QC->Normalization Correction Systematic Error Correction (e.g., B-score) Normalization->Correction HitSelection Hit Selection (Statistical Thresholding) Correction->HitSelection HitList Putative Hit List HitSelection->HitList Confirmation Hit Confirmation (Re-test in triplicate) HitList->Confirmation DoseResponse Dose-Response Analysis (IC50 Determination) Confirmation->DoseResponse

Caption: High-Throughput Screening (HTS) Data Analysis Workflow.

Data Normalization: Creating a Common Scale

Raw data (e.g., luminescence units) can vary between plates due to minor differences in reagent dispensing, incubation times, or detector sensitivity. To compare results across the entire screen, we must normalize the data. A common method is to convert the raw signal of each test compound into a percent inhibition value, anchored by the intra-plate controls.

Protocol: Percent Inhibition Calculation

  • For each plate, calculate the mean of the positive (μ_pos, representing 100% inhibition) and negative (μ_neg, representing 0% inhibition) controls.

  • For each test compound well with a signal (x), calculate the percent inhibition:

    • % Inhibition = 100 * (μ_neg - x) / (μ_neg - μ_pos)

Systematic Error Correction: Addressing Plate-Based Bias

Systematic errors, such as edge effects or gradients caused by uneven heating, can plague HTS data.[11] Methods like the B-score normalization can be used to correct for such spatial biases within a plate, ensuring that a compound's activity is not an artifact of its well position.[11]

Hit Selection: Objectively Defining an "Active" Compound

A "hit" is a compound that displays statistically significant activity.[4] The most common method for hit selection is to set a threshold based on the distribution of the normalized data for all test compounds.

Causality of Choice: Why Use Standard Deviations? Assuming the majority of compounds in a library are inactive, their activity scores should follow a normal distribution centered around 0% inhibition. Active compounds, or "hits," are outliers in this distribution. A robust and common practice is to define the hit threshold as a certain number of standard deviations (SD) away from the mean (μ) of the sample population. A threshold of μ + 3*SD is a conventional starting point, as it identifies compounds outside the 99.7% confidence interval of the inactive population.

Comparison of Hit Selection Methods:

MethodDescriptionProsCons
Mean ± 3SD Defines hits as compounds with activity beyond 3 standard deviations from the mean of all test compounds.Simple, statistically grounded.Sensitive to a high percentage of active compounds skewing the distribution.
Median ± 3MAD Uses the median and Median Absolute Deviation (MAD) instead of mean and SD.Robust and less sensitive to outliers (very potent hits).[2]Less common and may be overly conservative.
Top X% Arbitrarily selects the top percentage of compounds (e.g., top 1%).Simple and guarantees a fixed number of hits.Lacks statistical justification; may miss potent hits or select inactive ones depending on data quality.

Part 3: Validating the Victors - Dose-Response Analysis

A list of putative hits from a primary screen is just the beginning. These single-point measurements must be validated through re-testing and, crucially, through dose-response analysis to confirm their activity and determine their potency.

Causality of Choice: Why Potency (IC50) Matters

A single-point "hit" could be a false positive or have weak activity. A dose-response experiment, where the compound is tested across a range of concentrations, validates the hit and quantifies its potency. The resulting sigmoidal curve allows us to calculate the IC50 (half-maximal inhibitory concentration) , which is the concentration of the compound required to achieve 50% of its maximal effect.[12] This is a critical parameter for comparing compounds and deciding which series to advance into lead optimization.

Protocol: Generating and Analyzing Dose-Response Curves

Objective: To determine the IC50 value for a confirmed hit from the primary screen.

Procedure:

  • Select a confirmed hit compound.

  • Perform a serial dilution of the compound to create a concentration gradient (e.g., 8 points, 3-fold dilutions starting from 30 µM).

  • Run the same biological assay used in the primary screen, testing each concentration in triplicate. Include positive and negative controls on the plate.

  • Normalize the data to percent inhibition as described previously.

  • Plot percent inhibition (Y-axis) against the log of the compound concentration (X-axis).

  • Fit the data to a non-linear regression model, specifically a four-parameter logistic (4PL) equation, also known as a sigmoidal dose-response curve.

    • *Y = Bottom + (Top-Bottom)/(1+10^((LogIC50-X)HillSlope))

Comparison of Dose-Response Analysis Software:

SoftwareKey FeaturesTypical User
GraphPad Prism Intuitive interface, built-in non-linear regression models for dose-response, high-quality graphing.Bench scientists, biologists.
R (drc package) Open-source, highly flexible and powerful for complex statistical modeling.[5]Bioinformaticians, statisticians.
PLA 3.0 Specialized for biostatistical analysis, particularly in regulated environments (immunoassays, ELISAs).Assay development specialists, QC analysts.
ADInstruments LabChart Integrates directly with data acquisition hardware for real-time analysis.[6]Pharmacologists, physiologists.

Part 4: Elucidating the Mechanism - A Look at Signaling Pathways

The statistical analysis of screening data can provide crucial insights into a compound's mechanism of action. For our hypothetical hit, Imidazo[1,2-A]pyridine-7-methanol, which we screened against PI3Kα, the dose-response data confirms its on-target activity. Literature suggests that inhibiting PI3Kα would lead to the downstream suppression of the AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[5]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Compound Imidazo[1,2-A]pyridine -7-methanol Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Follow-up experiments, such as Western blots to measure the phosphorylation status of AKT and mTOR in cancer cells treated with the compound, would be the logical next step to confirm this proposed mechanism of action.[5]

Conclusion

References

Safety Operating Guide

Navigating the Safe Handling of Imidazo[1,2-A]pyridine-7-methanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides a detailed protocol for the safe handling and disposal of Imidazo[1,2-A]pyridine-7-methanol, a heterocyclic compound with significant potential in medicinal chemistry. By understanding the "why" behind each safety measure, you can foster a culture of safety and scientific excellence in your laboratory.

The toxicological properties of this compound have not been fully investigated.[1][2] Therefore, it is crucial to handle this compound with the utmost care, assuming it may present hazards similar to related structures. Safety data for the closely related isomer, Imidazo[1,2-a]pyridin-6-ylmethanol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

I. Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is mandatory. The primary objective is to minimize exposure. Engineering controls are the most effective means of achieving this.

Primary Engineering Control: The Chemical Fume Hood

All work with this compound, including weighing, dilution, and reaction setup, must be conducted within a properly functioning and certified laboratory chemical fume hood.[3] This is non-negotiable. A fume hood provides a physical barrier and ventilation to protect you from inhaling potentially harmful dust or vapors.

Secondary Engineering Controls:

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the fume hood.[1][2]

  • Eyewash Stations and Safety Showers: These must be readily accessible and within a 10-second travel distance from the workstation.[1][2][3] Regular testing of this equipment is essential.

II. Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the last line of defense, but it is a critical one. The following PPE is mandatory when handling this compound.

A. Eye and Face Protection
  • Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are required.[4] They must provide a complete seal around the eyes to protect against splashes and fine dust.

  • Face Shield: When there is a risk of a significant splash or a highly exothermic reaction, a face shield must be worn in addition to safety goggles.[5]

B. Hand Protection
  • Chemical-Resistant Gloves: Disposable nitrile gloves are a suitable choice for providing short-term protection against a broad range of chemicals.[5] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times for imidazopyridine compounds if available.

    • Double Gloving: For enhanced protection, consider wearing two pairs of nitrile gloves.

    • Immediate Replacement: If a glove becomes contaminated, it must be removed and replaced immediately. Wash your hands thoroughly after removing gloves.[1][2]

C. Body Protection
  • Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required to protect your skin and personal clothing from contamination.[5]

  • Appropriate Attire: Long pants and closed-toe shoes that cover the entire foot are mandatory in the laboratory.[4][5] Avoid wearing shorts, skirts, or perforated shoes.

D. Respiratory Protection

In most laboratory settings with proper engineering controls (i.e., a chemical fume hood), respiratory protection should not be necessary. However, if engineering controls are not feasible or in the event of a large spill, a respirator may be required.[5]

  • Respirator Type: A NIOSH-approved respirator with a particulate filter conforming to EN 143 would be appropriate if dust is generated.[1]

  • Fit Testing and Training: The use of a respirator requires a formal respiratory protection program, including medical evaluation, fit testing, and training.[5]

Table 1: Summary of Required Personal Protective Equipment

Body PartRequired PPEStandard/Specification
EyesChemical Splash GogglesANSI Z87.1[4]
FaceFace Shield (in addition to goggles for high-risk procedures)N/A
HandsChemical-Resistant Nitrile GlovesCheck manufacturer's compatibility data[5]
BodyFully-Buttoned Laboratory CoatN/A
FeetClosed-Toe ShoesN/A
RespiratoryNIOSH-approved respirator (if required)NIOSH/MSHA or European Standard EN 149[1][6]

III. Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and well-rehearsed operational plan is essential to minimize the risk of exposure and accidents.

A. Pre-Handling Checklist
  • Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly. Check the certification sticker.

  • Assemble all Materials: Gather all necessary chemicals, glassware, and equipment before starting.

  • Don PPE: Put on all required PPE as outlined in Section II.

B. Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Verify_Fume_Hood Verify Fume Hood Function Don_PPE Don All Required PPE Verify_Fume_Hood->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Perform_Reaction Perform Reaction/Dilution Weigh_Compound->Perform_Reaction Decontaminate_Glassware Decontaminate Glassware Perform_Reaction->Decontaminate_Glassware Dispose_Waste Dispose of Waste Properly Decontaminate_Glassware->Dispose_Waste Remove_PPE Remove PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Workflow for handling this compound.

C. Accidental Release Measures

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: If the spill is large or you feel unwell, evacuate the immediate area and alert your supervisor.

  • Containment: For small spills within the fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[7]

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a sealed container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

IV. Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of chemical waste can have serious environmental consequences. All waste containing this compound must be treated as hazardous waste.

A. Waste Segregation and Collection
  • Dedicated Waste Container: Use a clearly labeled, sealable, and compatible container for all solid and liquid waste containing this compound.[3]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials.[3]

B. Disposal Procedure

Disposal_Workflow Start Generate Waste Segregate Segregate into Labeled, Compatible Container Start->Segregate Store Store in Designated Hazardous Waste Area Segregate->Store Request_Pickup Request Pickup by EH&S or Licensed Contractor Store->Request_Pickup Documentation Complete Waste Manifest Request_Pickup->Documentation Incineration High-Temperature Incineration Documentation->Incineration

Caption: Hazardous waste disposal workflow.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its waste down the sink.[1]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[8]

  • High-Temperature Incineration: The recommended method for the final disposal of pharmaceutical waste is high-temperature incineration.[9][10]

V. First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.[1][2]

  • Ingestion: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues, ensuring that the pursuit of scientific advancement is not compromised by avoidable risks.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.